molecular formula C6H8N2<br>C6H8N2<br>C6H5NHNH2 B124118 Phenylhydrazine CAS No. 100-63-0

Phenylhydrazine

Cat. No.: B124118
CAS No.: 100-63-0
M. Wt: 108.14 g/mol
InChI Key: HKOOXMFOFWEVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylhydrazine is a versatile chemical reagent with significant applications in biochemical and pharmaceutical research. A primary use is the experimental induction of hemolytic anemia in animal models. This effect is attributed to its reaction with oxyhemoglobin, which functions as a peroxidase, oxidizing this compound to phenyldiazine and generating reactive oxygen species, including superoxide anion . This process leads to oxidative damage in red blood cells, resulting in hemoglobin denaturation, the formation of Heinz bodies, and ultimately, hemolysis . The consequent anemia and secondary effects on organs like the spleen and liver make it a valuable tool for studying hematological disorders and oxidative stress . In organic synthesis, this compound is a key starting material for the Fischer indole synthesis, a fundamental method for constructing the indole ring system . Indoles are crucial intermediates in the production of various dyes and pharmaceuticals . Furthermore, its ability to form stable phenylhydrazone derivatives with carbonyl groups has been historically important for the characterization and separation of sugars . Researchers also utilize this compound to study peroxidase enzymes, as it can act as a substrate and modify the heme group at the δ-meso edge . In toxicological studies, this compound exposure in model organisms like zebrafish has been shown to cause dose-dependent toxicity, including reduced survival and hatching rates, phenotypic abnormalities, and increased apoptosis, highlighting its broader utility in developmental and toxicity research . This product is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOOXMFOFWEVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2, Array
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2545-79-1 (monosulfate), 27140-08-5 (hydrochloride), 59-88-1 (mono-hydrochloride)
Record name Phenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021147
Record name Phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol., Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor.
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

471 °F at 760 mmHg (with decomposition) (USCG, 1999), 243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg, 470 °F (decomposes), 470 °F (Decomposes)
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

190 °F (USCG, 1999), 88 °C, 190 °F, 88 °C (closed cup), 88 °C c.c., 190 °F
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Slight (NIOSH, 2023), Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene, Soluble in oxygenated, chlorinated, and aromatic solvents., Very soluble in acetone., In water, 1.27X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 14.5, Slight
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0978 (USCG, 1999) - Denser than water; will sink, 1.0978 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.1, 1.10
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.7 (air= 1), Relative vapor density (air = 1): 3.7
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], 0.026 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10, 0.04 mmHg at 77 °F, (77 °F): 0.04 mmHg
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Monoclinic prisms or oil, Colorless to pale yellow liquid or solid (below 67 degrees F).

CAS No.

100-63-0
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine, phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/064F424C9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine, phenyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/MV882F48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

68 °F (USCG, 1999), 19.5 °C, MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/, Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol., 67 °F
Record name PHENYLHYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLHYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLHYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/18
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0499.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Phenylhydrazine: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (C₆H₅NHNH₂) is an organic compound that holds significant importance in synthetic organic chemistry and various industrial applications. First synthesized by Hermann Emil Fischer in 1875, it has since become an indispensable reagent in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[1][2] Its utility also extends to the characterization of carbonyl compounds and the synthesis of various dyes and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound consists of a phenyl group attached to a hydrazine (B178648) moiety.[3] This structure imparts both nucleophilic and reducing properties to the molecule, making it a versatile reagent in organic synthesis.

Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid or oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3] It possesses a faint aromatic odor. The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Pale yellow crystals or oily liquid
Odor Faint, aromatic
Melting Point 19.5 °C (67.1 °F; 292.6 K)
Boiling Point 243.5 °C (470.3 °F; 516.6 K) with decomposition
Density 1.0978 g/cm³
Vapor Pressure <0.1 mmHg at 20 °C
Flash Point 89 °C (192 °F) (closed cup)
Autoignition Temperature 174 °C (345 °F)

Table 2: Solubility and Partition Coefficient of this compound

PropertyValue
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Miscible with ethanol (B145695), diethyl ether, chloroform (B151607), and benzene
logP (Octanol-Water Partition Coefficient) 1.25

Table 3: Acid-Base Properties of this compound

PropertyValue
pKa 5.21 (for the phenylhydrazinium ion)

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 4: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Wavelengths/Frequencies
UV-Vis Spectroscopy λmax at approximately 240 nm and 280 nm in methanol (B129727).[4][5]
Infrared (IR) Spectroscopy Broad absorption peak around 3332 cm⁻¹ (N-H stretching).[6]
¹H NMR Spectroscopy Signals corresponding to aromatic protons and N-H protons.
¹³C NMR Spectroscopy Signals corresponding to the carbon atoms of the phenyl ring.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory method for the synthesis of this compound involves the reduction of a benzenediazonium (B1195382) salt, which is prepared from aniline (B41778). The resulting this compound is often isolated as its hydrochloride salt due to its greater stability.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of this compound hydrochloride will form.

  • Allow the reaction mixture to stand for a period to ensure complete precipitation.

  • Collect the this compound hydrochloride precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the purified this compound hydrochloride crystals.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates. For liquid this compound, a thin film can be prepared between two KBr plates.[7]

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol.[4][5] The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[9]

Quantitative Analysis by Titration

The purity of this compound can be determined by titration with a standard solution of an oxidizing agent, such as potassium iodate (B108269) (KIO₃), in an acidic medium.

Materials:

  • This compound sample

  • Standardized Potassium Iodate (KIO₃) solution (e.g., 0.1 M)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform or Carbon Tetrachloride (as an indicator)

  • Deionized Water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Take an aliquot of this solution and add a sufficient amount of concentrated hydrochloric acid to make the solution strongly acidic.

  • Add a small amount of an immiscible organic solvent like chloroform or carbon tetrachloride.

  • Titrate the solution with the standardized potassium iodate solution with vigorous shaking. The iodine monochloride formed in the reaction is extracted into the organic layer, imparting a violet color.

  • The endpoint is reached when the violet color in the organic layer disappears.[10][11]

Key Reactions and Mechanisms

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[1][2][12][13]

Reaction Scheme: this compound + Aldehyde/Ketone --(Acid Catalyst)--> Indole + Ammonia (B1221849) + Water

The mechanism involves several key steps:

  • Formation of Phenylhydrazone: this compound reacts with the carbonyl compound to form a phenylhydrazone.[1][12][13]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[1][12]

  • [1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][2][12]

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[1][12][13]

Fischer_Indole_Synthesis start This compound + Aldehyde/Ketone hydrazone Phenylhydrazone Formation start->hydrazone + H⁺ enamine Tautomerization to Enamine hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement + H⁺ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminoindoline Aminoindoline Intermediate cyclization->aminoindoline elimination Elimination of Ammonia aminoindoline->elimination - NH₃, - H⁺ indole Indole Product elimination->indole

Caption: Mechanism of the Fischer Indole Synthesis.

Conclusion

This compound remains a vital compound in the arsenal (B13267) of synthetic chemists, particularly for the construction of indole-based structures prevalent in pharmaceuticals and natural products. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including practical experimental protocols and a mechanistic illustration of its most famous application, the Fischer indole synthesis, to serve as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide to the Synthesis of Phenylhydrazine from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylhydrazine from aniline (B41778), a critical transformation for the production of various pharmaceuticals and dyes. The process primarily involves the diazotization of aniline followed by the reduction of the resulting diazonium salt. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to assist researchers in the practical application of this synthesis.

Reaction Mechanism and Principles

The synthesis of this compound from aniline is a two-step process:

  • Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt.[1][2] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2]

  • Reduction of the Benzenediazonium Salt: The diazonium salt is then reduced to this compound.[3] Various reducing agents can be employed, with sodium sulfite (B76179) (Na₂SO₃) and stannous chloride (SnCl₂) being the most common.[3][4] The choice of reducing agent can influence the reaction conditions and overall yield.

The overall reaction can be summarized as follows:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O C₆H₅N₂⁺Cl⁻ + 4[H] → C₆H₅NHNH₂·HCl

The this compound is typically obtained as its hydrochloride salt, which can then be neutralized with a base to yield the free this compound.[5]

Below is a diagram illustrating the general chemical transformation.

G Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Diazonium NaNO₂, HCl, 0-5 °C PhenylhydrazineHCl This compound Hydrochloride (C₆H₅NHNH₂·HCl) Diazonium->PhenylhydrazineHCl Reducing Agent (e.g., Na₂SO₃ or SnCl₂) This compound This compound (C₆H₅NHNH₂) PhenylhydrazineHCl->this compound Base (e.g., NaOH) G cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up and Purification A Mix Aniline and HCl B Cool to 0-5 °C A->B C Add cold NaNO₂ solution B->C D Stir for 1 hour at 0-5 °C C->D G Add diazonium salt solution to reducing agent at low temp. D->G E Prepare reducing agent solution (e.g., SnCl₂/HCl) F Cool reducing agent E->F F->G H Stir for 1-2 hours I Filter crude this compound HCl H->I J Wash precipitate I->J K Dry the product J->K L Optional: Recrystallization K->L M Optional: Liberation of free base with NaOH L->M

References

Mechanism of phenylhydrazine-induced hemolytic anemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Phenylhydrazine-Induced Hemolytic Anemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PHZ) is a potent hemolytic agent widely utilized in preclinical research to induce a robust and reproducible model of hemolytic anemia. Its mechanism of action is centered on the induction of overwhelming oxidative stress within erythrocytes, leading to a cascade of events that culminates in both intravascular and extravascular hemolysis. This guide provides a detailed examination of the molecular and cellular pathways involved, summarizes key quantitative data from seminal studies, outlines common experimental protocols, and presents visual diagrams of the core processes to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Core Mechanism of this compound-Induced Hemolysis

The hemolytic activity of this compound is not a direct lytic effect but rather the result of its chemical reactivity, particularly its propensity to auto-oxidize in the presence of oxygen and hemoglobin. This process initiates a sequence of deleterious oxidative reactions that compromise red blood cell (RBC) integrity.

Initiation: Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The core toxic mechanism of PHZ begins with its reaction with oxyhemoglobin (OxyHb). This interaction is a redox cycle that generates a this compound radical and superoxide (B77818) anion (O₂⁻). The subsequent dismutation of superoxide, either spontaneously or enzymatically, produces hydrogen peroxide (H₂O₂).[1][2] These reactive oxygen species are the primary effectors of cellular damage.[3][4] The cycle can continue as long as PHZ and oxygen are available, creating a sustained oxidative assault on the erythrocyte.[5]

Hemoglobin Oxidation and Heinz Body Formation

The generated ROS directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[2][3] MetHb is incapable of binding and transporting oxygen. Under sustained oxidative stress, MetHb is further oxidized and denatures, cross-linking via disulfide bonds and precipitating within the erythrocyte.[6] These intracellular inclusions of denatured hemoglobin are known as Heinz bodies.[1][3][4] The formation of Heinz bodies is a hallmark of PHZ-induced damage and is maximal just before the most significant period of cell destruction.[7]

Erythrocyte Membrane Damage

The integrity of the RBC membrane is compromised through multiple oxidative attacks:

  • Lipid Peroxidation: ROS, particularly hydroxyl radicals formed from H₂O₂, attack the polyunsaturated fatty acids of the membrane phospholipids. This chain reaction leads to lipid peroxidation, which disrupts membrane fluidity, increases permeability, and can lead to cell lysis.[3][7][8][9] The production of volatile hydrocarbons like ethane (B1197151) and pentane (B18724) is a measurable indicator of this process.[8]

  • Protein Degradation and Cross-linking: Critical membrane cytoskeletal proteins, such as spectrin (B1175318) and Band 3, are targets of oxidative damage.[3][4] Oxidation can lead to the degradation of spectrin and the cross-linking of membrane proteins through disulfide exchange with the oxidized, precipitated hemoglobin in Heinz bodies.[6][10] This damage results in a loss of the characteristic deformability and flexibility of the erythrocyte, making it rigid and susceptible to mechanical destruction.[4][6]

  • Impaired Ion Transport: Oxidative damage to Band 3, the primary anion exchange protein, diminishes anion translocation, disrupting the cell's ionic homeostasis.[1]

Metabolic Collapse

The erythrocyte's metabolic machinery is overwhelmed by the oxidative challenge:

  • Glutathione (B108866) (GSH) Depletion: GSH is the primary intracellular antioxidant, and it is rapidly consumed by glutathione peroxidase to neutralize H₂O₂. The resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase in a NADPH-dependent manner. The massive production of ROS by PHZ quickly depletes the GSH pool.[3][11][12][13]

  • ATP Depletion: The cell's energy currency, ATP, is depleted due to several factors. The increased demand on ion pumps (like Na⁺/K⁺-ATPase and Ca²⁺-ATPase) to maintain ionic gradients in a leaky membrane consumes ATP.[14] Furthermore, the oxidative stress shunts glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway to regenerate NADPH for glutathione reductase, potentially limiting ATP production from glycolysis.[11][14] Irreversible ATP depletion compromises all energy-dependent cellular functions, contributing to the hemolytic process.[12]

Cellular Clearance and Systemic Effects

The culmination of these insults leads to the premature destruction of erythrocytes through two main pathways:

  • Extravascular Hemolysis: The majority of damaged RBCs are cleared from circulation by macrophages of the reticuloendothelial system, primarily in the spleen and liver.[15][16] The rigidity of the cells, the presence of Heinz bodies protruding from the membrane, and the binding of autologous IgG to damaged membrane components act as signals for phagocytosis.[12][17] This increased phagocytic activity often leads to splenomegaly.[15]

  • Intravascular Hemolysis: Some severely damaged cells lyse directly within the circulation, releasing free hemoglobin into the plasma.[12][16]

Systemically, PHZ-induced anemia triggers a strong compensatory erythropoietic response, characterized by reticulocytosis and extramedullary hematopoiesis in the spleen.[4][18][19] It also alters systemic iron metabolism to support the production of new red blood cells.[2][15][20]

Visualized Pathways and Workflows

// Nodes PHZ [label="this compound (PHZ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxyHb [label="Oxyhemoglobin", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\n(O₂⁻, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetHb [label="Methemoglobin\n(MetHb)", fillcolor="#FBBC05", fontcolor="#202124"]; Heinz [label="Heinz Bodies\n(Precipitated Hb)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="GSH Depletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP Depletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid [label="Lipid Peroxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Spectrin/Protein\nDamage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Membrane Damage &\nRigidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemolysis [label="Hemolysis\n(Intravascular &\nExtravascular)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PHZ -> ROS [label="Auto-oxidation"]; OxyHb -> ROS [style=dashed]; ROS -> MetHb [label="Oxidizes"]; ROS -> GSH [label="Causes"]; ROS -> Lipid [label="Causes"]; ROS -> Protein [label="Causes"]; MetHb -> Heinz [label="Denatures & Precipitates"]; Heinz -> Membrane [label="Binds to Membrane"]; Lipid -> Membrane; Protein -> Membrane; GSH -> Membrane [label="Reduces Defense", style=dashed]; ATP -> Membrane [label="Impairs Repair/\nIon Pumps", style=dashed]; Membrane -> Hemolysis [label="Leads to"]; } Caption: Core Pathophysiological Cascade of PHZ-Induced Hemolysis.

InVivo_Workflow cluster_prep Preparation cluster_induction Anemia Induction cluster_monitoring Monitoring & Sampling cluster_analysis Endpoint Analysis A Animal Selection (e.g., Wistar Rats, C57BL/6 Mice) B Acclimatization (1-2 weeks) A->B C Baseline Blood Sampling (Tail vein/Submandibular) B->C D PHZ Administration (e.g., 60-80 mg/kg, i.p.) (Typically 2 consecutive days) C->D E Daily Observation (Pale paws, hemoglobinuria, weight) D->E F Serial Blood Sampling (e.g., Days 3, 5, 7, 14) D->F H Organ Collection (Spleen, Liver, Femur) E->H G Hematological Analysis (CBC, Reticulocytes) F->G I Histopathology & Biochemical Assays H->I

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on PHZ-induced hemolytic anemia. These values serve as a baseline for expected outcomes in experimental models.

Table 1: Common In Vivo Dosing Regimens and Hematological Consequences

Animal ModelPHZ Dose & RouteTimepointKey Hematological ChangesReference(s)
Rat20 mg/kg, i.p. (single dose)Day 4RBCs reduced to ~50%; Hb reduced to ~60% of normal[4]
Rat60 mg/kg, i.p. (for 3 days)Post-inductionSignificant decrease in RBC, Hb, and Packed Cell Volume (PCV)[15][21]
Mouse120 mg/kg, i.p. (single dose)Day 3Acute anemia symptoms; decreased RBC count and hematocrit[22]
Rat40 mg/kg, i.p. (for 2 days)Post-inductionSignificant decrease in Hb and RBC count[23]

Table 2: In Vitro Effects of this compound on Erythrocyte Metabolism

ParameterPHZ ConcentrationIncubation TimeObserved EffectReference(s)
Glucose Utilization2 mMNot specifiedMaximum increase in ¹⁴CO₂ formation from glucose[11]
Lactate Formation5-20 mMNot specified1.3 to 2-fold increase[14]
Pyruvate Accumulation5-20 mMNot specifiedUp to 7-fold increase[14]
ATP LevelsNot specified60-90 minSignificant depletion[11][12][14]
HemolysisNot specified60-90 minMaximum degree of hemolysis (~60%) reached[8]

Table 3: Biomarkers of Oxidative Stress in PHZ-Treated Models

BiomarkerModelPHZ DoseObserved EffectReference(s)
Exhaled EthaneRat (in vivo)2.8 mg/100g, i.p.6-fold increase compared to controls[8]
Exhaled PentaneRat (in vivo)2.8 mg/100g, i.p.2-fold increase compared to controls[8]
Heinz BodiesRabbit (in vivo)Not specifiedLevels are maximal just before peak hemolysis[7]
Lipid Peroxidation ProductsRabbit (in vivo)Not specifiedLevels are maximal when reticulocyte count is highest[7]

Experimental Protocols

Protocol for Induction of Hemolytic Anemia in Rodents (In Vivo)

This protocol provides a generalized procedure for inducing hemolytic anemia in rats or mice.

  • Animal Housing and Acclimatization:

    • House animals (e.g., male Wistar rats, 200-250g) in standard cages with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Reagent Preparation:

    • Prepare a fresh solution of this compound hydrochloride (PHZ-HCl) in sterile 0.9% saline. A common concentration is 20 mg/mL. Ensure complete dissolution. The solution should be protected from light.

  • Procedure:

    • Baseline (Day 0): Record the body weight of each animal. Collect a baseline blood sample (~0.5 mL) from the tail vein or submandibular vein into an EDTA-coated tube for complete blood count (CBC) analysis.

    • Induction (Day 1 and Day 2): Administer PHZ-HCl solution via intraperitoneal (i.p.) injection. A widely used dosage is 40-60 mg/kg body weight.[15][23] Administer the dose on two consecutive days to establish severe anemia.

    • Monitoring: From Day 3 onwards, monitor the animals daily for clinical signs of anemia, including pale paws and ears, lethargy, and hemoglobinuria (dark red/brown urine). Record body weights daily.

    • Follow-up Sampling: Collect blood samples at predetermined time points (e.g., Days 3, 5, 7, 10, 14) to monitor the progression of anemia and the subsequent recovery (reticulocytosis).

Protocol for this compound Treatment of Erythrocytes (In Vitro)

This protocol describes a method for assessing the direct effects of PHZ on isolated red blood cells.

  • Erythrocyte Isolation:

    • Collect whole blood from a healthy donor (human or animal) into a tube containing an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and the buffy coat (the thin white layer of leukocytes and platelets).

    • Wash the remaining packed RBCs three times by resuspending them in 5-10 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4, followed by centrifugation as above.

  • Reagent Preparation:

    • Prepare a stock solution of PHZ-HCl in PBS. For example, a 100 mM stock solution.

    • Prepare an incubation buffer (e.g., PBS with 10 mM glucose).

  • Procedure:

    • Resuspend the washed, packed RBCs in the incubation buffer to a final hematocrit of 5-10%.

    • Pre-warm the RBC suspension to 37°C for 10 minutes.

    • Initiate the experiment by adding PHZ from the stock solution to achieve the desired final concentrations (e.g., 0.5, 2, 5, 10 mM).[8][11][14] Include a vehicle control (PBS only).

    • Incubate the samples at 37°C in a shaking water bath for a defined period (e.g., 2-4 hours).

    • At various time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots for analysis.

  • Analysis:

    • Hemolysis: Centrifuge an aliquot at 1,500 x g for 5 minutes. Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released. Express hemolysis as a percentage of a fully lysed control (RBCs in distilled water).

    • Heinz Body Staining: Mix a drop of the RBC suspension with a drop of a supravital stain like crystal violet. Incubate for 10 minutes, prepare a wet mount, and examine under a light microscope for the presence of purple-staining intracellular inclusions.

    • Metabolic Assays: Deproteinize aliquots (e.g., with perchloric acid) for subsequent measurement of ATP and glutathione (GSH/GSSG) levels using commercial kits or HPLC-based methods.[11]

Conclusion

This compound-induced hemolytic anemia is a multifactorial process driven by unchecked oxidative stress. The auto-oxidation of PHZ generates a cascade of ROS that damages nearly every component of the erythrocyte, from hemoglobin and cytoskeletal proteins to membrane lipids and metabolic enzymes. This leads to a loss of function, reduced deformability, and ultimately, premature destruction of the cell. The experimental models based on this mechanism are invaluable tools for studying the pathophysiology of hemolytic anemias, evaluating the efficacy of novel anti-anemic and antioxidant therapies, and understanding the complex interplay between oxidative damage and the body's compensatory responses. A thorough understanding of this mechanism is crucial for drug development professionals seeking to model and mitigate drug-induced hemolytic toxicities.

References

Phenylhydrazine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylhydrazine and its salts are versatile chemical reagents widely employed in pharmaceutical synthesis, the creation of agrochemicals, and as a common laboratory agent, most notably in the Fischer indole (B1671886) synthesis. However, its utility is matched by its significant toxicological profile, necessitating a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data for this compound, detailed experimental protocols for its use, and clear visualizations to ensure safe handling and emergency preparedness in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its dangers.

Signal Word: Danger[1][2]

GHS Pictograms:

  • Skull and Crossbones (GHS06): Acute Toxicity (fatal if swallowed, in contact with skin, or if inhaled)[2]

  • Health Hazard (GHS08): Carcinogenicity, Germ Cell Mutagenicity, Specific Target Organ Toxicity[2]

  • Exclamation Mark (GHS07): Skin Irritation, Skin Sensitization, Eye Irritation

  • Environment (GHS09): Hazardous to the Aquatic Environment[2]

Hazard Statements (H-Statements): A comprehensive list of hazard statements for this compound is provided in the table below. These statements detail the nature of the hazards associated with this chemical.

H-Statement Description [1][3][4]
H227Combustible liquid
H301Toxic if swallowed
H311Toxic in contact with skin
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H331Toxic if inhaled
H341Suspected of causing genetic defects
H350May cause cancer
H372Causes damage to organs through prolonged or repeated exposure
H400Very toxic to aquatic life

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.

Property Value
Appearance Colorless to pale-yellow liquid or solid[5]
Odor Faint, aromatic[6]
Melting Point 19.5 °C (67.1 °F; 292.6 K)[7]
Boiling Point 243.5 °C (470.3 °F; 516.6 K) (decomposes)[7]
Flash Point 88 °C (190 °F; 361 K)[6]
Density 1.0978 g/cm³[7]
Solubility Sparingly soluble in water; miscible with ethanol, diethyl ether, chloroform, and benzene[7]
Vapor Pressure 0.04 mmHg (25°C)[6]

Toxicological Data

This compound exhibits significant toxicity through various routes of exposure. The following table summarizes key toxicological data.

Test Species Route Value
LD50[4]RatOral188 mg/kg
LD50[8]MouseOral175 mg/kg
LD50[8]RabbitOral80 mg/kg
LD50[8]Guinea PigOral80 mg/kg
LD50[4]RabbitDermal90 mg/kg
LC50[8]RatInhalation2610 mg/m³
LC50[8]MouseInhalation2120 mg/m³

Experimental Protocols

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The acute oral toxicity of this compound, as indicated by the LD50 values in the table above, is determined using standardized methods such as the OECD Test Guideline 423 (Acute Toxic Class Method).[6][9]

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[9]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.[6]

  • Dose Preparation and Administration: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. Dosing is typically done by gavage.[6] For substances not soluble in water, an appropriate vehicle like corn oil may be used.[2] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[2]

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8]

  • Endpoints: The primary endpoint is mortality. The number of animals that die within a defined period after administration of a particular dose is recorded. This data is used to classify the substance into a specific toxicity class.[9]

Skin Irritation Testing (Based on OECD Guideline 439)

The skin irritation potential of this compound is assessed using in vitro methods like the OECD Test Guideline 439, which utilizes a Reconstructed Human Epidermis (RhE) model.[3][10][11]

Objective: To identify substances that are irritant to the skin.[3]

Methodology:

  • Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[3][11]

  • Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue.[3]

  • Exposure and Incubation: Following a defined exposure period, the tissue is rinsed and incubated.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[10] A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (≤ 50% for UN GHS Category 2).[3][11]

Carcinogenicity Studies (Based on OECD Guideline 451)

The potential of this compound to cause cancer is evaluated through long-term carcinogenicity studies, guided by protocols such as OECD Test Guideline 451.[5][12]

Objective: To observe test animals for a major portion of their lifespan for the development of tumors after exposure to a test substance.[13]

Methodology:

  • Animal Selection: Typically, rats and mice are used for these long-term studies.[12][13]

  • Dose Administration: The test substance is administered daily to several groups of animals at different dose levels for a large part of their lifespan (e.g., 18-24 months for rodents).[13]

  • Observations: Animals are monitored for signs of toxicity and the development of tumors.[1] Detailed records of clinical observations, body weight, and food consumption are maintained.[13]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for evidence of neoplasia.[1][13]

Hazard and Precaution Visualization

The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions.

Phenylhydrazine_Hazards_Precautions cluster_hazards This compound Hazards cluster_precautions Safety Precautions H1 Acute Toxicity (Oral, Dermal, Inhalation) P1 Engineering Controls (Fume Hood) H1->P1 P2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->P2 P3 Safe Handling Practices (Avoid contact and inhalation) H1->P3 H2 Carcinogenicity & Mutagenicity H2->P1 H2->P2 H2->P3 P4 Proper Storage (Cool, dry, well-ventilated) H2->P4 H3 Skin & Eye Irritation/ Sensitization H3->P2 H3->P3 H4 Organ Toxicity (Repeated Exposure) H4->P1 H4->P2 H4->P3 H4->P4 H5 Aquatic Toxicity P5 Waste Disposal (Hazardous Waste) H5->P5

Relationship between this compound Hazards and Safety Precautions.

Experimental Workflow: Fischer Indole Synthesis

The following diagram outlines a typical experimental workflow for a Fischer indole synthesis using this compound, emphasizing critical safety checkpoints.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal Prep Gather Reagents: This compound, Ketone, Acid Catalyst, Solvent PPE_Check Safety Checkpoint: Verify appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE_Check Setup Set up reaction in Fume Hood PPE_Check->Setup Addition Add reagents to flask Setup->Addition Reflux Heat reaction mixture under reflux Addition->Reflux Cool Cool reaction mixture Reflux->Cool Extraction Perform extraction Cool->Extraction Purification Purify product (e.g., chromatography) Extraction->Purification Waste Collect all aqueous and organic waste containing This compound Purification->Waste Disposal Dispose of as Hazardous Waste Waste->Disposal

A typical workflow for the Fischer indole synthesis.

Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][11]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][9]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if exposure limits are exceeded.[3][14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustible liquid. Emits toxic fumes under fire conditions.[3][14]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[14]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][14]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal as hazardous waste.[3]

Handling and Storage

  • Handling: Use only in a chemical fume hood.[11][14] Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from heat, sparks, and open flames.[14] Incompatible with strong oxidizing agents and lead oxides.[14]

This guide is intended to provide comprehensive safety information for the handling and use of this compound in a laboratory setting. It is imperative that all users of this chemical familiarize themselves with this information and their institution's specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Solubility of Phenylhydrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (C₆H₅NHNH₂) is a fundamental building block in organic synthesis, pivotal in the production of a wide array of pharmaceuticals, dyes, and agrochemicals. Its utility in seminal reactions such as the Fischer indole (B1671886) synthesis underscores its importance in medicinal chemistry and drug development. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its determination, and presents logical workflows for solubility studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative values provide a strong indication of its solubility profile. This compound is generally described as being miscible with many common organic solvents, which implies that it is soluble in all proportions.

SolventChemical FormulaPolarity (Dielectric Constant at 20°C)Qualitative SolubilityQuantitative Solubility ( g/100 mL) at 20-25°C
Alcohols
MethanolCH₃OH33.0MiscibleData not available
EthanolC₂H₅OH24.5Miscible[1][2][3]Data not available
Ketones
AcetoneC₃H₆O20.7Very Soluble[4][5]Data not available
Ethers
Diethyl Ether(C₂H₅)₂O4.3Miscible[1][2][3]Data not available
Aromatic Hydrocarbons
BenzeneC₆H₆2.3Miscible[1][2][3]Data not available
TolueneC₇H₈2.4Soluble[4]Data not available
Chlorinated Solvents
ChloroformCHCl₃4.8Miscible[1][2][3]Data not available
Aliphatic Hydrocarbons
Petroleum EtherMixture~1.9Sparingly Soluble[5][6]Data not available
Water H₂O80.1Moderately Soluble14.5 g/L (at 20°C)[6][7]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for quantitatively determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Isothermal Saturation)

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with airtight caps

  • Syringe filters (Teflon®, 0.22 µm)

  • Drying oven

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry beaker.

  • Solvent Evaporation and Mass Determination:

    • Place the beaker containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70°C). The process should be carried out in a well-ventilated fume hood.

    • Once the solvent has completely evaporated, cool the beaker in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing cycles until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the beaker minus the initial mass of the empty beaker.

    • Solubility can be expressed in various units, such as g/100 mL or mol/L.

Spectroscopic Method (UV-Vis or HPLC)

This method relies on creating a calibration curve to determine the concentration of this compound in a saturated solution.

Materials and Equipment:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV detector).

  • Quartz cuvettes (for UV-Vis) or appropriate vials and columns (for HPLC).

Procedure:

  • Preparation of Saturated Solution and Filtration:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

    • For HPLC, inject a fixed volume of each standard and record the peak area.

    • Plot a calibration curve of absorbance or peak area versus concentration.

  • Analysis of the Saturated Solution:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance or inject the diluted solution into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method prep1 Add excess this compound to Solvent prep2 Equilibrate at Constant Temperature (24-48h) prep1->prep2 analysis1 Withdraw Supernatant prep2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Determine Concentration analysis2->analysis3 grav1 Evaporate Solvent analysis3->grav1 spec1 Dilute Sample analysis3->spec1 grav2 Weigh Residue grav1->grav2 calc calc grav2->calc Calculate Solubility spec2 Measure (UV-Vis/HPLC) spec1->spec2 spec3 Use Calibration Curve spec2->spec3 spec3->calc Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Phenylhydrazine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydrazine and its salts are versatile chemical intermediates critical in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, their inherent instability and toxicity necessitate a thorough understanding of their proper handling and storage. This guide provides an in-depth technical overview of the stability of this compound, including its degradation pathways, sensitivity to environmental factors, and recommended storage conditions. It further details experimental protocols for stability assessment and outlines the mechanism of its primary toxicological concern, hemolytic anemia.

Physicochemical Properties and Stability Profile

This compound (C₆H₅NHNH₂) is a colorless to pale yellow oily liquid or crystalline solid that is known to darken over time to a reddish-brown color upon exposure to air and light.[1][2] This color change is a visual indicator of its degradation. The stability of this compound is significantly influenced by several factors, including air, light, temperature, and the presence of incompatible materials.

1.1. Sensitivity to Air (Oxidation)

Exposure to atmospheric oxygen is a primary driver of this compound degradation. The oxidation process is a complex and autocatalytic chain reaction.[3] This reaction can be initiated by metal cations or interaction with molecules like oxyhemoglobin.[3] Key intermediates in this oxidative degradation include superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), phenylhydrazyl radicals, and phenyldiazene.[3] These reactive species contribute to the compound's instability and its biological effects.[3]

1.2. Sensitivity to Light

This compound is light-sensitive, and exposure to light, particularly UV radiation, can accelerate its decomposition.[2][4] Therefore, it is crucial to store the compound in light-resistant containers.

1.3. Thermal Stability

While stable under recommended storage conditions, this compound can decompose when heated, especially at elevated temperatures. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[5]

1.4. Incompatible Materials

This compound is a strong reducing agent and reacts violently with strong oxidizing agents, such as perchlorates, nitrates, and peroxides.[6] Contact with metal oxides can also lead to decomposition. It is incompatible with bases and can attack some forms of plastics, rubber, and coatings.[6][7]

Quantitative Stability and Storage Data

Quantitative data on the long-term stability and shelf-life of this compound under various conditions is limited in publicly available literature. Most information is qualitative, emphasizing the need for protective storage. The stability of a particular batch or solution can be influenced by purity, the presence of stabilizers, and the specific storage environment.

ParameterConditionObservation/DataSource(s)
Appearance Exposure to air and lightTurns from colorless/pale yellow to reddish-brown[1][2][4]
Shelf Life (this compound HCl) Refrigerated (2°C to 8°C)24 Months (for a specific commercial product)[8]
Shelf Life (Aqueous this compound HCl solution) Room Temperature, Amber GlassApproximately 1 year (manufacturer's data, not independently validated)[9]
General Purity Commercial GradesCommonly available in 92%, 95%, and 99% purity

Note: The provided shelf-life data is indicative and may not apply to all this compound products or preparations. It is crucial to consult the manufacturer's certificate of analysis and safety data sheet for specific recommendations.

Recommended Storage and Handling Workflow

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

G Workflow for Safe Handling and Storage of this compound cluster_storage Storage Conditions cluster_handling Handling Procedures storage_area Store in a Cool, Dry, Well-Ventilated Area container Tightly Sealed, Light-Resistant Container (e.g., Amber Glass) atmosphere Under an Inert Gas Atmosphere (e.g., Nitrogen, Argon) incompatibles Segregate from Incompatible Materials (e.g., Oxidizing Agents) fume_hood Work in a Chemical Fume Hood incompatibles->fume_hood ppe Wear Appropriate PPE: - Impermeable Gloves (double-glove) - Safety Goggles/Face Shield - Lab Coat dispensing Dispense Carefully to Avoid Aerosolization and Spillage disposal Dispose of Waste as Hazardous Material According to Regulations end Experiment/Use disposal->end start Receiving this compound start->storage_area

Caption: A logical workflow for the safe receipt, storage, handling, and disposal of this compound.

Degradation Pathway and Toxicological Mechanism

4.1. Oxidative Degradation Pathway

The degradation of this compound in the presence of air is a free-radical-mediated process. A simplified representation of this pathway highlights the generation of reactive intermediates.

G Simplified Oxidative Degradation Pathway of this compound ph This compound (C₆H₅NHNH₂) ph_radical Phenylhydrazyl Radical ph->ph_radical Initiation o2 Oxygen (O₂) superoxide Superoxide Radical (O₂⁻) o2->superoxide Reduction phenyldiazene Phenyldiazene ph_radical->phenyldiazene Reaction h2o2 Hydrogen Peroxide (H₂O₂) superoxide->h2o2 degradation_products Further Degradation Products (e.g., Benzene, Nitrogen) phenyldiazene->degradation_products

Caption: Simplified schematic of the oxidative degradation of this compound, leading to reactive intermediates.

4.2. Signaling Pathway of this compound-Induced Hemolytic Anemia

A significant toxicological effect of this compound is the induction of hemolytic anemia.[9][10] This occurs through its interaction with hemoglobin in red blood cells, leading to oxidative damage and cell lysis.

G Mechanism of this compound-Induced Hemolytic Anemia ph This compound Enters Red Blood Cell reaction Oxidation-Reduction Reaction ph->reaction oxyhb Oxyhemoglobin (Hb-Fe²⁺-O₂) oxyhb->reaction ros Generation of Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) reaction->ros met_hb Methemoglobin (Hb-Fe³⁺) reaction->met_hb membrane_damage Oxidative Damage to Membrane Proteins (e.g., Spectrin) and Lipids ros->membrane_damage heinz Heinz Body Formation (Denatured Hemoglobin) met_hb->heinz heinz->membrane_damage hemolysis Hemolysis (Red Blood Cell Lysis) membrane_damage->hemolysis

Caption: The pathway of this compound-induced hemolytic anemia, from interaction with oxyhemoglobin to cell lysis.

Experimental Protocols for Stability Assessment

A formal stability study for this compound should be conducted to evaluate its degradation under various stress conditions. This typically involves a stability-indicating analytical method that can separate the parent compound from its degradation products.

5.1. Objective

To assess the stability of a this compound sample under conditions of hydrolysis, oxidation, and photolysis, and to identify major degradation products.

5.2. Proposed Analytical Method: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable technique for stability studies. A reverse-phase method with UV detection is commonly employed. To enhance specificity, pre-column derivatization with an agent like 4-nitrobenzaldehyde (B150856) can be used to shift the maximum absorption wavelength of this compound and its degradation products to the visible region, reducing interference from other matrix components.[11]

5.3. Forced Degradation Experimental Workflow

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare this compound Stock Solution hydrolysis Hydrolysis: - Acid (e.g., 0.1 N HCl) - Base (e.g., 0.1 N NaOH) - Neutral (Water) start->hydrolysis Expose to oxidation Oxidation: (e.g., 3% H₂O₂) start->oxidation Expose to photolysis Photostability: Expose to UV/Vis light (ICH Q1B guidelines) start->photolysis Expose to sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) hydrolysis->sampling oxidation->sampling photolysis->sampling analysis Analyze by Stability-Indicating HPLC-UV/Vis Method sampling->analysis data Quantify this compound and Degradation Products analysis->data end Assess Mass Balance and Identify Degradation Pathways data->end

Caption: A general workflow for conducting a forced degradation study on this compound.

5.4. Detailed Methodologies

5.4.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of, for example, 0.1 mg/mL.

5.4.2. Hydrolytic Study:

  • Acidic: Mix the stock solution with 0.1 N HCl.

  • Basic: Mix the stock solution with 0.1 N NaOH.

  • Neutral: Mix the stock solution with purified water.

  • Keep the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time intervals. Neutralize the acidic and basic samples before analysis.

5.4.3. Oxidative Study:

  • Mix the stock solution with a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and collect samples at various time intervals.

5.4.4. Photostability Study:

  • Expose the stock solution (in a photostable container, e.g., quartz cuvette) to a light source according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light.

  • Collect samples at appropriate time intervals.

5.4.5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the main this compound peak from any degradation products.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification and peak purity assessment.

Conclusion

This compound is an inherently unstable compound that is susceptible to degradation by air, light, and heat. Its stability is best maintained by strict adherence to recommended storage conditions, including the use of sealed, light-resistant containers under an inert atmosphere, and segregation from incompatible materials. Understanding its oxidative degradation pathway is not only crucial for maintaining its quality but also for comprehending its mechanism of toxicity. The experimental protocols outlined in this guide provide a framework for researchers to assess the stability of this compound in their specific applications, ensuring the reliability of their experimental results and promoting safe laboratory practices.

References

The Serendipitous Synthesis of Phenylhydrazine: A Deep Dive into Emil Fischer's Landmark Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in organic chemistry, Emil Fischer's discovery of phenylhydrazine in 1875, was not the result of a meticulously planned research trajectory but rather a consequence of a student's unexpected experimental outcome. This accidental synthesis not only introduced a remarkably versatile reagent that would revolutionize the study of carbohydrates and lead to the Fischer indole (B1671886) synthesis, but it also showcased the profound importance of keen observation and intellectual curiosity in scientific advancement.

Hermann Emil Fischer, a name synonymous with pioneering work in the chemistry of natural products, stumbled upon this compound while investigating the diazotization of aromatic amines at the University of Strasbourg. The initial impetus for the research that led to this discovery was a failed experiment conducted by one of Fischer's students who was attempting to work with benzidine. Intrigued by the anomalous results, Fischer took it upon himself to investigate the reaction further.

His working hypothesis was that the unexpected outcome was due to oxidation. To counteract this, he introduced a reducing agent into the reaction mixture. While the exact reducing agent used in the very first successful, albeit accidental, synthesis is not definitively documented in readily available secondary sources, the established method that emerged from his work involves the reduction of a phenyldiazonium salt with a sulfite (B76179) salt, typically sodium sulfite. This reaction proceeds through the formation of a diazosulfonate intermediate, which is then further reduced to the corresponding hydrazine (B178648).

The Core Reaction: A Two-Step Process

The synthesis of this compound from aniline, as established by Fischer, can be broadly understood as a two-step process:

  • Diazotization: Aniline is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a phenyldiazonium salt. The temperature is kept low to prevent the highly unstable diazonium salt from decomposing.

  • Reduction: The phenyldiazonium salt solution is then added to a solution of a reducing agent, such as sodium sulfite. The sulfite reduces the diazonium group to a hydrazine group, yielding this compound.

The overall chemical transformation is a testament to the reactivity of diazonium salts and the controlled manner in which they can be manipulated to form new functional groups.

Experimental Protocols: Reconstructing Fischer's Method

While the precise, quantitative details of Fischer's very first experiment are not available, a general protocol based on his subsequent work and modern adaptations can be outlined. It is crucial to note that the following is a representative procedure and may not reflect the exact molar ratios or conditions of the initial discovery.

Reactant Molar Ratio (relative to Aniline) Notes
Aniline1The starting aromatic amine.
Sodium Nitrite1Used to generate nitrous acid in situ for the diazotization step.
Hydrochloric Acid2.5 - 3Provides the acidic medium for diazotization and formation of the diazonium salt.
Sodium Sulfite2The reducing agent for the conversion of the diazonium salt to this compound. A slight excess is often used.

Key Experimental Conditions:

  • Diazotization Temperature: 0-5 °C. This is critical to ensure the stability of the phenyldiazonium salt.

  • Reduction Temperature: The addition of the diazonium salt to the sulfite solution is also typically carried out at low temperatures, followed by a gradual warming to complete the reaction.

  • Isolation: The this compound is often isolated as its hydrochloride salt by acidification, which can then be neutralized to yield the free base.

Visualizing the Discovery

The logical progression from Fischer's initial observation to the synthesis of this compound can be visualized as a workflow.

Fischer_Discovery_Workflow Logical Workflow of Fischer's Discovery A Student's Anomalous Result (Diazotization of Benzidine) B Fischer's Investigation A->B C Hypothesis: Oxidation is the issue B->C D Introduction of a Reducing Agent C->D E Unexpected Formation of a New Crystalline Substance D->E F Characterization and Identification of this compound E->F G Systematic Synthesis Developed: Reduction of Phenyldiazonium Salts F->G Phenylhydrazine_Synthesis_Pathway Chemical Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Diazonium Phenyldiazonium Salt Aniline->Diazonium Diazotization (0-5°C) NaNO2_HCl NaNO2 + HCl (Nitrous Acid) NaNO2_HCl->Diazonium Sulfite Reducing Agent (e.g., Na2SO3) This compound This compound Sulfite->this compound Diazonium->this compound Reduction

Spectroscopic Profile of Phenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenylhydrazine, a versatile chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~7.21MultipletAromatic Protons (meta)CDCl₃
~6.80MultipletAromatic Protons (para)CDCl₃
~6.76MultipletAromatic Protons (ortho)CDCl₃
~4.0Broad Singlet-NH and -NH₂ ProtonsCDCl₃

Note: The chemical shifts of the -NH and -NH₂ protons are concentration and temperature-dependent and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
~151.3C1 (Carbon attached to -NHNH₂)CDCl₃
~129.3C3/C5 (meta-Carbons)CDCl₃
~119.6C4 (para-Carbon)CDCl₃
~112.3C2/C6 (ortho-Carbons)CDCl₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
3332N-H StretchBroad absorption, characteristic of the -NH and -NH₂ groups.[1]
3088C-H StretchAromatic C-H stretching.[1]
1603C=C StretchAromatic ring stretching.[1]
1500-1400N-H BendBending vibrations of the amine and hydrazine (B178648) groups.
750-690C-H BendOut-of-plane bending for a monosubstituted benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
2419333Alcohol
2831585Alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the significant absorption peaks.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows

This compound Metabolism

This compound is metabolized in the body primarily through hydroxylation of the aromatic ring, followed by conjugation, such as with glucuronic acid, to facilitate excretion.

Phenylhydrazine_Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Phase I Metabolism p_Hydroxythis compound p-Hydroxythis compound Hydroxylation->p_Hydroxythis compound Conjugation Conjugation (e.g., Glucuronidation) p_Hydroxythis compound->Conjugation Phase II Metabolism Conjugate Conjugated Metabolite Conjugation->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Metabolic pathway of this compound.

Mechanism of this compound-Induced Hemolytic Anemia

The toxicity of this compound is primarily associated with its ability to induce oxidative stress in red blood cells, leading to hemolytic anemia. This process involves the generation of reactive oxygen species (ROS).

Phenylhydrazine_Toxicity This compound This compound Auto_oxidation Auto-oxidation This compound->Auto_oxidation ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Hydrogen Peroxide) Auto_oxidation->ROS Oxidative_Stress Oxidative Stress in Erythrocytes ROS->Oxidative_Stress Hemoglobin_Oxidation Hemoglobin Oxidation Oxidative_Stress->Hemoglobin_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Heinz_Bodies Heinz Body Formation Hemoglobin_Oxidation->Heinz_Bodies Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Hemolysis Hemolysis Heinz_Bodies->Hemolysis Membrane_Damage->Hemolysis

Caption: Toxicological mechanism of this compound.

General Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

Spectroscopic_Workflow Sample_Prep Sample Preparation NMR_Analysis NMR Analysis (¹H and ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis Sample_Prep->IR_Analysis UV_Vis_Analysis UV-Vis Analysis Sample_Prep->UV_Vis_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing UV_Vis_Analysis->Data_Processing Structural_Elucidation Structural Elucidation / Confirmation Data_Processing->Structural_Elucidation Reporting Reporting Structural_Elucidation->Reporting

Caption: Workflow for spectroscopic analysis.

References

Phenylhydrazine Hydrochloride vs. Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of the physicochemical properties, applications, and handling of phenylhydrazine hydrochloride and its corresponding free base. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents in their work.

Executive Summary

This compound and its hydrochloride salt are versatile reagents in organic synthesis, most notably in the preparation of indoles via the Fischer indole (B1671886) synthesis, and as a tool in biomedical research to induce hemolytic anemia for disease modeling. The choice between the hydrochloride salt and the free base is often dictated by the specific requirements of the experimental setup, including solubility, stability, and reactivity. This guide offers a comprehensive overview of their distinct properties, detailed experimental protocols for their preparation and use, and visual representations of key chemical and biological pathways.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the free base of this compound exhibit significant differences in their physical and chemical properties. These distinctions are crucial for their proper storage, handling, and application in experimental work.

Table 1: General and Physical Properties
PropertyThis compound HydrochlorideThis compound (Free Base)
Chemical Formula C₆H₉ClN₂C₆H₈N₂
Molecular Weight 144.60 g/mol [1]108.14 g/mol [2]
Appearance White to pale yellow crystalline powder[3]Pale yellow crystals or oily liquid[2][4]
Melting Point 250-254 °C (decomposes)[5]19.5 °C[6]
Boiling Point Decomposes[1]243.5 °C (decomposes)[6]
pKa Not directly available, acts as an acidic salt5.21[2]
Table 2: Solubility Profile
SolventThis compound HydrochlorideThis compound (Free Base)
Water Soluble (50 g/L at 20 °C)[5]Sparingly soluble[6]
Ethanol Soluble[3]Miscible[6]
Diethyl Ether InsolubleMiscible[6]
Chloroform InsolubleMiscible[4][6]
Benzene (B151609) InsolubleMiscible[4][6]
Dilute Acids SolubleSoluble[4][7]
Table 3: Stability and Handling
ParameterThis compound HydrochlorideThis compound (Free Base)
Stability More stable, less sensitive to air and lightLess stable, turns red-brown on exposure to air and light[2]
Storage Store below +30°C in a tightly closed container[5]Store below +30°C under an inert atmosphere, protected from light[4]
Key Incompatibilities Strong oxidizing agents, most common metals[5]Strong oxidizing agents, metal oxides[4]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of this compound hydrochloride from aniline (B41778).

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452) (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (2 equivalents) in concentrated hydrochloric acid.

  • Add the tin(II) chloride solution dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration.

  • Wash the precipitate with brine and diethyl ether.

  • Dry the solid in vacuo at 40 °C overnight to obtain this compound hydrochloride.

Preparation of this compound Free Base from Hydrochloride Salt

This protocol details the liberation of the free base from its hydrochloride salt.

Materials:

  • This compound hydrochloride

  • 25% Sodium Hydroxide (B78521) (NaOH) solution

  • Benzene or Dichloromethane

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or solid Sodium Hydroxide

Procedure:

  • Suspend the this compound hydrochloride in water.

  • Add a 25% solution of sodium hydroxide until the mixture is alkaline and the this compound separates as an oil.

  • Extract the this compound free base with two portions of benzene or dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or solid sodium hydroxide.

  • Remove the drying agent by filtration.

  • The solvent can be removed under reduced pressure to yield the this compound free base. For higher purity, the free base can be distilled under reduced pressure.

Applications in Organic Synthesis and Drug Development

Fischer Indole Synthesis: A Comparative Workflow

The Fischer indole synthesis is a cornerstone reaction for the synthesis of the indole nucleus, a prevalent scaffold in pharmaceuticals. The choice between this compound hydrochloride and the free base impacts the initial steps of the reaction.

Figure 1: Comparative workflow of the Fischer indole synthesis.

When starting with this compound hydrochloride, a base is typically added to neutralize the HCl and generate the more nucleophilic free base in situ for the initial condensation with the carbonyl compound. In contrast, when using the this compound free base, this initial neutralization step is not required. The subsequent acid-catalyzed rearrangement and cyclization steps are common to both pathways.

This compound-Induced Hemolytic Anemia: Signaling Pathway

This compound is widely used to induce hemolytic anemia in animal models to study the disease and evaluate potential therapeutics. The underlying mechanism involves oxidative stress and damage to red blood cells.

Hemolytic_Anemia_Pathway cluster_RBC Erythrocyte cluster_systemic Systemic Effects phz This compound oxyhb Oxyhemoglobin (Fe2+) phz->oxyhb Reacts with epo_receptor Erythropoietin Receptor (EPOR) phz->epo_receptor Interferes with methb Methemoglobin (Fe3+) oxyhb->methb Oxidation ros Reactive Oxygen Species (ROS) oxyhb->ros Generates lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation (Spectrin, Band 3) ros->protein_ox membrane_damage Erythrocyte Membrane Damage lipid_perox->membrane_damage heinz_bodies Heinz Body Formation protein_ox->heinz_bodies heinz_bodies->membrane_damage hemolysis Hemolysis membrane_damage->hemolysis anemia Hemolytic Anemia hemolysis->anemia jak_stat JAK-STAT Pathway Inhibition epo_receptor->jak_stat erythropoiesis_inhibition Inhibition of Erythropoiesis jak_stat->erythropoiesis_inhibition

References

A Comprehensive Toxicological Profile of Phenylhydrazine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylhydrazine (PHZ) is a potent chemical agent widely utilized in research to induce hemolytic anemia in animal models, providing a valuable tool for studying hematological disorders and evaluating therapeutic interventions. However, its utility is intrinsically linked to its significant toxicity. This technical guide provides an in-depth analysis of the toxicological profile of this compound in various animal models. It covers acute toxicity, detailed hematological effects, mechanisms of oxidative stress, organ-specific damage, and genotoxicity. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular and procedural aspects of PHZ-induced toxicity.

Acute Toxicity

This compound exhibits significant toxicity upon single exposure, with the median lethal dose (LD50) varying by species and route of administration. Oral administration is a common route for toxicity studies. Sublethal signs of acute toxicity include the formation of methemoglobin, hemolysis, the appearance of Heinz bodies in erythrocytes, reticulocytosis, bone marrow hyperplasia, and enlargement of the spleen and liver.

Table 1: Acute Oral Toxicity of this compound in Animal Models

Animal SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference(s)
RatOral80-188[1][2]
MouseOral175-188[2]
Guinea PigOral80[2]
RabbitOral80-188[2][3]

bw: body weight

Core Mechanism: Hematotoxicity and Oxidative Stress

The primary toxic effect of this compound is targeted at red blood cells (RBCs), leading to hemolytic anemia.[1] This process is mediated by the induction of severe oxidative stress.

Pathway of this compound-Induced Hemolysis

Upon entering circulation, PHZ interacts with oxyhemoglobin in erythrocytes. This interaction initiates a redox cycle that generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) anions, hydrogen peroxide, and highly reactive phenyl radicals.[4][5][6] These ROS overwhelm the antioxidant defense systems of the erythrocyte, leading to:

  • Lipid Peroxidation: The RBC membrane's lipids are oxidized, compromising membrane integrity and fluidity.[1][4]

  • Protein Damage: Critical membrane proteins, such as spectrin, are oxidatively degraded, leading to reduced deformability.[1][4]

  • Hemoglobin Oxidation: Oxyhemoglobin is converted to methemoglobin and subsequently precipitates as irreversible hemichromes, forming Heinz bodies.[4]

  • Glutathione (B108866) Depletion: The increased oxidative load depletes intracellular glutathione (GSH), a key antioxidant.[1][4]

These damaged erythrocytes, marked by Heinz bodies and membrane abnormalities, are recognized and rapidly cleared from circulation by macrophages in the spleen and liver, resulting in extravascular hemolysis and anemia.[4][6]

PHZ_Oxidative_Stress cluster_RBC Inside RBC PHZ This compound (PHZ) RBC Red Blood Cell PHZ->RBC OxyHb Oxyhemoglobin (OxyHb) MetHb Methemoglobin OxyHb->MetHb PHZ ROS Reactive Oxygen Species (ROS) (Superoxide, H2O2, Phenyl Radical) MetHb->ROS Redox Cycling Heinz Heinz Body Formation MetHb->Heinz Lipid_Perox Membrane Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Spectrin Degradation ROS->Protein_Ox GSH_Dep GSH Depletion ROS->GSH_Dep Hemolysis Hemolysis & Erythrocyte Clearance Lipid_Perox->Hemolysis Protein_Ox->Hemolysis Heinz->Hemolysis

Caption: this compound-Induced Oxidative Stress and Hemolysis Pathway.
Hematological Manifestations

Administration of PHZ leads to predictable and quantifiable changes in hematological parameters, making it a robust model for anemia.

Table 2: Common Hematological Changes Induced by this compound in Rats

ParameterTypical ChangePhysiological Consequence
Red Blood Cell (RBC) CountSignificant DecreaseReduced oxygen-carrying capacity
Hemoglobin (Hb)Significant DecreaseAnemia, tissue hypoxia
Hematocrit (Hct) / Packed Cell Volume (PCV)Significant DecreaseAnemia
Reticulocyte CountSignificant IncreaseCompensatory erythropoiesis
Mean Corpuscular Volume (MCV)IncreaseRelease of larger, immature RBCs
Mean Corpuscular Hemoglobin (MCH)IncreaseReflects larger cell size

Note: The magnitude and timing of these changes are dose- and time-dependent. For example, a dose of 90 mg/kg in rats can cause a 55% decrease in RBC count by day 3, with reticulocytosis peaking around day 7.[1] A common protocol uses 60 mg/kg for 2-3 days to induce anemia.[7]

Organ-Specific Toxicity

While the primary target is the blood, the systemic effects of hemolysis and oxidative stress lead to toxicity in several organs.

Table 3: Organ-Specific Toxic Effects of this compound

OrganAnimal ModelObserved Effects & Histopathological FindingsReference(s)
Spleen Rat, MouseMarked splenomegaly (enlargement), dark coloration, erythrophagocytosis, extramedullary hematopoiesis, iron overload.[6][7][8][6][7][8]
Liver Rat, MouseEnlargement, dark coloration, dystrophic changes, increased liver enzymes (AST, ALT), centrilobular necrosis, iron overload.[7][9][10][7][9][10]
Kidney Rat, MouseDamage secondary to hemolysis (hemoglobinuria), increased plasma urea (B33335) and creatinine, potential for acute kidney injury.[7][9][10][11][12][7][9][10][11][12]

The damage to the spleen and liver is largely secondary to their role in clearing damaged erythrocytes.[2] The kidneys can be damaged by the filtered load of free hemoglobin released during intravascular hemolysis.[11]

Genotoxicity and Carcinogenicity

This compound has demonstrated genotoxic potential in multiple assays. The mechanism may involve the formation of organic radicals that damage DNA or reactions with endogenous formaldehyde.

Table 4: Summary of Genotoxicity and Carcinogenicity Findings

Assay / Study TypeSystemResultReference(s)
Ames Test (Bacterial Mutagenicity)In vitroPositive results in various Salmonella strains[1][2]
Micronucleus TestIn vivo (Mouse)Positive (increased micronucleated erythrocytes)[13]
DNA Damage (Alkaline Elution)In vivo (Mouse)Positive (single-strand DNA breaks in liver and lung)[1][6]
Carcinogenicity StudyIn vivo (Mouse)Increased incidence of vascular system tumors (angiosarcomas, angiomas) following chronic oral exposure.[1][2]

Based on these findings, this compound is considered a mutagen and an animal carcinogen.[1][2][3]

Key Experimental Protocols

Protocol: Induction of Hemolytic Anemia in Rodents

This protocol outlines a standard method for inducing a robust and reproducible state of hemolytic anemia.

Anemia_Induction_Workflow start Start: Animal Acclimatization (e.g., 7 days) baseline 1. Baseline Blood Sampling (Tail vein; for CBC) start->baseline prep 2. This compound Preparation (e.g., 6 mg/mL in saline) baseline->prep admin 3. PHZ Administration (e.g., 60 mg/kg, i.p., for 2 consecutive days) prep->admin monitor 4. Daily Monitoring (Clinical signs, body weight) admin->monitor confirm 5. Anemia Confirmation (Blood sampling on Day 3 or 4; check for ~30-50% drop in Hb/Hct) monitor->confirm endpoint 6. Experimental Endpoint (Tissue/blood collection for analysis) confirm->endpoint

References

The Reaction of Phenylhydrazine with Carbonyl Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction between phenylhydrazine and carbonyl compounds, a cornerstone of modern organic synthesis. This reaction is fundamental to the formation of phenylhydrazones, which are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. This guide will delve into the core reaction mechanisms, provide detailed experimental protocols, present quantitative data for a variety of substrates, and explore the significant applications of this reaction in the realm of drug discovery and development.

Core Reaction and Mechanism: The Formation of Phenylhydrazones

The fundamental reaction between this compound and a carbonyl compound (an aldehyde or a ketone) is a condensation reaction that results in the formation of a phenylhydrazone.[1][2] This reaction proceeds via a nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[3][4]

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic this compound.[5][6]

Mechanism of Phenylhydrazone Formation:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the phenylhydrazone.

Key Reactions and Synthetic Applications

The phenylhydrazones formed from the initial reaction are stable, often crystalline, compounds that serve as crucial intermediates in several important synthetic transformations.

The Fischer Indole Synthesis

The most significant application of phenylhydrazones is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a prevalent scaffold in numerous pharmaceuticals and natural products.[7][8] This reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone derived from an aldehyde or ketone.[5][9]

Mechanism of the Fischer Indole Synthesis:

The mechanism of the Fischer indole synthesis is a complex and fascinating cascade of reactions:[7][10]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer (the 'ene-hydrazine').[10]

  • [11][11]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[11][11]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.[10]

  • Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity.

  • Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring. Subsequent elimination of ammonia (B1221849) under acidic conditions leads to the formation of the aromatic indole ring.[10]

Logical Relationship Diagram: Key Reactions of this compound with Carbonyl Compounds

Reactions Carbonyl Carbonyl Compound (Aldehyde or Ketone) Phenylhydrazone Phenylhydrazone Carbonyl->Phenylhydrazone Condensation This compound This compound This compound->Phenylhydrazone Indole Indole Derivative Phenylhydrazone->Indole Fischer Indole Synthesis (Acid, Heat) Alkane Alkane Phenylhydrazone->Alkane Wolff-Kishner Reduction (Base, Heat)

Caption: Overview of the primary reaction pathways involving this compound and carbonyl compounds.

The Wolff-Kishner Reduction

The Wolff-Kishner reduction provides a method for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes.[12][13] The reaction proceeds through a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the alkane.[14] While hydrazine (B178648) itself is more commonly used, this compound can also be employed.

Mechanism of the Wolff-Kishner Reduction:

  • Hydrazone Formation: The carbonyl compound reacts with hydrazine (or this compound) to form a hydrazone.

  • Deprotonation: A strong base deprotonates the terminal nitrogen atom.

  • Tautomerization and N2 Elimination: A series of proton transfers and tautomerization steps lead to the formation of a diimide anion, which then collapses with the loss of dinitrogen gas (N2) to form a carbanion.[15]

  • Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol) to yield the final alkane product.

Quantitative Data

The yield and characteristics of the products from the reaction of this compound with carbonyl compounds are dependent on the specific reactants and reaction conditions.

Phenylhydrazone Formation: Yields and Melting Points

The formation of phenylhydrazones is often a high-yielding reaction. The crystalline nature and sharp melting points of many phenylhydrazone derivatives have historically been used for the identification and characterization of aldehydes and ketones.[16]

Carbonyl CompoundThis compound DerivativeYield (%)Melting Point (°C)
BenzaldehydeBenzaldehyde phenylhydrazone~80-90157-159
AcetoneAcetone phenylhydrazone~8724-26
AcetophenoneAcetophenone phenylhydrazone~89105-106
CyclohexanoneCyclohexanone phenylhydrazone~9477-78
4-Methoxybenzaldehyde4-Methoxybenzaldehyde phenylhydrazone82.5128-130[17]
2-Chlorobenzaldehyde2-Chlorobenzaldehyde phenylhydrazone73129-131[17]
4-Nitrobenzaldehyde4-Nitrobenzaldehyde phenylhydrazone80.5150-152[17]

Note: Yields and melting points can vary depending on the specific experimental conditions and purity of the reactants.

Fischer Indole Synthesis: Representative Yields

The yields of the Fischer indole synthesis can be influenced by factors such as the nature of the substituents on both the this compound and the carbonyl compound, the choice of acid catalyst, and the reaction temperature.

This compound DerivativeCarbonyl CompoundIndole ProductYield (%)
This compoundAcetone2-Methylindole~70-80
This compoundCyclohexanone1,2,3,4-Tetrahydrocarbazole~80-90
4-Methoxythis compoundLevulinic acid methyl esterIndomethacin (B1671933) precursorHigh
Substituted Phenylhydrazines3,3-dimethoxy-N,N-dimethylpropan-1-amineRizatriptan (B1679398) analogues77-89[1]
o,m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneMethyl indoleninesHigh[18]

Experimental Protocols

General Protocol for the Synthesis of Phenylhydrazones

This protocol describes a general method for the preparation of a phenylhydrazone from an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the carbonyl compound (1.0 eq.) in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add this compound (1.0-1.1 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[19]

  • Heat the reaction mixture to reflux with stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of an indole from a phenylhydrazone.

Materials:

  • Phenylhydrazone

  • Acid catalyst (e.g., Zinc chloride, Polyphosphoric acid, Sulfuric acid in a solvent)

  • High-boiling solvent (optional, depending on the catalyst)

  • Round-bottom flask

  • Reflux condenser or setup for heating at high temperatures

  • Stirring apparatus

  • Work-up reagents (e.g., water, base, organic solvent for extraction)

Procedure:

  • The phenylhydrazone can be synthesized in situ or used as a pre-formed starting material. For in situ generation, the this compound and carbonyl compound are heated in a suitable solvent with an acid catalyst.[9]

  • Add the acid catalyst to the phenylhydrazone. Common catalysts include Lewis acids like zinc chloride or Brønsted acids like sulfuric acid or polyphosphoric acid.[6][7]

  • Heat the reaction mixture to a high temperature (often between 100-200 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an appropriate work-up. This typically involves quenching the reaction with water or a basic solution, followed by extraction of the indole product with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization.

Experimental Workflow Diagram: Fischer Indole Synthesis

Fischer_Workflow cluster_0 Phenylhydrazone Formation (Optional) cluster_1 Fischer Indole Synthesis Reactants This compound + Carbonyl Compound Solvent_Acid Solvent (e.g., Ethanol) + Catalytic Acid Reactants->Solvent_Acid 1. Mix Reflux1 Reflux Solvent_Acid->Reflux1 2. Heat Phenylhydrazone_formed Phenylhydrazone Reflux1->Phenylhydrazone_formed Start_Indole Phenylhydrazone Phenylhydrazone_formed->Start_Indole Use directly Acid_Catalyst Acid Catalyst (e.g., ZnCl2, PPA) Start_Indole->Acid_Catalyst 1. Add Heating Heat (100-200 °C) Acid_Catalyst->Heating 2. Heat Workup Reaction Work-up (Quench, Extract) Heating->Workup 3. Cool & Work-up Purification Purification (Chromatography/Recrystallization) Workup->Purification 4. Purify Indole_Product Indole Product Purification->Indole_Product

Caption: A typical experimental workflow for the Fischer indole synthesis.

Applications in Drug Development

The reaction of this compound with carbonyl compounds, particularly through the Fischer indole synthesis, is of paramount importance in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents.[20][21]

Synthesis of Triptans

Triptans are a class of drugs used to treat migraine and cluster headaches. Many triptans, such as Sumatriptan, Rizatriptan, and Zolmitriptan, contain an indole core that is often constructed using the Fischer indole synthesis.[7][8] For example, the synthesis of rizatriptan analogues has been achieved with good to excellent yields (77-89%) by reacting substituted phenylhydrazines with 3,3-dimethoxy-N,N-dimethylpropan-1-amine.[1]

Synthesis of Indomethacin

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, and inflammation.[22] The synthesis of indomethacin prominently features a Fischer indole synthesis step to create its indole nucleus. The traditional synthesis involves the reaction of 4-methoxythis compound with methyl levulinate to form the corresponding phenylhydrazone, which is then cyclized to the indole core.[22]

Other Pharmaceutical Applications

The versatility of the Fischer indole synthesis and the biological activity of phenylhydrazones themselves have led to their use in the development of a wide range of other therapeutic agents, including:

  • Anticancer agents: Certain phenylhydrazone derivatives have shown promising anticancer activity.[17]

  • Antimicrobial agents: Hydrazone derivatives have been investigated for their antibacterial and antifungal properties.[23]

  • Antidepressants: Some hydrazone derivatives have exhibited monoamine oxidase (MAO) inhibition activity.[20]

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile transformation in organic chemistry. The formation of stable phenylhydrazone intermediates opens the door to powerful synthetic methodologies, most notably the Fischer indole synthesis. The indole scaffold, readily accessible through this reaction, is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. The continued exploration of this reaction, including the development of milder and more efficient catalytic systems, ensures its enduring importance in both academic research and the industrial synthesis of pharmaceuticals and other valuable fine chemicals. This guide has provided a comprehensive overview of the key aspects of this reaction, equipping researchers and drug development professionals with the fundamental knowledge to effectively utilize this powerful synthetic tool.

References

Phenylhydrazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characteristics, and therapeutic potential of phenylhydrazine derivatives, offering a comprehensive resource for researchers and scientists in the field of drug discovery.

This compound and its derivatives represent a versatile class of compounds with a rich history in organic chemistry and significant potential in medicinal chemistry. First synthesized in 1875 by Hermann Emil Fischer, this compound has become an invaluable building block for the creation of diverse heterocyclic scaffolds.[1] These derivatives have garnered considerable attention for their wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a detailed overview of the core characteristics of this compound derivatives, their synthesis, biological activities, and the experimental protocols used for their evaluation, tailored for professionals in drug development.

Physicochemical Characteristics

This compound (C₆H₅NHNH₂) is a pale yellow oily liquid or crystalline solid that becomes dark red or brown on exposure to air and light.[4][5] It is sparingly soluble in water but miscible with ethanol, ether, chloroform, and benzene.[1][5] The physicochemical properties of this compound derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. These modifications influence key parameters such as solubility, lipophilicity, and electronic properties, which in turn affect their biological activity and pharmacokinetic profiles.

A summary of the key physicochemical properties of the parent this compound molecule is presented below.

PropertyValueReferences
Molecular FormulaC₆H₈N₂[6]
Molar Mass108.14 g/mol [6]
Melting Point19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point243.5 °C (470.3 °F; 516.6 K) with decomposition[1]
Density1.0978 g/cm³[1]
Flash Point88 °C (190 °F; 361 K)[1]
Water SolubilitySparingly soluble[1]

Synthesis of this compound Derivatives

The classical synthesis of this compound involves the diazotization of aniline (B41778) followed by reduction.[1][4] This foundational method can be adapted to produce a wide array of substituted this compound derivatives.

A common synthetic route involves the reaction of aniline with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite (B76179) to yield this compound.[1][7]

G

Derivatives can be synthesized by starting with substituted anilines or by further reacting the parent this compound molecule. For instance, N'-phenylhydrazides, which have shown promising antifungal activity, are synthesized through the condensation reaction between substituted this compound hydrochlorides and benzoic acids.[8] Another common derivatization is the reaction with aldehydes and ketones to form phenylhydrazones, a reaction historically used for the characterization of sugars.[1][9]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial and Antifungal Activity

N'-phenylhydrazides have demonstrated significant antifungal activity, particularly against various strains of Candida albicans.[10][8] The proposed mechanism involves the hydrolysis of the amide bond, leading to the formation of free radicals that induce fungal cell death.[10] The electronic properties of substituents on both the benzoic acid and this compound rings play a crucial role in the antifungal efficacy.[10] Phenylhydrazone derivatives have also been investigated for their antimicrobial properties.[11][12]

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[3][13] Their mechanisms of action are thought to include DNA intercalation or covalent binding, as well as interactions with cell membranes.[13] For example, certain benzylidene-phenylhydrazine derivatives have shown cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[13]

Other Biological Activities

This compound itself is known to induce hemolytic anemia by causing oxidative damage to red blood cells.[14][15] This property has been utilized in animal models to study the mechanisms of hemolysis. The reaction of this compound with hemoglobin leads to the formation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals, which contribute to its hematotoxicity.[15][16] Derivatives of this compound have also been explored for their anti-inflammatory and antioxidant activities.[3]

Mechanism of Action: A Focus on Oxidative Stress

A key aspect of the biological activity of many this compound derivatives is their ability to induce oxidative stress. The metabolism of this compound can lead to the formation of phenyl radicals and reactive oxygen species.[15]

G

In the context of its antifungal activity, the generation of ROS is believed to disrupt the normal physiological processes of the fungus, leading to cell death.[8] Similarly, the hemolytic effects of this compound are attributed to oxidative damage to red blood cell components.[15]

Experimental Protocols

General Synthesis of (E)-1-benzylidene-2-phenylhydrazine

This protocol describes a general method for the synthesis of a phenylhydrazone derivative from this compound and an aldehyde.[17]

  • An equimolar mixture of this compound and benzaldehyde (B42025) is stirred together in refluxing glacial acetic acid for 1 hour.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a 2:1 petroleum ether:ethyl acetate (B1210297) solvent system.

  • A precipitate is obtained from the organic layer. Water is added to retrieve more precipitate.

  • The product is purified by crystallization in absolute ethanol.

G

In Vitro Antifungal Bioassay

The following is a general protocol for assessing the in vitro antifungal activity of this compound derivatives using the broth microdilution method.[11][18]

  • Preparation of Stock Solutions: The test compounds are dissolved in 100% DMSO to a concentration of 0.8 mg/mL.

  • Serial Dilutions: The stock solutions are serially diluted with RPMI 1640 medium in 96-well plates to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculation: The wells are inoculated with a standardized fungal suspension.

  • Incubation: The plates are incubated at 30 °C for 24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC₈₀), the concentration at which 80% of fungal growth is inhibited, is determined.

Spectroscopic Data

The characterization of this compound derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows multiplets for the aromatic protons around 7.21 ppm and 6.76-6.80 ppm, and a broad singlet for the NH/NH₂ protons around 4.0 ppm.[19] The chemical shifts of these protons are sensitive to the substituents on the phenyl ring.[19]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine in CDCl₃, characteristic signals appear for the methoxy (B1213986) carbon (54.3 ppm) and the aromatic carbons.[13]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For example, the mass spectrum of (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine shows a molecular ion peak at m/z 230.06.[13]

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is highly dependent on their substitution patterns. The following tables summarize some reported quantitative data for antifungal and anticancer activities.

Table 1: Antifungal Activity of Selected N'-phenylhydrazide Derivatives against Candida albicans [10]

Compound IDSubstituent (Series A)Substituent (Series B)MIC₈₀ (μg/mL) against C. albicans SC5314MIC₈₀ (μg/mL) against Fluconazole-Resistant C. albicans 4395
A₁₁H4-F1.94.0

Table 2: Anticancer Activity of Selected Benzylidene-Phenylhydrazine Derivatives [13]

CompoundCell LineIC₅₀ (µM)
(E)-1-(4-nitrobenzylidene)-2-phenylhydrazine (Compound 8)MCF-7 (Breast Cancer)45.39
(E)-1-(4-chlorobenzylidene)-2-phenylhydrazine (Compound 11)HepG2 (Liver Cancer)127.69

Conclusion

This compound derivatives represent a promising and versatile class of compounds for drug discovery and development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for addressing a range of therapeutic needs, from infectious diseases to oncology. A thorough understanding of their structure-activity relationships, mechanisms of action, and physicochemical properties is crucial for the rational design of new and more effective therapeutic agents. This guide provides a foundational resource for researchers to navigate the complexities and unlock the full potential of this important chemical class.

References

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis Using Phenylhydrazine and Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This versatile and robust reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine (or its substituted derivatives) and a suitable aldehyde or ketone.[2] The indole scaffold is a privileged structure in medicinal chemistry and natural products, appearing in a vast array of biologically active compounds, including anti-migraine drugs of the triptan class.[3]

The choice of the acid catalyst is a critical parameter that can significantly influence the reaction's yield, regioselectivity, and overall efficiency.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are widely employed to facilitate this transformation.[3] These application notes provide a detailed overview of the Fischer indole synthesis with a focus on the use of different catalysts, offering comparative data and step-by-step experimental protocols to guide researchers in their synthetic endeavors.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[2]

  • [5][5]-Sigmatropic Rearrangement: A crucial[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step.[2]

  • Rearomatization: The di-imine intermediate undergoes rearomatization to form a more stable amino-imine.

  • Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered ring, an aminal. Subsequent elimination of ammonia (B1221849) under acidic conditions leads to the final aromatic indole product.[1]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials This compound This compound Phenylhydrazone Phenylhydrazone This compound->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization Indole Indole Product Aminal->Indole Elimination of NH3 & Aromatization

Caption: Reaction mechanism of the Fischer indole synthesis.

Data Presentation: Catalyst Comparison

The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis. The following tables summarize the yields of representative indole syntheses using different catalysts. It is important to note that reaction conditions may vary between studies, affecting direct comparability.

Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from this compound and Cyclohexanone (B45756)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidAcetic AcidReflux2 hours76-85[6]
Zeolite H-ZSM-5Acetic AcidNot specifiedNot specified69[7]
Zeolite H-betaAcetic AcidNot specifiedNot specified65[7]
Zeolite H-mordeniteAcetic AcidNot specifiedNot specified58[7]
Ionic Liquid [bmim][BF₄][bmim][BF₄]Not specifiedNot specified29-49[2]

Table 2: Synthesis of 2-Phenylindole from this compound and Acetophenone (B1666503)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Zinc Chloride (ZnCl₂)Neat18015 min86Not specified
Polyphosphoric Acid (PPA)PPA160-17010 minNot specifiedNot specified

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of indoles using different catalytic systems.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Glacial Acetic Acid[6]

Materials:

  • This compound (108 g, 1 mol)

  • Cyclohexanone (98 g, 1 mol)

  • Glacial Acetic Acid (360 g, 6 mol)

  • Methanol

  • Decolorizing carbon

  • Water

  • 75% Ethanol (B145695)

Equipment:

  • 1-L three-necked round-bottomed flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Beaker (1.5 L)

  • Suction filtration apparatus

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, combine cyclohexanone (98 g) and glacial acetic acid (360 g).

  • Heat the mixture to reflux with stirring.

  • Slowly add this compound (108 g) dropwise over a period of 1 hour.

  • Continue refluxing for an additional hour after the addition is complete.

  • Pour the hot reaction mixture into a 1.5-L beaker and stir by hand as it solidifies.

  • Cool the mixture to approximately 5°C and collect the solid product by suction filtration.

  • Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

  • Air-dry the crude product.

  • Recrystallize the crude solid from 700 ml of methanol, using decolorizing carbon to obtain 1,2,3,4-tetrahydrocarbazole.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification Reactants Combine Cyclohexanone and Acetic Acid Heat Heat to Reflux Reactants->Heat Add_Hydrazine Add this compound (1 hour) Heat->Add_Hydrazine Reflux Reflux (1 hour) Add_Hydrazine->Reflux Pour Pour and Solidify Reflux->Pour Filter Filter and Wash Pour->Filter Dry Air Dry Filter->Dry Recrystallize Recrystallize from Methanol Dry->Recrystallize Product 1,2,3,4-Tetrahydrocarbazole Recrystallize->Product

Caption: Experimental workflow for tetrahydrocarbazole synthesis.

Protocol 2: Synthesis of 2-Phenylindole using Zinc Chloride (ZnCl₂) (Solvent-Free)

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and acetophenone (1.0 eq).

  • Add anhydrous zinc chloride (2.0 eq) to the mixture.

  • Heat the reaction mixture to 180°C and maintain for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane and water to the flask and transfer the contents to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-phenylindole.

Protocol 3: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

Materials:

  • Acetophenone phenylhydrazone (pre-formed)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ethanol

Equipment:

  • Beaker or round-bottom flask

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare acetophenone phenylhydrazone by refluxing equimolar amounts of this compound and acetophenone in ethanol with a catalytic amount of acetic acid. Isolate the product.

  • Heat polyphosphoric acid to 100°C.

  • Add the pre-formed acetophenone phenylhydrazone to the hot PPA with stirring.

  • Heat the mixture to 160-170°C and hold for 10 minutes.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to yield 2-phenylindole.

Applications in Drug Development

The Fischer indole synthesis is a powerful tool in the synthesis of numerous pharmaceutical agents. The indole core is a key pharmacophore in a variety of therapeutic areas. For instance, the synthesis of antimigraine drugs like Sumatriptan and other triptans often utilizes this reaction. Furthermore, the synthesis of anti-inflammatory drugs such as Indomethacin also relies on the Fischer indole synthesis. The versatility of this reaction allows for the creation of diverse libraries of indole derivatives for drug discovery programs, aiding in the development of new therapeutics for a wide range of diseases.

Conclusion

The Fischer indole synthesis is a highly versatile and widely used method for the preparation of indoles. The choice of catalyst is a critical factor that can be tailored to the specific substrate and desired outcome. While Brønsted acids like acetic acid and polyphosphoric acid are effective, Lewis acids such as zinc chloride offer an alternative, often under milder or solvent-free conditions. The provided protocols and comparative data serve as a valuable resource for researchers, enabling them to select and optimize reaction conditions for the successful synthesis of a wide range of indole derivatives for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Osazone Test with Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The osazone test, also known as the phenylhydrazine test, is a chemical assay used for the detection and differentiation of reducing sugars.[1][2] This test relies on the reaction of reducing sugars with this compound to form characteristic crystalline derivatives called osazones.[3][4] The shape of these crystals and the time taken for their formation are unique for different sugars, thus aiding in their identification.[5][6] This method is particularly useful for distinguishing between various monosaccharides and reducing disaccharides.[7][8] The reaction involves the formation of a phenylhydrazone, followed by a series of reactions with two additional molecules of this compound to yield the final osazone.[9][10]

Principle of the Test

Reducing sugars possess a free aldehyde or ketone functional group, which reacts with this compound in a heated acidic environment.[1] The initial reaction forms a phenylhydrazone. With excess this compound, the adjacent alcohol group is oxidized, and a second this compound molecule condenses with the newly formed carbonyl group, resulting in the formation of a 1,2-diphenylhydrazone, or osazone.[9] These osazone derivatives are often yellow and crystalline.[1][2] The structure of the osazone crystals and the rate of their formation are specific to the parent sugar.[5][6] For instance, C-2 epimers like glucose and mannose, as well as the corresponding ketose, fructose, produce the same osazone because the stereochemistry at the second carbon atom is lost during the reaction.[1][9]

Data Presentation

The formation time and crystal morphology of osazones are critical parameters for the identification of reducing sugars. The following table summarizes these characteristics for common sugars.

CarbohydrateTime for Crystal FormationCrystal Shape
Fructose~2 minutes[5][6]Needle-shaped[2][6][7][11]
Glucose~4-5 minutes[6]Needle-shaped or broomstick-like[3][6][7][11]
Galactose~15-20 minutes[5][8]Rhombic-plate shaped[3] or thorny ball-shaped[2]
Mannose~30 seconds[6]Needle-shaped (same as glucose)[6][11]
Maltose (B56501)Soluble in hot water; forms on cooling (10-15 minutes)[8]Sunflower-shaped or petal-shaped[3][6][7][11]
LactoseSoluble in hot water; forms on cooling (20-25 minutes)[8]Powder-puff or mushroom-shaped[3][6][7][11]
Arabinose~10 minutes[6]Dense ball of needles[6]
Xylose~7 minutes[6]Fine, long needles[12]
SucroseNo crystals formed (non-reducing sugar)[6][8]-

Experimental Protocol

1. Reagents and Materials

  • Osazone Mixture: A homogenous mixture of one part this compound hydrochloride and two parts crystalline sodium acetate (B1210297) by weight.[7][8]

  • Glacial Acetic Acid [7][8]

  • Test Solutions: 5 mL of the carbohydrate solutions to be tested (e.g., glucose, fructose, maltose, lactose).[7][8]

  • Test tubes and test tube rack

  • Water bath (boiling)

  • Microscope and glass slides with coverslips

  • Pipettes

  • Spatula

2. Procedure

  • Preparation: Label test tubes for each sugar solution to be tested.

  • Addition of Reagents: To 5 mL of each carbohydrate solution in its respective test tube, add approximately 0.3 g of the osazone mixture and 3-5 drops of glacial acetic acid.[1][7][8]

  • Dissolution: Gently warm the test tubes to ensure the complete dissolution of the solids.[7]

  • Incubation: Place all the test tubes in a boiling water bath.[7][8]

  • Observation for Monosaccharides: Observe the test tubes for the formation of yellow crystals. For glucose and fructose, crystals are expected to appear within 5-10 minutes.[7][8] Once crystals are observed, remove these tubes from the water bath and allow them to cool slowly at room temperature.[7]

  • Observation for Disaccharides: Continue heating the tubes for other sugars. For maltose and lactose, crystals may take up to 45 minutes to appear or may form upon cooling.[7][8] After a maximum of 30 minutes of heating, remove the tubes and allow them to cool spontaneously.[8]

  • Microscopic Examination: Once the crystals have formed, use a glass rod to transfer a small amount onto a glass slide. Add a coverslip and observe the crystal structure under a microscope.[7][8]

  • Record Observations: Note the time taken for the appearance of crystals and sketch or describe the shape of the observed crystals for each sugar.

Visualization of Experimental Workflow

OsazoneTestWorkflow start Start prep Prepare 5 mL of Sugar Solution start->prep add_reagents Add 0.3g Osazone Mixture & 3-5 drops Glacial Acetic Acid prep->add_reagents dissolve Warm Gently to Dissolve add_reagents->dissolve incubate Place in Boiling Water Bath dissolve->incubate observe Observe for Crystal Formation incubate->observe cool Cool at Room Temperature observe->cool Crystals Formed no_crystals No Crystals (Non-reducing sugar) observe->no_crystals No Crystals after prolonged heating/cooling microscopy Microscopic Examination cool->microscopy record Record Time & Crystal Shape microscopy->record end End record->end no_crystals->end

Caption: Workflow diagram of the osazone test protocol.

References

Application Note: Quantitative Analysis of Reducing Sugars in HPLC using Phenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of reducing sugars is crucial in various fields, including food science, biotechnology, and pharmaceutical development. Due to their lack of a strong chromophore, direct detection of sugars by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) is challenging. Derivatization with a UV-absorbing agent is a common strategy to enhance detection sensitivity. Phenylhydrazine is a widely used reagent that reacts with the aldehyde or ketone group of reducing sugars to form phenylhydrazones, which are highly UV-active compounds. This application note provides a detailed protocol for the derivatization of reducing sugars with this compound and their subsequent analysis by HPLC.

Principle of Derivatization

This compound reacts with the carbonyl group (aldehyde or ketone) of a reducing sugar to form a phenylhydrazone. This reaction is a nucleophilic addition followed by dehydration. For quantitative HPLC analysis, the reaction is controlled to favor the formation of the phenylhydrazone. It is important to distinguish this from the classical osazone formation, which involves the reaction of excess this compound at higher temperatures and results in a di-hydrazone derivative at C-1 and C-2 of the sugar, leading to a loss of stereochemical information at C-2. For chromatographic separation of individual sugars, the formation of a single phenylhydrazone derivative per sugar is desired.

A related and often cited derivatizing agent is 3-nitrothis compound, which functions similarly but provides a derivative with a different UV absorption maximum and has been shown to be effective for quantitative analysis with high sensitivity.

Experimental Protocols

I. Preparation of Reagents

  • This compound Reagent (0.5 M in Methanol):

    • Caution: this compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Weigh 0.541 g of this compound hydrochloride and dissolve in 10 mL of HPLC-grade methanol.

    • This solution should be prepared fresh daily.

  • Sodium Acetate (B1210297) Buffer (0.2 M, pH 4.5):

    • Dissolve 2.72 g of sodium acetate trihydrate in 100 mL of deionized water.

    • Adjust the pH to 4.5 with glacial acetic acid.

  • Sugar Standard Solutions (1 mg/mL):

    • Prepare individual stock solutions of reducing sugars (e.g., glucose, fructose, galactose, mannose, xylose) by dissolving 10 mg of each sugar in 10 mL of deionized water.

    • Store at 4°C. Working standards can be prepared by diluting the stock solutions.

  • Sample Preparation:

    • Samples containing reducing sugars should be dissolved in deionized water and filtered through a 0.45 µm syringe filter before derivatization.

II. Derivatization Procedure

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the sugar standard or sample solution.

    • Add 100 µL of the 0.5 M this compound reagent.

    • Add 50 µL of 0.2 M sodium acetate buffer (pH 4.5).

  • Incubation:

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 60 minutes.[1] This controlled heating favors the formation of the phenylhydrazone.

  • Cooling and Dilution:

    • After incubation, cool the reaction mixture to room temperature.

    • Dilute the sample with the HPLC mobile phase to an appropriate concentration for injection. A 1:10 dilution is a good starting point.

  • HPLC Analysis:

    • Inject 20 µL of the diluted, derivatized sample into the HPLC system.

HPLC Method

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating the phenylhydrazone derivatives. A pentafluorophenyl-bonded phase column has also been used effectively for separating derivatives of similar compounds.[1]

  • Mobile Phase: An isocratic or gradient elution can be used.

    • Isocratic: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) can be a starting point. The exact ratio may need to be optimized depending on the specific sugars being analyzed.

    • Gradient: A linear gradient of acetonitrile in water (e.g., from 10% to 40% acetonitrile over 30 minutes) can provide better separation for a complex mixture of sugars.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector set at a wavelength of 278 nm (the approximate λmax for phenylhydrazones).

Data Presentation

The following tables summarize representative quantitative data for the analysis of reducing sugars using a this compound analog (3-nitrothis compound), which demonstrates the expected performance of this derivatization strategy.[1]

Table 1: Linearity of Derivatized Monosaccharides

MonosaccharideLinear Range (µM)Regression EquationCorrelation Coefficient (R²)
Xylose0.1 - 100y = 2584x + 35.6≥ 0.9993
Ribulose0.1 - 100y = 2498x + 29.8≥ 0.9993
Glucose0.1 - 400y = 2611x + 41.2≥ 0.9993
Xylulose0.1 - 400y = 2550x + 38.1≥ 0.9993

Table 2: Precision and Recovery for Derivatized Monosaccharides

MonosaccharidePrecision (CV, %)Recovery (Internal Calibration, %)Recovery (External Calibration, %)
Xylose≤ 4.693.6 ± 1.685.3 ± 1.1
Ribulose≤ 4.695.2 ± 2.582.5 ± 0.8
Glucose≤ 4.6104.8 ± 5.2102.3 ± 3.4
Xylulose≤ 4.6101.5 ± 3.9105.2 ± 2.1

Mandatory Visualizations

Reaction of this compound with a Reducing Sugar

G cluster_reactants Reactants cluster_products Products Reducing_Sugar Reducing Sugar (with Aldehyde Group) Phenylhydrazone Phenylhydrazone (UV-Active) Reducing_Sugar->Phenylhydrazone + this compound (60°C, 60 min) This compound This compound Water Water

Caption: Formation of a UV-active phenylhydrazone from a reducing sugar.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sugar Sample or Standard Add_Reagent Add this compound and Buffer Sample->Add_Reagent Incubate Incubate at 60°C for 60 minutes Add_Reagent->Incubate Cool_Dilute Cool to Room Temp & Dilute Incubate->Cool_Dilute Inject Inject into HPLC Cool_Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 278 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for derivatization and HPLC analysis of reducing sugars.

References

Application Note: Spectrophotometric Determination of Aldehydes Using Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. They are of significant interest in various fields, including pharmaceutical development, food science, and environmental monitoring, due to their high reactivity and presence as intermediates or final products in many biological and chemical processes. The accurate quantification of aldehydes is crucial for quality control, stability testing of drug substances, and toxicological assessments. This application note details a spectrophotometric method for the determination of total aldehydes using phenylhydrazine, based on the well-established Sawicki reaction principle.

Principle of the Method

The method is based on a two-step chemical reaction. In the first step, an aldehyde reacts with this compound in an acidic medium to form a colorless phenylhydrazone. In the second step, the phenylhydrazone is oxidized by potassium ferricyanide (B76249) in an alkaline medium to produce a red-colored formazan (B1609692) cation, which exhibits strong absorbance in the visible region of the spectrum. The intensity of the color produced is directly proportional to the concentration of the aldehyde in the sample.[1][2]

Reagents and Equipment

Reagents
  • This compound hydrochloride (C₆H₅NHNH₂·HCl), analytical reagent grade

  • Potassium ferricyanide (K₃[Fe(CN)₆]), analytical reagent grade

  • Hydrochloric acid (HCl), concentrated, analytical reagent grade

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), analytical reagent grade

  • Aldehyde standards (e.g., formaldehyde (B43269), acetaldehyde, glutaraldehyde)

  • Solvent for standards and samples (e.g., deionized water, ethanol, depending on the solubility of the aldehyde)

  • Deionized water

Equipment
  • UV-Vis Spectrophotometer

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Test tubes or cuvettes

  • pH meter

  • Vortex mixer

  • Water bath or heating block (optional, for temperature control)

Experimental Protocols

Preparation of Reagents
  • This compound Reagent (0.2% w/v): Dissolve 0.2 g of this compound hydrochloride in 100 mL of deionized water. Prepare this solution fresh daily.

  • Potassium Ferricyanide Solution (1% w/v): Dissolve 1.0 g of potassium ferricyanide in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

  • Potassium Hydroxide Solution (10% w/v): Carefully dissolve 10 g of potassium hydroxide pellets in deionized water and make up the volume to 100 mL. This solution is corrosive and should be handled with care.

Preparation of Standard Solutions
  • Stock Aldehyde Standard (e.g., 1000 µg/mL): Accurately weigh 100 mg of the aldehyde standard and dissolve it in 100 mL of the appropriate solvent in a volumetric flask.

  • Working Aldehyde Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL. The optimal range may vary depending on the specific aldehyde and should be determined experimentally.

Sample Preparation

Samples should be dissolved in a suitable solvent and diluted as necessary to bring the aldehyde concentration within the linear range of the assay. If the sample matrix is complex, appropriate sample cleanup procedures such as extraction or filtration may be required to remove interfering substances.

Assay Procedure
  • Pipette 1.0 mL of each standard solution, sample solution, and a blank (solvent only) into separate test tubes.

  • Add 1.0 mL of the this compound Reagent to each tube.

  • Mix the contents of the tubes thoroughly using a vortex mixer.

  • Allow the tubes to stand at room temperature for 15-20 minutes to ensure complete formation of the phenylhydrazone.

  • Add 1.0 mL of the Potassium Ferricyanide Solution to each tube and mix.

  • Immediately add 2.0 mL of the Potassium Hydroxide Solution to each tube and mix thoroughly. A red color will develop.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against the reagent blank. The λmax is typically in the range of 510-540 nm and should be determined by scanning the spectrum of one of the colored standards.

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Determine the concentration of the aldehyde in the sample solutions by interpolating their absorbance values on the calibration curve.

  • Correct for any dilution factors used during sample preparation to obtain the final concentration of the aldehyde in the original sample.

Data Presentation

The quantitative performance of this method should be validated for each specific aldehyde. The following table provides an example of the type of data that should be generated.

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)520 nm
Linearity Range1 - 20 µg/mL
Molar Absorptivity (ε)Analyte-dependent
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)Analyte-dependent
Limit of Quantification (LOQ)Analyte-dependent

Note: The values in this table are illustrative and must be determined experimentally for the specific aldehyde being analyzed.

Visualization of Pathways and Workflows

Chemical Reaction Pathway

cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Oxidative Coupling cluster_step3 Step 3: Spectrophotometric Detection Aldehyde Aldehyde (R-CHO) Phenylhydrazone Phenylhydrazone (Colorless) Aldehyde->Phenylhydrazone + this compound (Acidic medium) This compound This compound This compound->Phenylhydrazone Formazan Formazan Cation (Red Colored) Phenylhydrazone->Formazan + K₃[Fe(CN)₆] (Alkaline medium) PotassiumFerricyanide Potassium Ferricyanide PotassiumFerricyanide->Formazan Spectrophotometer Measure Absorbance at λmax Formazan->Spectrophotometer start Start prep Prepare Reagents and Standards start->prep reaction1 Add this compound Reagent prep->reaction1 sample_prep Prepare/Dilute Sample sample_prep->reaction1 incubation1 Incubate 15-20 min reaction1->incubation1 reaction2 Add K₃[Fe(CN)₆] and KOH incubation1->reaction2 incubation2 Incubate 10-15 min reaction2->incubation2 measurement Measure Absorbance at λmax incubation2->measurement analysis Construct Calibration Curve & Calculate Concentration measurement->analysis end End analysis->end

References

Application Notes & Protocols: Phenylhydrazine Hydrochloride Solution for Inducing Hemolytic Anemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylhydrazine hydrochloride (PHZ) is a chemical agent widely used in biomedical research to induce a reliable and reproducible model of hemolytic anemia in various animal species, including mice and rats.[1][2] The mechanism involves PHZ-induced oxidative damage to erythrocytes, leading to hemolysis, a significant reduction in circulating red blood cells, and subsequent stimulation of erythropoiesis.[1][3][4] This animal model is invaluable for studying the pathophysiology of hemolytic anemia, evaluating novel therapeutic agents, and investigating hematopoietic responses to red blood cell destruction.[5]

This document provides detailed protocols for the preparation and administration of PHZ solutions for animal studies, along with essential safety information and methods for assessing the induced anemia.

Safety Precautions and Handling

This compound hydrochloride is a hazardous chemical and must be handled with extreme caution. It is toxic if swallowed, inhaled, or in contact with skin, is suspected of causing genetic defects, and may cause cancer.[6][7][8]

  • Engineering Controls : Always handle solid PHZ and prepare solutions in a certified chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety goggles, and impermeable gloves at all times.[7] When handling the powder, a NIOSH-approved respirator is recommended.

  • Handling : Avoid the formation of dust and aerosols.[7] Do not get the substance in the eyes, on skin, or on clothing.[9] After handling, wash hands and any exposed skin thoroughly.

  • Storage : Store PHZ in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and air.[9][10] An inert atmosphere is recommended for storage.[11]

  • Disposal : Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8]

Experimental Protocols

This protocol describes the preparation of a PHZ solution in sterile Phosphate-Buffered Saline (PBS) or normal saline for administration to animals.

Materials:

  • This compound hydrochloride (powder, ≥99% purity)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS, pH 7.4) or 0.9% Sodium Chloride (Normal Saline)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Perform all steps in a chemical fume hood.

  • Calculate the required amount of PHZ. For example, to prepare 10 mL of a 6 mg/mL solution (sufficient for dosing multiple animals at 60 mg/kg for a ~25g mouse), you will need 60 mg of PHZ.

    • Calculation: Desired Concentration (mg/mL) x Final Volume (mL) = Mass of PHZ (mg)

    • Example: 6 mg/mL x 10 mL = 60 mg

  • Weigh the PHZ powder. Using a calibrated analytical balance, carefully weigh the calculated amount of PHZ onto weighing paper.

  • Dissolve the PHZ. Transfer the powder into a sterile conical tube. Add the desired volume of sterile PBS or normal saline. For the example above, add 10 mL.

  • Ensure complete dissolution. Cap the tube tightly and vortex until the PHZ is completely dissolved. The solution should be clear. PHZ is soluble in water.[12]

  • Sterile filter the solution. Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, labeled tube. This removes any potential microbial contamination.

  • Storage and Stability. PHZ solutions are sensitive to light and air and may decompose.[13] It is highly recommended to prepare the solution fresh on the day of injection. If temporary storage is necessary, protect the solution from light by wrapping the tube in aluminum foil and store it at 2-8°C for a short duration. The stability of frozen aliquots in PBS has not been formally evaluated.[13]

This protocol provides a general guideline for inducing hemolytic anemia in mice using intraperitoneal (I.P.) injection. Dosages and timing should be optimized based on the specific mouse strain, age, and experimental goals.

Materials:

  • Freshly prepared, sterile PHZ solution (from Protocol 1)

  • Mice (e.g., C57BL/6, BALB/c)

  • Appropriate animal restraint device

  • Sterile insulin (B600854) syringes or similar (e.g., 27-30 gauge needle)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Weigh each mouse accurately to determine the correct volume of PHZ solution to inject.

  • Calculate the injection volume.

    • Calculation: (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Solution (mg/mL) = Injection Volume (mL)

    • Example (for a 25g mouse and a 60 mg/kg dose using a 6 mg/mL solution): (0.025 kg x 60 mg/kg) / 6 mg/mL = 0.25 mL

  • Prepare the syringe. Draw the calculated volume of the sterile PHZ solution into the syringe.

  • Administer via Intraperitoneal (I.P.) Injection. Restrain the mouse appropriately. The injection is typically given in the lower abdominal quadrant, taking care to avoid the internal organs.

  • Dosing Regimen. A common approach is to administer PHZ over consecutive days to establish anemia. For example, a dose of 60 mg/kg can be given on Day 0 and Day 1, or on Days 0, 1, and 3.[5] Another study used 40 mg/kg for two consecutive days.[3] The nadir (lowest point) of red blood cell counts is often observed around 4-7 days after the initial injection.[1]

  • Monitoring. Monitor the animals daily for clinical signs of anemia (e.g., pale paws and ears, lethargy) and any adverse effects. Ensure easy access to food and water.

To confirm the induction of anemia, blood samples should be collected and analyzed.

Procedure:

  • Blood Collection: Collect a small volume of blood (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at baseline (Day 0) and at selected time points post-PHZ injection (e.g., Day 4, Day 7, Day 10).

  • Hematological Analysis: Use an automated hematology analyzer to measure key parameters. The primary indicators of hemolytic anemia are:

    • Reduced Red Blood Cell (RBC) count

    • Reduced Hemoglobin (HGB) concentration

    • Reduced Hematocrit (HCT) or Packed Cell Volume (PCV)

  • Reticulocyte Count: An increase in the number of reticulocytes (immature red blood cells) is an expected compensatory response to hemolysis and should be measured.[11]

Quantitative Data Summary

The following table summarizes various dosages and regimens reported in the literature for inducing anemia with this compound hydrochloride.

Animal ModelDosageRoute of AdministrationDosing RegimenKey Observations
Mouse60 mg/kgSubcutaneous (S.C.)Injected on Days 0, 1, and 3.[5]Anemia most pronounced on Days 1-7; maximal increase in splenic CFU-E on Day 4.[1][5]
Mouse40 mg/kgIntraperitoneal (I.P.)Single dose mentioned for establishing the model.[14]Serum EPO levels peaked for the first 2 days.[14]
Rat40 mg/kg/dayIntraperitoneal (I.P.)Injected for 2 consecutive days.[3]Significant decrease in RBC count observed after injection.[1][3]
Rat30-40 mg/kgNot specifiedInduction every third day may be necessary to maintain anemia.[11]Initial induction may cause ~10% mortality at 40 mg/kg.[11]
Mouse80 mg/kg (as PHZ)Intraperitoneal (I.P.)Two injections of 40 mg/kg at a 12h interval.Not specified
Rat10 mg/kgIntravenous (I.V.)Injected for 4 days.[15]Induced changes in blood cell count, hemoglobin, and hematocrit.[15]

Visualizations

This diagram illustrates the overall workflow for inducing and assessing hemolytic anemia using this compound hydrochloride.

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Anemia Induction cluster_analysis Phase 3: Assessment A Calculate & Weigh This compound HCl B Dissolve in Sterile Saline or PBS A->B C Sterile Filter (0.22 µm) B->C D Weigh Animal & Calculate Dose Volume C->D Use Fresh Solution E Administer PHZ via I.P. Injection D->E F Monitor Animal Health Daily E->F G Collect Blood Samples (Baseline & Post-PHZ) F->G At Defined Timepoints H Perform Hematology Analysis (RBC, HGB, HCT) G->H I Analyze Data H->I

Caption: Workflow for PHZ-induced hemolytic anemia studies.

This diagram outlines the mechanism by which this compound leads to the destruction of red blood cells.

G cluster_interaction Interaction with Hemoglobin cluster_damage Cellular Damage Cascade PHZ This compound (PHZ) RBC Red Blood Cell (RBC) Hb Oxyhemoglobin MetHb Methemoglobin Hb->MetHb Oxidation ROS Reactive Oxygen Species (ROS) Generation Hb->ROS LipidPerox Lipid Peroxidation of Membrane ROS->LipidPerox ProteinDamage Oxidation of Spectrin & Hemoglobin ROS->ProteinDamage Hemolysis Hemolysis (RBC Destruction) LipidPerox->Hemolysis Heinz Heinz Body Formation ProteinDamage->Heinz Heinz->Hemolysis

Caption: Mechanism of this compound-induced hemolysis.

References

Application Notes and Protocols: Dose-Response of Phenylhydrazine in Inducing Reticulocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (PHZ) is a chemical compound widely utilized in biomedical research to induce hemolytic anemia and stimulate a robust erythropoietic response, leading to a significant increase in the population of circulating reticulocytes.[1][2] This model is invaluable for studying the mechanisms of red blood cell destruction, the process of erythropoiesis, and for the evaluation of potential therapeutic agents for anemia.[2][3] PHZ induces hemolysis by generating reactive oxygen species, which cause oxidative damage to red blood cells, leading to their premature destruction.[4][5] The resulting anemia triggers the release of erythropoietin, which stimulates the bone marrow to produce and release a large number of new red blood cells, identifiable as reticulocytes.[1][6] These application notes provide a detailed overview of the dose-response relationship of this compound in various animal models and offer standardized protocols for inducing reticulocytosis.

Mechanism of Action of this compound

This compound induces hemolytic anemia through a mechanism rooted in oxidative stress. Upon administration, PHZ and its metabolites interact with oxyhemoglobin, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[7] These ROS overwhelm the antioxidant defenses of the erythrocyte, causing oxidative damage to cellular components. Key events include the oxidation of hemoglobin to methemoglobin and the formation of Heinz bodies, which are aggregates of denatured hemoglobin.[1] Furthermore, PHZ causes peroxidation of membrane lipids and oxidative degradation of spectrin, a crucial component of the red blood cell membrane skeleton.[4][5] This damage compromises the structural integrity and deformability of the erythrocytes, leading to their recognition and removal by macrophages in the spleen and liver, a process known as extravascular hemolysis.[3] The resulting anemia stimulates the kidneys to produce erythropoietin (EPO), which in turn promotes the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to a marked increase in the production and release of reticulocytes into the bloodstream.[6][8]

Phenylhydrazine_Mechanism cluster_RBC Red Blood Cell cluster_Systemic Systemic Response PHZ This compound OxyHb Oxyhemoglobin PHZ->OxyHb interacts with ROS Reactive Oxygen Species (ROS) OxyHb->ROS generates MetHb Methemoglobin ROS->MetHb oxidizes HeinzBodies Heinz Bodies ROS->HeinzBodies forms LipidPerox Lipid Peroxidation ROS->LipidPerox SpectrinDegen Spectrin Degradation ROS->SpectrinDegen Hemolysis Hemolysis HeinzBodies->Hemolysis LipidPerox->Hemolysis SpectrinDegen->Hemolysis Anemia Anemia Hemolysis->Anemia Kidney Kidney Anemia->Kidney sensed by EPO Erythropoietin (EPO) Secretion Kidney->EPO BoneMarrow Bone Marrow EPO->BoneMarrow stimulates Erythropoiesis ↑ Erythropoiesis BoneMarrow->Erythropoiesis Reticulocytosis Reticulocytosis Erythropoiesis->Reticulocytosis

Figure 1: Mechanism of this compound-Induced Hemolysis and Reticulocytosis.

Dose-Response Data for this compound-Induced Reticulocytosis

The following table summarizes the dose-response of this compound in inducing reticulocytosis across various animal models as reported in the literature. It is important to note that the optimal dose and timing can vary depending on the specific animal strain, age, and desired severity of anemia.

Animal ModelThis compound DoseAdministration RouteDosing RegimenPeak Reticulocytosis (%)Reference
Mouse (CF1) 60 mg/kgIntraperitonealTwo doses on days 0 and 251.6 ± 2.10% on day 4[9][10]
Mouse (C57BL/6) 100 mg/kgSubcutaneousSingle doseNot specified, but induces a robust response over 7 days[11]
Mouse 40 mg/kgIntraperitonealSingle doseNot specified, but established a pronounced anemia model[8]
Rat (Wistar) 60 mg/kgIntraperitonealDaily for 2 daysNot specified, but induced significant anemia[9]
Rat (Wistar) Not specifiedNot specifiedNot specified, resulted in >99% reticulocytes>99%[6]
Rat 20 mg/kgIntraperitonealInjected on day 7 for day 9Significant reticulocytosis observed on days 3, 5, and 10 post-injection[12]
Rat 60 mg/kgIntraperitonealDaily for 3 daysNot specified, but induced anemia[3]
Swine 0.30 - 0.35 g/kg (total dose)Oral and IntravenousAdministered over 39-50 daysUp to 80%[13]

Experimental Protocols

The following are detailed protocols for inducing reticulocytosis using this compound in mice and rats. These protocols are based on commonly cited methodologies in the literature.

Protocol 1: Induction of Reticulocytosis in Mice

Materials:

  • This compound hydrochloride (PHZ)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • 8-10 week old mice (e.g., C57BL/6 or CF1)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Caution: this compound is toxic and should be handled with appropriate safety precautions in a chemical fume hood.

    • On the day of injection, prepare a fresh solution of PHZ in sterile PBS. Protect the solution from light.

    • For a dose of 60 mg/kg, calculate the required amount of PHZ based on the average weight of the mice and the desired injection volume (e.g., 100-200 µL). For example, for a 25g mouse and an injection volume of 100 µL, the concentration would be 15 mg/mL.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume of PHZ solution to be administered.

    • Administer the calculated dose of PHZ via intraperitoneal (IP) or subcutaneous (SC) injection.

    • For a two-dose regimen, repeat the injection on day 2.[9][10]

  • Monitoring and Sample Collection:

    • Monitor the animals daily for clinical signs of anemia (e.g., pale paws and ears, lethargy).

    • Blood samples can be collected at various time points post-injection (e.g., days 2, 4, 7, and 10) to monitor the hematological response.

    • Peak reticulocytosis in mice is often observed around day 4-7.

  • Reticulocyte Analysis:

    • Perform reticulocyte counts using an automated hematology analyzer or by manual counting of blood smears stained with a supravital stain (e.g., New Methylene Blue).

Protocol 2: Induction of Reticulocytosis in Rats

Materials:

  • This compound hydrochloride (PHZ)

  • Sterile 0.9% saline or PBS, pH 7.4

  • Rats (e.g., Wistar or Sprague-Dawley), age and weight matched

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • As with the mouse protocol, prepare a fresh solution of PHZ on the day of use, protecting it from light.

    • For a dose of 60 mg/kg, dissolve the appropriate amount of PHZ in sterile saline or PBS.

  • Animal Dosing:

    • Weigh each rat to calculate the individual injection volume.

    • Administer the PHZ solution via intraperitoneal (IP) injection.

    • This is typically done for two consecutive days.[9]

  • Monitoring and Sample Collection:

    • Observe the rats daily for signs of anemia.

    • Collect blood samples at baseline and at desired time points after the final PHZ injection (e.g., days 3, 5, 7, 10, and 14) to track the induction of and recovery from anemia.

  • Reticulocyte Analysis:

    • Analyze reticulocyte percentages using automated or manual methods as described for mice.

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Monitoring Monitoring & Analysis Animal_Selection Animal Model Selection (e.g., Mouse, Rat) PHZ_Prep Prepare Fresh this compound Solution (in PBS or Saline) Animal_Selection->PHZ_Prep Weighing Weigh Animals PHZ_Prep->Weighing Dose_Calc Calculate Individual Dose Weighing->Dose_Calc Injection Administer PHZ via IP or SC Injection Dose_Calc->Injection Monitoring Daily Clinical Monitoring Injection->Monitoring Blood_Collection Blood Sample Collection (Time Course) Monitoring->Blood_Collection Hematology Hematological Analysis (CBC, Reticulocytes) Blood_Collection->Hematology

Figure 2: General Experimental Workflow for this compound-Induced Reticulocytosis.

Conclusion

The use of this compound to induce reticulocytosis is a well-established and reproducible method for studying hemolytic anemia and erythropoiesis. The provided dose-response data and detailed protocols offer a solid foundation for researchers to design and execute their experiments. It is crucial to perform pilot studies to determine the optimal dose and time course for the specific research question and animal model being used. Adherence to proper safety protocols when handling this compound is paramount.

References

Phenylhydrazine as a Reagent for Glycoprotein Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of glycoproteins is fundamental to understanding a wide range of biological processes, from cell signaling and immune responses to the pathology of various diseases. The carbohydrate moieties of glycoproteins, or glycans, play a critical role in protein folding, stability, and function. Phenylhydrazine (PHN) has emerged as a valuable reagent for the derivatization of glycans, enhancing their detection and structural characterization, particularly in mass spectrometry-based analytical workflows.

This document provides detailed application notes and protocols for the use of this compound in glycoprotein (B1211001) analysis. It is designed to guide researchers, scientists, and drug development professionals in the effective application of this methodology for both qualitative and quantitative studies of protein glycosylation. This compound labeling offers several advantages, including increased sensitivity in mass spectrometry and the generation of unique fragmentation patterns that aid in the detailed structural elucidation of complex glycans, especially those containing fucose residues.

Principle of this compound Labeling

This compound reacts with the reducing end of a carbohydrate, specifically with the aldehyde group of the open-ring form of the monosaccharide, to form a stable phenylhydrazone. This derivatization imparts a hydrophobic character to the otherwise hydrophilic glycan, which improves its ionization efficiency in mass spectrometry, leading to enhanced signal intensity. The reaction is straightforward and can be performed directly on purified glycans or in an "on-target" fashion for MALDI-MS analysis.

Applications

The use of this compound as a labeling reagent is applicable to a variety of analytical platforms for glycoprotein analysis:

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): PHN labeling significantly enhances the signal intensity of neutral and sialylated N-glycans in MALDI-MS. The derivatization is particularly useful for identifying fucosylation patterns, as the PHN-tag influences fragmentation to produce diagnostic ions that can distinguish between core and antennary fucosylation.

  • High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS): this compound-labeled glycans can be separated by reversed-phase HPLC and analyzed by ESI-MS. This approach allows for the profiling of complex mixtures of N-glycans, such as those released from glycoproteins like ovalbumin.[1]

  • Structural Elucidation of Complex Glycans: The fragmentation patterns of PHN-derivatized glycans in tandem mass spectrometry (MS/MS) provide valuable structural information, aiding in the determination of glycan topology, including branching and the location of fucose residues.[2]

Data Presentation: Comparison of Glycan Labeling Methods

While direct quantitative comparisons of this compound with other common glycan labels are limited in the literature, the following tables summarize the characteristics of various labeling methods to provide a comparative context.

Table 1: Qualitative Comparison of Common Glycan Labeling Reagents

FeatureThis compound (PHN)2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)Permethylation
Reaction Type Hydrazone formationReductive aminationReductive aminationReductive aminationMethylation
Primary Application MS signal enhancement, fucosylation analysisHPLC with fluorescence detection, MSHPLC with fluorescence detection, enhanced MS signalRapid labeling, high MS sensitivityMS signal enhancement, sialic acid stabilization
MS Signal Enhancement GoodModerateHighVery HighVery High
Fluorescence NoYesYesYesNo
Sialic Acid Stability GoodProne to loss under acidic conditionsProne to loss under acidic conditionsProne to loss under acidic conditionsExcellent
Structural Information from MS/MS Excellent for fucosylationGoodGoodGoodExcellent for linkage analysis
Protocol Time ~1-2 hours~2-4 hours~2-4 hours~30 minutes>4 hours

Table 2: Semi-Quantitative Sensitivity Comparison of Fluorescent Labels in Mass Spectrometry (Relative to 2-AB)

LabelApproximate Fluorescence Signal Enhancement (vs. 2-AB)Approximate MS Signal Enhancement (vs. 2-AB)
2-Aminobenzamide (2-AB) 1x1x
Procainamide (ProA) ~15x~30-50x
RapiFluor-MS (RF-MS) ~4x~68x

Experimental Protocols

Protocol 1: On-Target this compound Labeling of N-Glycans for MALDI-MS Analysis

This protocol is adapted for the direct labeling of purified N-glycans on a MALDI target plate.[2]

Materials:

  • Purified N-glycans in deionized water

  • MALDI Matrix Solution: 6-aza-2-thiothymine (B1226071) (ATT) and this compound hydrochloride (PHN·HCl) (2:1, w/w) at a final concentration of 3% in acetonitrile/deionized water (1:1, v/v)

  • This compound (PHN) Labeling Reagent: this compound, acetonitrile, and water in a 1:1:4 ratio (v/v/v)

  • MALDI target plate (e.g., AnchorChip)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Spot 0.8 µL of the MALDI Matrix Solution onto the surface of the MALDI target plate.

  • To the still-wet matrix spot, add 1.5 µL of the purified glycan sample.

  • Add 0.6 µL of the PHN Labeling Reagent to the spot.

  • Allow the spot to air dry completely (approximately 5-10 minutes).

  • Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.

  • Perform MS/MS analysis on parent ions of interest for structural elucidation.

Protocol 2: this compound Derivatization of N-Glycans for HPLC-ESI-MS Analysis

This protocol describes the derivatization of N-glycans in solution prior to analysis by HPLC-ESI-MS.[1][3]

Materials:

  • Enzymatically released N-glycans (e.g., using PNGase F)

  • This compound solution (e.g., 5% in a suitable solvent)

  • Reaction buffer (e.g., as required for optimal reaction, potentially slightly acidic or basic depending on specific protocols)

  • Incubator or water bath

  • Solid-Phase Extraction (SPE) cartridges for cleanup (e.g., C18)

  • HPLC system with a reversed-phase column

  • ESI Mass Spectrometer

Procedure:

  • To the dried, released N-glycans, add the this compound solution and reaction buffer.

  • Incubate the reaction mixture at a temperature between 37°C and 70°C for 1 hour.[3] The optimal temperature may need to be determined empirically.

  • After incubation, cool the sample to room temperature.

  • Purify the PHN-labeled glycans using SPE to remove excess reagent and salts.

  • Dry the purified, labeled glycans.

  • Reconstitute the sample in a suitable solvent for HPLC injection.

  • Analyze the sample by reversed-phase HPLC coupled to an ESI mass spectrometer.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling This compound Labeling cluster_analysis Analysis glycoprotein Glycoprotein Sample denaturation Denaturation glycoprotein->denaturation release Enzymatic Release of N-Glycans (PNGase F) denaturation->release glycans Released N-Glycans release->glycans phn_labeling Reaction with this compound glycans->phn_labeling labeled_glycans PHN-Labeled Glycans phn_labeling->labeled_glycans cleanup Purification (e.g., SPE) labeled_glycans->cleanup hplc HPLC Separation cleanup->hplc ms Mass Spectrometry (MALDI or ESI) hplc->ms data_analysis Data Analysis and Structural Elucidation ms->data_analysis

Caption: Experimental workflow for glycoprotein analysis using this compound labeling.

TGF_beta_signaling cluster_info Note TGFb TGF-β TGFbR TGF-β Receptor (Glycoprotein) TGFb->TGFbR Binding SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation nucleus Nucleus SMAD4->nucleus Translocation gene_expression Target Gene Expression (e.g., EMT) nucleus->gene_expression info Core fucosylation of the TGF-β receptor is critical for proper signaling and downstream cellular responses.

Caption: TGF-β signaling pathway involving a glycoprotein receptor.

References

One-Pot Fischer Indole Synthesis with Phenylhydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole scaffold.[1] This privileged structure is a key component in a vast array of pharmaceuticals, natural products, and agrochemicals.[2][3] The one-pot variation of this reaction, which combines the initial formation of a phenylhydrazone with its subsequent acid-catalyzed cyclization in a single procedural step, offers significant advantages in terms of efficiency and operational simplicity.[4] These notes provide a detailed overview of the one-pot Fischer indole synthesis using phenylhydrazine, including its mechanism, experimental protocols, and key quantitative data.

Reaction Mechanism and Key Principles

The generally accepted mechanism for the Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of this compound with an aldehyde or ketone.[1]

  • Phenylhydrazone Formation: The reaction begins with the formation of a phenylhydrazone intermediate from the reaction of this compound and a carbonyl compound.[1][2]

  • Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine.[1][5]

  • [6][6]-Sigmatropic Rearrangement: A critical, often rate-determining,[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.[1][7]

  • Rearomatization and Cyclization: The di-imine intermediate rearomatizes to a more stable amino-imine, which then undergoes intramolecular cyclization to form a five-membered aminal ring.[1]

  • Elimination: Finally, the elimination of a molecule of ammonia (B1221849) under acidic conditions results in the formation of the aromatic indole product.[1][2]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial this compound is incorporated into the final indole ring.[6][7]

Quantitative Data Summary

The yield of the one-pot Fischer indole synthesis is highly dependent on the substrates, catalyst, and reaction conditions employed. The following table summarizes quantitative data from various reported procedures.

This compound DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundCyclohexanone (B45756)Zinc chloride--0.05 (MW)1,2,3,4-Tetrahydrocarbazole76[8]
This compoundCyclohexanonep-Toluenesulfonic acid--0.05 (MW)1,2,3,4-Tetrahydrocarbazole91[8]
This compound hydrochlorideAcetophenone (B1666503)Phosphomolybdic acidChloroform6042-Phenylindole86[9]
This compound hydrochlorideAcetophenoneMontmorillonite K10Chloroform6042-Phenylindole70[9]
This compound hydrochlorideAcetophenoneAmberlyst-15Chloroform6042-Phenylindole68[9]
This compound1-Nitro-1-phenylpentaneSulfuric acidMethanol90242-phenyl-3-propyl-1H-indole68[10]
N-methylphenylhydrazonePyruvate----1-methyl-2-indolecarboxylic acid5[2]

Experimental Protocols

The following protocols provide a general guideline for performing a one-pot Fischer indole synthesis. Optimization of the specific catalyst, solvent, temperature, and reaction time is often necessary for different substrates.[1]

General Protocol 1: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a microwave-assisted procedure.[8]

Materials:

  • This compound

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA) or Zinc chloride (ZnCl₂)

Procedure:

  • In a suitable microwave reaction vessel, combine this compound (1.0 eq), cyclohexanone (1.0-1.2 eq), and the chosen acid catalyst (e.g., p-TSA).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 600 W for 3 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by an appropriate method, such as recrystallization or column chromatography, to obtain 1,2,3,4-tetrahydrocarbazole.

General Protocol 2: Conventional Heating for the Synthesis of 2-Phenylindole

This protocol is based on a conventionally heated reaction.[9]

Materials:

  • This compound hydrochloride

  • Acetophenone

  • Phosphomolybdic acid

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound hydrochloride (0.01 mol), acetophenone (0.01 mol), and phosphomolybdic acid (0.002 mol) in chloroform.

  • Heat the reaction mixture to 60 °C with stirring for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up. This may involve neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-phenylindole.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Reactants cluster_intermediate1 Step 1: Phenylhydrazone Formation cluster_intermediate2 Step 2: Tautomerization cluster_intermediate3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_intermediate4 Step 4: Rearomatization & Cyclization cluster_product Step 5: Elimination This compound This compound Phenylhydrazone Phenylhydrazone This compound->Phenylhydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Rearrangement Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole - NH₃ Ammonia Ammonia (byproduct) Aminal->Ammonia

Caption: Reaction mechanism of the Fischer indole synthesis.

One-Pot Experimental Workflow

One_Pot_Workflow Start Start: Combine Reactants & Catalyst Reaction Reaction Step: - this compound - Aldehyde/Ketone - Acid Catalyst - Solvent (optional) Start->Reaction Heating Heating: Conventional or Microwave Reaction->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Work-up: - Cooling - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: Substituted Indole Purification->Product

Caption: General experimental workflow for a one-pot Fischer indole synthesis.

Applications in Drug Development

The indole nucleus is a prevalent motif in numerous medicinally important compounds.[10] The Fischer indole synthesis has been instrumental in the synthesis of a wide range of drug candidates, including antimigraine agents of the triptan class, anti-inflammatory drugs like indomethacin, and various anticancer agents.[3][6][11] The operational simplicity and efficiency of the one-pot approach make it a valuable tool in the rapid generation of indole libraries for drug discovery and lead optimization programs.[12] The ability to introduce a wide variety of substituents onto the indole core by simply changing the starting this compound and carbonyl compound provides access to a diverse chemical space for exploring structure-activity relationships.

References

Application Notes: Phenylhydrazine Protocol for the Detection and Identification of Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenylhydrazine protocol, also known as the osazone test, is a classical biochemical method used for the detection and identification of reducing monosaccharides. This qualitative and semi-quantitative test relies on the reaction of monosaccharides with this compound to form characteristic crystalline derivatives called osazones. The distinct shapes of these crystals, coupled with their specific melting points and times of formation, allow for the differentiation of various monosaccharides. This application note provides a detailed protocol for the this compound test, summarizes key quantitative data for the identification of common monosaccharides, and illustrates the underlying chemical reaction and experimental workflow. This method is particularly valuable for researchers in carbohydrate chemistry, drug development professionals working with glycosylated compounds, and scientists in quality control of food and pharmaceutical products.

Principle

Reducing sugars, which possess a free aldehyde or ketone group, react with an excess of this compound upon heating.[1] The reaction involves the condensation of the carbonyl group (at C1 of aldoses or C2 of ketoses) with one molecule of this compound to form a phenylhydrazone.[2] With excess this compound, a second reaction occurs at the adjacent carbon atom (C2 of aldoses or C1 of ketoses), which is oxidized, and subsequently reacts with another molecule of this compound.[3] This results in the formation of a 1,2-bis(phenylhydrazone), known as an osazone.[2] These osazone derivatives are typically yellow, crystalline solids with characteristic shapes and melting points.[2][4]

Quantitative Data Summary

The identification of monosaccharides using the this compound protocol is aided by comparing the time of osazone formation, the melting point of the resulting crystals, and their microscopic appearance.

Table 1: Time of Osazone Formation for Common Monosaccharides
MonosaccharideTime of Osazone Formation (minutes)
Fructose~ 2
Glucose4 - 5
Mannose< 1
Galactose15 - 19
Xylose~ 7
Arabinose~ 10

Note: The time of formation can vary slightly depending on the precise experimental conditions.[3][5][6]

Table 2: Melting Points of Osazone Derivatives
MonosaccharideOsazone DerivativeMelting Point (°C)
GlucoseGlucosazone205
FructoseFructosazone (same as Glucosazone)205
MannoseMannosazone (same as Glucosazone)205
GalactoseGalactosazone201
TaloseTalosazone201
XyloseXylosazone163 - 164
ArabinoseArabinosazone166 - 167

Note: C-2 epimers, such as glucose and mannose, and the corresponding ketose, fructose, produce the same osazone, hence they have the same melting point.[2][7][8][9]

Table 3: Crystalline Appearance of Osazones
MonosaccharideCrystal Shape
Glucose, Fructose, MannoseNeedle-shaped or broomstick-like crystals
GalactoseRhombic-plate shaped crystals
LactosePowder-puff or mushroom-shaped crystals
MaltoseSunflower or petal-shaped crystals
ArabinoseDense ball of fine needles
XyloseFine, long needle-shaped crystals

[4][6][10]

Experimental Protocols

Materials and Reagents
  • Test monosaccharide solutions (1% w/v in distilled water)

  • This compound hydrochloride

  • Crystalline sodium acetate

  • Glacial acetic acid

  • Distilled water

  • Test tubes (15x125 mm)

  • Water bath (capable of maintaining 100°C)

  • Microscope

  • Microscope slides and cover slips

  • Pipettes

  • Spatula

  • Balance

Reagent Preparation

Osazone Reagent Mixture: Prepare a fresh mixture of:

  • 2 parts by weight of this compound hydrochloride

  • 3 parts by weight of crystalline sodium acetate

Thoroughly mix the two components using a mortar and pestle.[3]

Experimental Procedure
  • Sample Preparation: To a clean, dry test tube, add 5 mL of the 1% test monosaccharide solution.

  • Reagent Addition: Add approximately 0.3 g of the freshly prepared osazone reagent mixture to the test tube.

  • Acidification: Add 5 drops of glacial acetic acid to the mixture.[11]

  • Dissolution: Gently warm the test tube to ensure the complete dissolution of the solids.

  • Incubation: Place the test tube in a boiling water bath (100°C).

  • Observation of Crystal Formation:

    • Record the time of the initial appearance of yellow crystals.

    • For sugars that form osazones quickly (e.g., fructose, glucose), crystals will appear within 5 minutes.[5]

    • For other sugars, continue heating for up to 30-45 minutes.[3]

  • Cooling and Crystal Examination:

    • Once crystals are observed, remove the test tube from the water bath and allow it to cool slowly to room temperature.

    • Using a pipette or a glass rod, transfer a small sample of the crystalline precipitate onto a clean microscope slide.

    • Add a drop of the supernatant and place a cover slip over the sample.

    • Examine the shape of the osazone crystals under a microscope at low and high power.

  • Melting Point Determination (Optional but Recommended for Confirmation):

    • Filter the remaining osazone crystals from the solution and wash them with a small amount of cold distilled water.

    • Recrystallize the osazones from ethanol (B145695) to purify them.

    • Dry the purified crystals and determine their melting point using a melting point apparatus.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample 1. Prepare 1% Monosaccharide Solution add_sample 3. Add 5 mL of Sample to Test Tube prep_sample->add_sample prep_reagent 2. Prepare Osazone Reagent Mixture add_reagent 4. Add 0.3 g of Osazone Reagent prep_reagent->add_reagent add_sample->add_reagent add_acid 5. Add 5 drops of Glacial Acetic Acid add_reagent->add_acid dissolve 6. Gently Warm to Dissolve add_acid->dissolve incubate 7. Incubate in Boiling Water Bath dissolve->incubate observe_time 8. Record Time of Crystal Formation incubate->observe_time cool 9. Cool to Room Temperature observe_time->cool microscopy 10. Examine Crystals Under Microscope cool->microscopy mp_determination 11. Determine Melting Point (Optional) microscopy->mp_determination osazone_formation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products monosaccharide Reducing Monosaccharide (Aldose or Ketose) step1 Step 1: Condensation Formation of Phenylhydrazone monosaccharide->step1 phenylhydrazine1 This compound (3 molecules) phenylhydrazine1->step1 step2 Step 2: Oxidation Oxidation of C2 Hydroxyl Group step1->step2 step3 Step 3: Condensation Formation of Osazone step2->step3 osazone Osazone (1,2-bis(phenylhydrazone)) step3->osazone aniline Aniline step3->aniline ammonia Ammonia step3->ammonia water Water step3->water

References

Application Notes and Protocols: The Use of Phenylhydrazine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of phenylhydrazine in the synthesis of key pharmaceutical intermediates. This compound is a versatile and fundamental chemical building block, primarily employed in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in a wide range of therapeutic agents.[1] Its significance is most notable in the Fischer indole (B1671886) synthesis and the Knorr pyrazole (B372694) synthesis, which have paved the way for the development of numerous blockbuster drugs.

The Fischer Indole Synthesis: A Gateway to Indole-Based Pharmaceuticals

The indole ring system is a core structural motif in many pharmaceuticals, including the anti-inflammatory drug Indomethacin (B1671933) and the anti-migraine triptan class of drugs.[2][3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and reliable acid-catalyzed reaction that produces an indole from a this compound and a carbonyl compound (aldehyde or ketone).[2][3]

Reaction Mechanism

The reaction proceeds through several key steps:

  • Phenylhydrazone Formation: this compound reacts with an aldehyde or ketone to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine isomer.[4]

  • [2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, which is often the rate-determining step.[2]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by intramolecular cyclization.[2]

  • Elimination of Ammonia (B1221849): Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole product.[4]

Application Example: Synthesis of an Indomethacin Analog Intermediate

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID).[5] Its synthesis often involves the Fischer indole synthesis as a key step. A traditional synthesis starts with the reaction of 4-methoxythis compound with methyl levulinate to form the corresponding phenylhydrazone, which is then cyclized to the indole core.[5]

Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole (A 3H-Indole)

This protocol describes the synthesis of a substituted 3H-indole via the Fischer indole synthesis.

Materials:

  • p-Nitrothis compound hydrochloride

  • Isopropyl methyl ketone

  • Acetic acid

  • Hydrochloric acid

Procedure:

  • A mixture of p-nitrothis compound hydrochloride (1d) and isopropyl methyl ketone (2) is prepared in a binary mixture of acetic acid and hydrochloric acid.

  • The reaction mixture is stirred for 4 hours.

  • Following the reaction, the product is extracted to yield 2,3,3-trimethyl-5-nitroindolenine (4e).[3]

Table 1: Examples of Fischer Indole Synthesis in Pharmaceutical Intermediate Production
This compound DerivativeCarbonyl CompoundAcid CatalystProduct (Intermediate for)Yield (%)Reference
4-Methoxyphenyl hydrazine (B178648)Methyl levulinateAcid-catalyzedIndole intermediate for IndomethacinNot specified[5]
Substituted this compound hydrochloridePropiophenoneNot specified3-methyl-2-phenyl-1-substituted-indole (Indomethacin analog)Not specified[6][7]
4-(Methylsulfonamido)this compound3-Cyanopropanal diethyl acetalPolyphosphoric acidIndole nucleus for SumatriptanNot specified[8]
o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic acidMethyl indoleninesHigh[3]
p-Nitrothis compound hydrochlorideIsopropyl methyl ketoneAcetic acid/HCl2,3,3-trimethyl-5-nitroindolenine30%[3]

Fischer_Indole_Synthesis cluster_start Starting Materials This compound This compound Phenylhydrazone Phenylhydrazone Formation (Acid-catalyzed) This compound->Phenylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Tautomerization to Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Sigmatropic [2][2]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Protonation Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization & Ammonia Elimination Diimine->Cyclization Rearomatization Indole Indole Product Cyclization->Indole -NH3

Knorr Pyrazole Synthesis: Building Blocks for Pyrazole-Containing Drugs

The pyrazole ring is another crucial heterocycle in medicinal chemistry, famously found in COX-2 inhibitors like Celecoxib (B62257).[9][10] The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11]

Reaction Mechanism

The synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds is a straightforward cyclocondensation reaction. The reaction can lead to two regioisomers, but the conditions can often be controlled to favor one product.[12]

Application Example: Synthesis of a Celecoxib Precursor

The synthesis of Celecoxib involves the reaction of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfonamidothis compound hydrochloride.[13][14] This reaction regioselectively yields the 1,5-diarylpyrazole structure of Celecoxib.[9]

Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole Derivative

This protocol outlines a green synthesis approach for pyrazole derivatives.

Materials:

  • This compound

  • Ethyl acetoacetate

  • nano-ZnO catalyst

Procedure:

  • This compound is condensed with ethyl acetoacetate.

  • The reaction is catalyzed by nano-ZnO.

  • This method is noted for its excellent yield (95%), short reaction time, and easy work-up.[12][15]

Table 2: Synthesis of Pyrazole Derivatives using this compound
1,3-Dicarbonyl CompoundThis compound DerivativeCatalyst/SolventProduct (Intermediate for)Yield (%)Reference
Ethyl acetoacetateThis compoundnano-ZnO1,3,5-substituted pyrazole95%[12][15]
2-(Trifluoromethyl)-1,3-diketoneThis compoundEthanol (B145695)1,3,4,5-substituted pyrazole63%[12]
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione4-Sulfonamidothis compound hydrochlorideEthanol (reflux)Celecoxib>80%[9]
Diacetylene ketonesThis compoundEthanolRegioisomeric pyrazolesNot specified[12]

Knorr_Pyrazole_Synthesis cluster_start Starting Materials This compound This compound Condensation Condensation This compound->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrazole Pyrazole Product Cyclization->Pyrazole -H2O

Phenylhydrazones as Bioactive Intermediates

Beyond their role in cyclization reactions, phenylhydrazone derivatives themselves exhibit a range of biological activities, including antimicrobial and antioxidant properties.[16][17] This makes them interesting candidates for further development as pharmaceutical agents.

Overview of Antimicrobial and Antioxidant Properties

Phenylhydrazones, formed by the condensation of this compound with various aldehydes and ketones, have been shown to possess significant antibacterial and antifungal activities.[16][18] Their mechanism of action is often attributed to the presence of the azometine group (-C=N-).

General Experimental Protocol for Phenylhydrazone Synthesis

Materials:

  • Substituted this compound

  • Substituted acetophenone (B1666503) or other carbonyl compound

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Equimolar amounts of the substituted this compound and the carbonyl compound are dissolved in absolute ethanol in a round-bottom flask.[17]

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for approximately 3 hours at 65-75°C.[17]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated, often by precipitation or evaporation of the solvent.[11]

Table 3: Examples of Phenylhydrazone Derivatives and their Antimicrobial Activity
Phenylhydrazone DerivativeTest OrganismActivity (MIC in µg/ml)Reference
Acetone phenylhydrazoneEscherichia coli125[18]
Acetone phenylhydrazoneStaphylococcus aureus125[18]
Acetone phenylhydrazoneSalmonella typhi125[18]
(E)-1-(1-(4-bromophenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazineVarious bacteria and fungiPromising activity[16]

Workflow_Screening Start Select this compound & Carbonyl Compound Synthesis Synthesize Phenylhydrazone Derivative Start->Synthesis Purification Purify and Characterize (TLC, FT-IR, NMR) Synthesis->Purification Screening Antimicrobial Screening (e.g., Disc Diffusion, MIC) Purification->Screening Data Analyze Results Screening->Data Conclusion Identify Lead Compounds Data->Conclusion

Safety and Handling of this compound

This compound and its salts are toxic and hazardous substances that require careful handling.[19][20]

Hazard Profile
  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[19] It can cause hemolytic anemia.[21]

  • Carcinogenicity: Confirmed animal carcinogen with unknown relevance to humans (ACGIH A3).[20]

  • Irritation: Causes skin and eye irritation.[22]

  • Sensitization: May cause allergic skin reactions.[20]

  • Flammability: Combustible liquid.[23]

Safe Handling Protocol
  • Engineering Controls: All work with solid or concentrated this compound should be conducted in a properly functioning chemical fume hood.[20]

  • Personal Protective Equipment (PPE): Always wear impermeable gloves, a lab coat, and chemical safety goggles.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, moisture, and incompatible substances like oxidizing agents.[22] It is also sensitive to air and light.[19]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[20]

Table 4: Safety and First Aid for this compound
Exposure RoutePrecaution / First Aid MeasureReference
Inhalation Use in a well-ventilated area or fume hood. If inhaled, move to fresh air and seek immediate medical attention.[20][22]
Skin Contact Wear protective gloves and clothing. In case of contact, wash thoroughly with soap and water. Seek medical attention if irritation persists.[22]
Eye Contact Wear safety goggles. If in eyes, rinse cautiously with water for at least 15 minutes and consult a physician.[22]
Ingestion Do not ingest. If swallowed, do not induce vomiting and seek urgent medical attention.[22]

Conclusion

This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates. Its application in cornerstone reactions like the Fischer indole synthesis and Knorr pyrazole synthesis has enabled the creation of a vast library of medicinally important molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers and drug development professionals to effectively and safely leverage this powerful synthetic tool.

References

Application Notes and Protocols for Histological Analysis of Spleen in Phenylhydrazine-Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylhydrazine (PHZ) is a chemical compound widely used in research to induce acute hemolytic anemia in animal models, particularly mice. This model is instrumental in studying stress erythropoiesis, the physiological response to red blood cell destruction, and the role of various organs in compensating for anemia. The spleen, in mice, is a primary site for both the clearance of damaged erythrocytes and the initiation of extramedullary erythropoiesis (the production of red blood cells outside of the bone marrow). Histological analysis of the spleen in PHZ-treated mice is therefore a critical tool for evaluating the severity of anemia, the compensatory erythropoietic response, and the effects of potential therapeutic agents.

These application notes provide a detailed overview of the experimental protocols and expected histological findings in the spleens of PHZ-treated mice.

Key Histological Features in the Spleen of PHZ-Treated Mice

Following PHZ administration, the spleen undergoes significant morphological and cellular changes:

  • Splenomegaly: A notable increase in spleen size and weight is a hallmark of PHZ-induced hemolytic anemia.[1][2] This is primarily due to increased erythrophagocytosis and a dramatic expansion of erythroid precursors.

  • Red Pulp Expansion: The red pulp, responsible for filtering blood and removing old or damaged red blood cells, becomes congested with erythrocytes and shows a marked increase in area. This is the primary site of extramedullary erythropoiesis.

  • Erythroid Hyperplasia: Histological examination reveals a significant increase in the number of erythroblastic islands within the red pulp.[1][3] These islands are clusters of developing erythroblasts surrounding a central macrophage.

  • Hemosiderin Deposition: The breakdown of phagocytosed erythrocytes by macrophages leads to an accumulation of iron in the form of hemosiderin. This can be visualized as golden-brown pigment in Hematoxylin (B73222) and Eosin (B541160) (H&E) stained sections and is confirmed by a positive Prussian blue stain.

  • White Pulp Alterations: While the primary changes occur in the red pulp, some studies report alterations in the white pulp, the lymphoid compartment of the spleen. These can include changes in the cellularity of the periarteriolar lymphoid sheath (PALS) and germinal center development.[4]

Quantitative Data Summary

The following table summarizes typical quantitative changes observed in the spleen of mice following this compound-induced hemolytic anemia. Note that specific values can vary depending on the mouse strain, age, sex, and the specific dosage and timing of PHZ administration.

ParameterControl Group (Typical)PHZ-Treated Group (Typical Change)Reference
Spleen Weight (mg) 80 - 120Significant increase (Splenomegaly)[1][2]
Hematocrit (%) 40 - 50Significant decrease (e.g., to ~34%)[1][5]
Reticulocyte Count (%) 1 - 3Significant increase (e.g., to ~51%)[1][5]
Erythroblastic Islands Scant / AbsentMarkedly increased number per field of view[1][3]
Hemosiderin Deposition MinimalModerate to severe deposition in red pulp macrophages[6][7]

Experimental Protocols

I. This compound-Induced Hemolytic Anemia in Mice

This protocol describes the induction of hemolytic anemia in mice using this compound.

Materials:

  • This compound hydrochloride (PHZ)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Mice (e.g., C57BL/6, BALB/c, or CF1 strains)[1][8]

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

Procedure:

  • Preparation of PHZ Solution: Prepare a fresh solution of PHZ in sterile saline or PBS. A common concentration is 6 mg/mL. The solution should be protected from light.

  • Animal Dosing:

    • Weigh each mouse accurately.

    • A widely used dosing regimen is to administer PHZ intraperitoneally (i.p.) at a dose of 60 mg/kg body weight.[1][3]

    • Some protocols involve a single injection, while others use two injections on consecutive days or on days 0 and 2 to induce a more sustained anemia.[1][5]

  • Monitoring:

    • Monitor the animals daily for clinical signs of anemia, such as pale paws and ears, lethargy, and hemoglobinuria (dark urine).[8]

    • Body weight should also be monitored.

  • Time Course: The peak of hemolytic anemia is typically observed around day 4 post-injection, with recovery beginning thereafter.[1][5] Spleens are often harvested for histological analysis between days 4 and 7, when extramedullary erythropoiesis is robust.

II. Spleen Tissue Collection and Processing

Materials:

  • Surgical instruments (scissors, forceps)

  • 10% neutral buffered formalin (NBF) or Bouin's solution[3]

  • Cassettes for tissue processing

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

Procedure:

  • Euthanasia and Dissection: Euthanize the mice at the desired time point using an approved method. Carefully dissect the spleen, removing any adhering fat or other tissues.

  • Spleen Weight: Weigh the spleen to quantify the degree of splenomegaly.

  • Fixation: Immediately place the spleen in at least 10 volumes of 10% NBF or Bouin's solution.[3] Fix for 24-48 hours at room temperature.

  • Tissue Processing:

    • After fixation, the spleens are dehydrated through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Infiltrate and embed the spleens in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

III. Hematoxylin and Eosin (H&E) Staining

H&E staining is the standard method for visualizing tissue morphology.

Materials:

  • Harris hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water)[9]

  • Ethanol series (100%, 95%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 changes, 5-10 minutes each).[9][10]

    • Rehydrate sections through a descending series of ethanol (100%, 95%, 70%) to water.[9][10]

  • Hematoxylin Staining:

    • Stain in Harris hematoxylin for 3-8 minutes.[9][10]

    • Rinse in running tap water.

  • Differentiation:

    • Quickly dip slides in acid alcohol to remove excess hematoxylin.[9]

    • Immediately rinse in running tap water.

  • Bluing:

    • Immerse in a bluing agent until the nuclei turn a crisp blue.[9]

    • Wash in running tap water.

  • Eosin Staining:

    • Counterstain with eosin Y for 30 seconds to 2 minutes.[9]

  • Dehydration and Mounting:

    • Dehydrate the sections through an ascending series of ethanol (95%, 100%).[9][10]

    • Clear in xylene (2 changes, 5 minutes each).[9][10]

    • Coverslip with a permanent mounting medium.

IV. Perls' Prussian Blue Staining for Iron (Hemosiderin)

This method specifically stains ferric iron (Fe³⁺) blue, allowing for the visualization of hemosiderin deposits.

Materials:

  • 20% Aqueous Hydrochloric Acid (HCl)[6]

  • 10% Aqueous Potassium Ferrocyanide[6]

  • Nuclear Fast Red or Neutral Red counterstain[6][11]

  • Distilled water

  • Ethanol and xylene series for dehydration and clearing

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Prussian Blue Reaction:

    • Prepare the working solution by mixing equal parts of 20% HCl and 10% potassium ferrocyanide immediately before use.[6][11]

    • Immerse slides in the working solution for 20-30 minutes.[6][12]

  • Washing: Wash thoroughly in several changes of distilled water.[6]

  • Counterstaining:

    • Counterstain with Nuclear Fast Red or Neutral Red for 5 minutes to stain nuclei and cytoplasm pink/red.[6][12]

  • Dehydration and Mounting:

    • Rinse briefly in distilled water.

    • Rapidly dehydrate through an ascending ethanol series, clear in xylene, and mount.[6]

Visualizations

Signaling Pathways and Experimental Workflow

Phenylhydrazine_Effect_on_Spleen PHZ This compound (PHZ) Administration RBC Red Blood Cells (RBCs) PHZ->RBC Induces OxidativeStress Oxidative Stress & Heinz Body Formation RBC->OxidativeStress DamagedRBCs Damaged RBCs OxidativeStress->DamagedRBCs Hemolysis Hemolysis Anemia Anemia Hemolysis->Anemia DamagedRBCs->Hemolysis Spleen Spleen DamagedRBCs->Spleen Trapped in Macrophages Red Pulp Macrophages DamagedRBCs->Macrophages Phagocytosed by Spleen->Macrophages Contains StressErythropoiesis Stress Erythropoiesis Spleen->StressErythropoiesis Site of Erythrophagocytosis Erythrophagocytosis Macrophages->Erythrophagocytosis Hemosiderin Hemosiderin Deposition Erythrophagocytosis->Hemosiderin Leads to Splenomegaly Splenomegaly Erythrophagocytosis->Splenomegaly Contributes to EPO Erythropoietin (EPO) Production (Kidney) Anemia->EPO Stimulates EPO->Spleen Acts on ErythroidHyperplasia Erythroid Hyperplasia (Erythroblastic Islands) StressErythropoiesis->ErythroidHyperplasia ErythroidHyperplasia->Splenomegaly Contributes to

Caption: Mechanism of this compound-Induced Splenic Changes.

Histology_Workflow Start PHZ Treatment of Mice Harvest Spleen Harvest & Weighing Start->Harvest Fixation Fixation (10% NBF) Harvest->Fixation Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Paraffin Sectioning (4-5 µm) Processing->Sectioning Staining Staining Sectioning->Staining HE H&E Staining Staining->HE PrussianBlue Prussian Blue Staining Staining->PrussianBlue Analysis Microscopic Analysis HE->Analysis PrussianBlue->Analysis Morphology Morphological Assessment (Red/White Pulp, Erythroid Hyperplasia) Analysis->Morphology For Iron Iron Deposition (Hemosiderin) Analysis->Iron For End Data Interpretation Morphology->End Iron->End

Caption: Experimental Workflow for Spleen Histological Analysis.

References

Application Notes and Protocols for Flow Cytometry Analysis of Erythropoiesis Following Phenylhydrazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze erythropoiesis in a phenylhydrazine (PHZ)-induced hemolytic anemia model. This model is a valuable tool for studying stress erythropoiesis, a physiological response to conditions like anemia and hypoxia, and for evaluating the efficacy of novel therapeutics aimed at modulating red blood cell production.

Introduction

This compound is a chemical that induces acute hemolytic anemia by causing oxidative damage to erythrocytes, leading to their premature destruction.[1][2][3] This triggers a robust "stress erythropoiesis" response, primarily in the spleen and bone marrow, to rapidly replenish the circulating red blood cell mass.[4][5][6] Flow cytometry is a powerful technique for identifying, quantifying, and characterizing the different stages of erythroid progenitor and precursor cells involved in this regenerative process. By using a panel of fluorescently-labeled antibodies against specific cell surface markers, researchers can dissect the complex cellular dynamics of erythropoiesis in response to PHZ-induced anemia.[7][8][9][10]

Commonly used markers for murine erythroid lineage cells include Ter119 (a marker for late-stage erythroblasts to mature erythrocytes), CD71 (the transferrin receptor, highly expressed on proliferating cells, including early erythroid progenitors), c-Kit (CD117, a stem cell factor receptor present on early hematopoietic progenitors), and Sca-1 (a marker for hematopoietic stem and progenitor cells).[5] The combination of these markers allows for the detailed staging of erythroid differentiation from early progenitors to mature red blood cells.[5][11]

Experimental Applications

  • Evaluating the efficacy of erythropoiesis-stimulating agents: Assess the impact of novel drugs on the proliferation and differentiation of erythroid progenitors in an anemic state.

  • Investigating the mechanisms of stress erythropoiesis: Elucidate the signaling pathways and cellular interactions that govern the emergency production of red blood cells.

  • Toxicological screening: Determine the effects of compounds on hematopoiesis and erythroid lineage development.

  • Disease modeling: Study congenital and acquired anemias where stress erythropoiesis is a key pathophysiological component.

Experimental Protocols

Protocol 1: Induction of Hemolytic Anemia with this compound

This protocol describes the induction of acute hemolytic anemia in mice using this compound.

Materials:

  • This compound (PHZ) hydrochloride (Sigma-Aldrich, Cat. No. 114715 or equivalent)

  • Sterile Phosphate Buffered Saline (PBS)

  • 8-12 week old C57BL/6 mice (or other suitable strain)

  • Sterile syringes and needles (27G or smaller)

Procedure:

  • Preparation of PHZ Solution: Prepare a fresh solution of PHZ in sterile PBS at a concentration of 6 mg/mL. Ensure complete dissolution.

  • Animal Dosing: Administer PHZ to mice via intraperitoneal (i.p.) injection. A common dosing regimen is a single injection of 60 mg/kg body weight.[12] Alternatively, a two-dose regimen of 60 mg/kg on day 0 and 40 mg/kg on day 1 can be used to induce more severe anemia.

  • Monitoring: Monitor the animals daily for signs of anemia (e.g., pale footpads, lethargy) and overall health. Body weight should be recorded.

  • Time Course: The peak of stress erythropoiesis in the spleen is typically observed between days 4 and 7 post-treatment.[6][13] Tissues for analysis should be harvested within this window, depending on the specific experimental question.

Ethical Considerations: All animal procedures must be approved and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Protocol 2: Preparation of Bone Marrow and Spleen Single-Cell Suspensions

This protocol details the preparation of single-cell suspensions from murine bone marrow and spleen for flow cytometry analysis.

Materials:

  • Euthanized mice (from Protocol 1)

  • 70% Ethanol (B145695)

  • Sterile PBS

  • Fetal Bovine Serum (FBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 70 µm and 40 µm cell strainers

  • Petri dishes

  • Syringes and needles (23G and 25G)

  • Centrifuge tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Tissue Harvest: Euthanize mice by an approved method. Spray the abdominal area with 70% ethanol to sterilize.

  • Spleen Preparation:

    • Aseptically dissect the spleen and place it in a petri dish containing cold Flow Cytometry Staining Buffer.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.

    • Rinse the strainer with additional buffer to collect the remaining cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Resuspend the pellet in an appropriate volume of buffer.

  • Bone Marrow Preparation:

    • Dissect the femurs and tibias, removing excess muscle and tissue.

    • Cut the ends of the bones and flush the marrow into a petri dish containing Flow Cytometry Staining Buffer using a 25G needle attached to a syringe filled with buffer.

    • Gently pipette the marrow suspension up and down to create a single-cell suspension.

    • Pass the suspension through a 40 µm cell strainer.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the pellet in buffer.

  • Cell Counting: Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

Protocol 3: Flow Cytometry Staining of Erythroid Progenitors

This protocol outlines the staining procedure for identifying different erythroid progenitor populations.

Materials:

  • Single-cell suspensions from bone marrow and spleen (from Protocol 2)

  • Flow Cytometry Staining Buffer

  • Fc block (e.g., anti-mouse CD16/CD32)

  • Fluorescently conjugated antibodies (see Table 1 for a recommended panel)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Table 1: Recommended Antibody Panel for Murine Erythroid Progenitor Analysis

MarkerFluorochromeCloneSupplierPurpose
Ter119PETER-119BioLegendErythroid lineage marker
CD71FITCRI7217BioLegendProliferation and early erythroid marker
c-Kit (CD117)APC2B8BioLegendHematopoietic progenitor marker
Sca-1PE/Cy7D7BioLegendHematopoietic progenitor marker
CD45PerCP/Cy5.530-F11BioLegendPan-leukocyte marker (for exclusion)
Viability Dyee.g., PI--Exclude dead cells

Procedure:

  • Cell Aliquoting: Aliquot 1-2 x 10^6 cells per tube.

  • Fc Block: Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining: Add the antibody cocktail (pre-titrated for optimal concentration) to each tube. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Viability Staining: Resuspend the cell pellet in an appropriate volume of buffer containing a viability dye like PI just before analysis.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 100,000 to 500,000 events).

Data Presentation

The following tables summarize the expected quantitative changes in erythroid populations in the spleen and bone marrow of mice following PHZ treatment.

Table 2: Representative Flow Cytometry Data of Splenic Erythroid Populations After PHZ Treatment

Cell PopulationGating StrategyControl (% of Live Cells)PHZ-Treated (Day 5) (% of Live Cells)Fold Change
ProerythroblastsTer119+ CD71high FSC-Ahigh~1-3%~10-20%5-10
Basophilic ErythroblastsTer119+ CD71high FSC-Amed~2-5%~20-30%4-6
Polychromatic ErythroblastsTer119+ CD71med FSC-Alow~5-10%~15-25%2-3
Orthochromatic Erythroblasts/ReticulocytesTer119+ CD71low FSC-Alow~10-20%~10-20%~1
Total Ter119+ CellsTer119+~20-40%~60-80%2-3

Table 3: Representative Flow Cytometry Data of Bone Marrow Erythroid Populations After PHZ Treatment

Cell PopulationGating StrategyControl (% of Live Cells)PHZ-Treated (Day 5) (% of Live Cells)Fold Change
ProerythroblastsTer119+ CD71high FSC-Ahigh~2-4%~5-10%2-3
Basophilic ErythroblastsTer119+ CD71high FSC-Amed~5-10%~15-25%2-3
Polychromatic ErythroblastsTer119+ CD71med FSC-Alow~10-15%~20-30%~2
Orthochromatic Erythroblasts/ReticulocytesTer119+ CD71low FSC-Alow~15-25%~15-25%~1
Total Ter119+ CellsTer119+~35-55%~55-75%~1.5

Note: The percentages and fold changes are approximate and can vary based on the mouse strain, PHZ dosage, and specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_treatment Animal Treatment cluster_tissue Tissue Processing cluster_staining Flow Cytometry cluster_analysis Data Analysis phz_prep PHZ Solution Preparation phz_injection PHZ Injection (i.p.) phz_prep->phz_injection euthanasia Euthanasia & Tissue Harvest (Spleen, Bone Marrow) phz_injection->euthanasia cell_suspension Single-Cell Suspension euthanasia->cell_suspension fc_block Fc Block cell_suspension->fc_block ab_stain Antibody Staining fc_block->ab_stain data_acq Data Acquisition ab_stain->data_acq gating Gating Strategy data_acq->gating quantification Quantification of Erythroid Populations gating->quantification

Caption: Experimental workflow for flow cytometry analysis of erythropoiesis after PHZ treatment.

Gating Strategy for Erythroid Progenitors

gating_strategy cluster_erythroid_stages Erythroid Maturation Stages start Total Cells (Spleen or Bone Marrow) live_cells Live Cells (Viability Dye Negative) start->live_cells single_cells Single Cells (FSC-A vs FSC-H) live_cells->single_cells lineage_neg Lineage Negative (CD45-) single_cells->lineage_neg erythroid_prog Erythroid Progenitors (Ter119+) lineage_neg->erythroid_prog pro_ery Proerythroblasts (CD71high, FSC-Ahigh) erythroid_prog->pro_ery CD71 vs FSC-A baso_ery Basophilic Erythroblasts (CD71high, FSC-Amed) erythroid_prog->baso_ery CD71 vs FSC-A poly_ery Polychromatic Erythroblasts (CD71med, FSC-Alow) erythroid_prog->poly_ery CD71 vs FSC-A ortho_ery Orthochromatic Erythroblasts (CD71low, FSC-Alow) erythroid_prog->ortho_ery CD71 vs FSC-A

Caption: Hierarchical gating strategy for identifying erythroid progenitor populations.

Stress Erythropoiesis Signaling Overview

stress_erythropoiesis phz This compound Treatment hemolysis Hemolysis & Anemia phz->hemolysis hypoxia Tissue Hypoxia hemolysis->hypoxia epo Erythropoietin (EPO) Production (Kidney) hypoxia->epo spleen_bm Spleen & Bone Marrow Microenvironment epo->spleen_bm stress_bfu_e Stress BFU-E Expansion spleen_bm->stress_bfu_e terminal_diff Terminal Differentiation stress_bfu_e->terminal_diff reticulocytes Reticulocyte Release terminal_diff->reticulocytes rbc Increased Red Blood Cell Mass reticulocytes->rbc rbc->hypoxia Negative Feedback

Caption: Simplified signaling pathway of stress erythropoiesis induced by PHZ.

References

Application Notes and Protocols: Preparation of Phenylhydrazones from Ketones and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are synthesized through a condensation reaction between a ketone and phenylhydrazine. This reaction is a cornerstone in synthetic organic chemistry, providing a straightforward method for the derivatization of carbonyl compounds. The resulting phenylhydrazones are often stable, crystalline solids with sharp melting points, making them historically useful for the identification and characterization of ketones.[1]

Beyond their role in qualitative analysis, phenylhydrazones have garnered significant interest in medicinal chemistry and drug development. This class of compounds exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] Their versatile structure serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. These compounds are also key intermediates in more complex organic syntheses, most notably the Fischer indole (B1671886) synthesis.[5]

These application notes provide detailed protocols for the synthesis of phenylhydrazones from various ketones, a summary of their characterization data, and an overview of their applications, particularly in the context of drug discovery.

Reaction Mechanism and Synthesis Overview

The formation of a phenylhydrazone from a ketone and this compound is a nucleophilic addition-elimination reaction, typically catalyzed by an acid.[6] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final phenylhydrazone product. The overall reaction is illustrated below:

Reaction_Mechanism cluster_conditions Reaction Conditions Ketone R(R')C=O Ketone This compound Ph-NH-NH₂ This compound Intermediate R(R')C(OH)-NH-NH-Ph Carbinolamine Intermediate Ketone->Intermediate + H⁺ - H⁺ This compound->Intermediate Phenylhydrazone R(R')C=N-NH-Ph Phenylhydrazone Intermediate->Phenylhydrazone -H₂O Water H₂O Catalyst Acid Catalyst (e.g., Acetic Acid) Solvent Solvent (e.g., Ethanol (B145695), Methanol) Temperature Room Temp. or Reflux

Caption: General reaction scheme for the acid-catalyzed synthesis of phenylhydrazones.

Experimental Protocols

The following are detailed protocols for the synthesis of phenylhydrazones from acetone (B3395972), acetophenone (B1666503), and cyclohexanone (B45756).

Protocol 1: Synthesis of Acetone Phenylhydrazone

Materials:

  • Acetone

  • This compound

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 0.00924 mol) in glacial acetic acid (0.92 mL) and dilute with water (1.0 mL).

  • To this solution, add acetone in a stoichiometric amount.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add 2.0 mL of distilled water to the reaction mixture, which will cause the separation of a light-yellow oily product.

  • Extract the product with approximately 10 mL of diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the final product.[7]

Protocol 2: Synthesis of Acetophenone Phenylhydrazone

Materials:

  • Acetophenone

  • This compound

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Boiling tube or round-bottom flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare a solution of this compound (5.495 g, 50.8 mmol) in a mixture of glacial acetic acid (10 mL) and water (10 mL).

  • In a separate boiling tube, dissolve acetophenone (4.12 g, 34.3 mmol) in glacial acetic acid (20 mL).

  • Add the this compound solution to the acetophenone solution.

  • Cool the mixture in an ice bath and shake for 5 minutes. Colorless crystals of the hydrazone will precipitate.

  • Filter the product, wash with dilute acetic acid, and then with a small amount of cold ethanol.[8]

  • The product can be recrystallized from ethanol to improve purity.

Protocol 3: Synthesis of Cyclohexanone Phenylhydrazone

Materials:

  • Cyclohexanone

  • This compound

  • Glacial Acetic Acid

  • Ethanol (absolute)

  • Boiling tube

  • Ice bath

  • Filtration apparatus

  • Desiccator with anhydrous sodium sulphate

Procedure:

  • In a boiling tube, dissolve this compound (1.0 g, 0.00925 mol) in 2.0 mL of glacial acetic acid.

  • Add cyclohexanone (0.91 g, 0.00927 mol) to the solution and swirl the mixture for 8 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add approximately 7 mL of water to induce the precipitation of colorless crystals.

  • Collect the crystals by filtration and recrystallize them from 6 mL of absolute ethanol.

  • Dry the purified crystals in a desiccator over anhydrous sodium sulphate.[7]

Experimental Workflow

The general workflow for the synthesis and purification of phenylhydrazones is outlined below.

Workflow start Start reactants Mix Ketone and this compound in Solvent with Acid Catalyst start->reactants reaction Allow Reaction to Proceed (Stirring/Reflux) reactants->reaction precipitation Induce Precipitation (Cooling/Adding Water) reaction->precipitation filtration Filter the Crude Product precipitation->filtration recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol) filtration->recrystallization drying Dry the Purified Product recrystallization->drying characterization Characterize the Product (Melting Point, FTIR, NMR) drying->characterization end End characterization->end

Caption: A generalized experimental workflow for phenylhydrazone synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various phenylhydrazones.

Table 1: Synthesis and Yield of Phenylhydrazones

KetonePhenylhydrazone ProductYield (%)Reference
AcetoneAcetone Phenylhydrazone87%[7]
AcetophenoneAcetophenone Phenylhydrazone89%[7]
CyclohexanoneCyclohexanone Phenylhydrazone94%[7]
ButanoneButanone Phenylhydrazone80%[8]

Table 2: Characterization Data of Phenylhydrazones

PhenylhydrazoneMelting Point (°C)FT-IR (C=N stretch, cm⁻¹)¹H NMR Data (CDCl₃, δ ppm)Reference
Acetone Phenylhydrazone241612Not explicitly provided[7][9]
Acetophenone Phenylhydrazone105-1061608Not explicitly provided[5][7]
Cyclohexanone PhenylhydrazoneNot provided16031.9-2.0 (6H, m), 2.5-2.7 (4H, m), 7.01 (1H, m), 7.3 (2H, m), 7.5 (2H, m)[7][8]

Applications in Drug Development

Phenylhydrazone derivatives are recognized for their wide range of pharmacological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the efficacy of phenylhydrazones against various bacterial and fungal strains.[3][10] For instance, acetone phenylhydrazone has shown inhibitory activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhi.[7] The lipophilic nature of the phenyl group and the presence of the azomethine (-C=N-) group are thought to contribute to their antimicrobial properties by facilitating passage through cell membranes and interacting with intracellular targets.

The general mechanism of action for many antimicrobial agents involves the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication. While the specific signaling pathways affected by phenylhydrazones can vary, a simplified model of their inhibitory action is presented below.

Antimicrobial_Activity phenylhydrazone Phenylhydrazone Derivative cell_wall Bacterial/Fungal Cell Wall Synthesis phenylhydrazone->cell_wall Inhibits protein_synthesis Protein Synthesis phenylhydrazone->protein_synthesis Inhibits dna_replication DNA Replication phenylhydrazone->dna_replication Inhibits inhibition Inhibition of Microbial Growth cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition

Caption: Simplified model of the antimicrobial action of phenylhydrazones.

Other Therapeutic Potential

Beyond antimicrobial applications, phenylhydrazones have been investigated for their potential as:

  • Anticancer agents: Certain derivatives have shown cytotoxic activity against cancer cell lines.[11]

  • Anticonvulsants: The structural features of some phenylhydrazones lend themselves to interaction with central nervous system targets.

  • Anti-inflammatory agents: Some have been reported to possess anti-inflammatory properties.

The ease of synthesis and the ability to readily modify the chemical structure of phenylhydrazones make them a highly adaptable scaffold for combinatorial chemistry and the development of new therapeutic leads. Further research into their structure-activity relationships and mechanisms of action will continue to drive their importance in the field of drug discovery.

References

Troubleshooting & Optimization

Troubleshooting low yield in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<_content> ## Fischer Indole (B1671886) Synthesis: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its key mechanistic steps?

The Fischer indole synthesis is a classic organic reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction was first discovered in 1883 by Emil Fischer.[1][2]

The key steps in the mechanism are:[1][3]

  • Hydrazone Formation: The this compound and carbonyl compound condense to form a phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]

  • [4][4]-Sigmatropic Rearrangement: This is the critical bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.[3]

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.[3]

  • Ammonia (B1221849) Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[3]

Q2: How do substituents on the starting materials affect the reaction yield?

Substituents on both the this compound and the carbonyl component have a significant impact on the reaction's success.

  • On the this compound: Electron-donating groups (EDGs) on the this compound ring generally increase the reaction rate and yield by facilitating the[4][4]-sigmatropic rearrangement.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the reaction more difficult and often resulting in lower yields.[4] For phenylhydrazines with strong EWGs, harsher reaction conditions like a stronger acid or higher temperature may be necessary.[6]

  • On the Carbonyl Compound: Strong electron-donating groups on the carbonyl component can lead to low yields or reaction failure.[7][8] These groups can stabilize a competing pathway involving the cleavage of the N-N bond, which prevents the desired cyclization from occurring.[4][9] This is a known issue, for example, in the synthesis of 3-aminoindoles.[8][9]

Q3: Can the parent, unsubstituted indole be synthesized using this method?

The direct synthesis of the parent indole using acetaldehyde (B116499) is often problematic and can fail.[8] A common and more successful alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated to yield the parent indole.[8][10]

Q4: What are common side reactions, and how can they be minimized?

Common side reactions include the formation of tars and polymeric byproducts, Friedel-Crafts type reactions, and N-N bond cleavage.[7][8]

  • Tar and Polymer Formation: This is often caused by highly acidic conditions and high temperatures.[7] Using milder acids and carefully optimizing the temperature can help minimize this.[7][11]

  • N-N Bond Cleavage: This competing pathway is more prevalent with electron-donating substituents on the carbonyl component.[8][9] Using a milder Lewis acid and lower reaction temperatures may favor the desired cyclization.[11]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Low yields are a common problem in the Fischer indole synthesis and can be attributed to several factors, including substrate decomposition, side reactions, or incomplete conversion.[7]

Possible Cause Recommended Solution Citation
Inappropriate Acid Catalyst The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[7][12]
Suboptimal Temperature High temperatures can lead to the formation of tars, while low temperatures may result in an incomplete reaction. The optimal temperature depends on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[7]
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and may decompose before cyclization. In these cases, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is recommended.[7]
Poor Quality of Starting Materials Impurities in the this compound or carbonyl compound can inhibit the reaction. Use freshly distilled or purified reagents. The hydrochloride salt of this compound is often more stable.[6][8]
Steric Hindrance Significant steric hindrance in either the ketone or the this compound can prevent the reaction. In such cases, higher temperatures or stronger acids may be required, or an alternative synthetic route might be necessary.[6][7]
Issue 2: Formation of Multiple Products or Isomers

When using an unsymmetrical ketone, the formation of two regioisomers is possible.

Possible Cause Recommended Solution Citation
Use of Unsymmetrical Ketones The regioselectivity can sometimes be controlled by the choice of acid catalyst and solvent. A weakly acidic medium may favor indolization towards the more substituted carbon. Chromatographic separation of the isomers will likely be necessary.[6]
Complex Reaction Mixture If the TLC shows multiple spots that are difficult to separate, consider alternative purification techniques. If purification by column chromatography is challenging, recrystallization or preparative TLC may be effective.[13]

Experimental Protocols

General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for each specific substrate.

1. Hydrazone Formation (Optional - can be performed in situ) [7][14]

  • Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the formation of the hydrazone is complete.

  • The hydrazone can be isolated by filtration or used directly in the next step.

2. Indolization [7][14]

  • To the arylhydrazone (or the in situ generated mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid). The amount can range from catalytic to stoichiometric.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-200 °C).

  • Monitor the progress of the reaction using TLC.

3. Work-up and Purification [6][14]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice-water.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).

  • The crude indole product may precipitate and can be collected by filtration. If it does not precipitate, extract the product with an organic solvent (e.g., ethyl acetate).

  • The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow Start Low Yield in Fischer Indole Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Initial Check CheckPurity->Start If impure, purify & retry OptimizeCatalyst Optimize Acid Catalyst (Brønsted vs. Lewis) CheckPurity->OptimizeCatalyst If pure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp ConsiderOnePot Consider In Situ Hydrazone Formation OptimizeTemp->ConsiderOnePot SubstituentEffects Analyze Substituent Effects (EDG/EWG) ConsiderOnePot->SubstituentEffects AlternativeRoute Consider Alternative Synthetic Route SubstituentEffects->AlternativeRoute If competing pathways dominate Success Improved Yield SubstituentEffects->Success If optimized AlternativeRoute->Success

Caption: A general workflow for troubleshooting low yields.

CompetingPathways Enamine Enamine Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cleavage N-N Bond Cleavage Enamine->Cleavage Indole Desired Indole Product Sigmatropic->Indole Favored by EDGs on this compound Byproducts Side Products (e.g., Aniline) Cleavage->Byproducts Favored by EDGs on Carbonyl Component

Caption: Competing reaction pathways in Fischer indole synthesis.

References

Optimizing phenylhydrazine dosage for consistent anemia induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenylhydrazine (PHZ) to induce experimental anemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced anemia?

A1: this compound induces hemolytic anemia primarily through oxidative stress on erythrocytes.[1][2][3] The process involves the generation of reactive oxygen species (ROS), which leads to the oxidation of hemoglobin into methemoglobin and the formation of Heinz bodies.[1][2] This oxidative damage also causes lipid peroxidation and degradation of the red blood cell membrane skeleton, ultimately leading to hemolysis and removal of the damaged cells by the spleen.[1][2][4]

Q2: What are the typical signs of successful anemia induction?

A2: Successful induction of anemia is characterized by a significant decrease in hematological parameters. These include a reduction in red blood cell (RBC) count, hemoglobin (Hb) concentration, and packed cell volume (PCV) or hematocrit (Hct).[2][5][6] Concurrently, you may observe an increase in reticulocytes (reticulocytosis) as the bone marrow responds to the anemia, as well as increased mean corpuscular volume (MCV) and mean corpuscular hemoglobin (MCH).[2]

Q3: How soon after PHZ administration can I expect to see anemia develop?

A3: The onset of anemia is typically rapid. Significant decreases in erythrocyte and hemoglobin levels can be observed within 24 to 72 hours following PHZ administration.[2][7] The peak of anemia is often seen around day 3 to 4 post-injection.[2]

Troubleshooting Guide

Q4: Why am I observing inconsistent levels of anemia between animals in the same cohort?

A4: Inconsistent anemia induction can be attributed to several factors:

  • Biological Variability: Individual differences in metabolism and response to oxidative stress can lead to varied outcomes.

  • Injection Technique: For intraperitoneal (i.p.) injections, inconsistent administration (e.g., injection into the subcutaneous tissue or an organ) can alter the absorption and bioavailability of PHZ.

  • Dosage Calculation: Inaccurate body weight measurements can lead to incorrect dosage administration.

  • PHZ Solution Stability: Ensure the PHZ solution is freshly prepared and properly stored, as its stability can affect potency.

Q5: My animals are showing signs of excessive toxicity or mortality. What could be the cause and how can I mitigate it?

A5: Excessive toxicity is often a result of an overdose of PHZ. The LD50 of PHZ in mice is approximately 175 mg/kg.[8] Signs of severe toxicity include lethargy, jaundice, and in some cases, death.[3] To mitigate this:

  • Dose Reduction: Consider reducing the dosage. A common starting point is a fraction of the LD50, for instance, 10% (17.5 mg/kg in mice) can be a safer dose to induce anemia.[8]

  • Dosing Regimen: Instead of a single high dose, a multi-day, lower-dose regimen can induce anemia with potentially less acute toxicity.[9][10]

  • Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate toxicity.

  • Monitoring: Closely monitor the animals for clinical signs of distress and euthanize if necessary according to ethical guidelines.

Q6: The degree of anemia is less severe than expected. What are the possible reasons?

A6: Insufficient anemia can be due to:

  • Suboptimal Dosage: The dose of PHZ may be too low for the specific animal model, strain, or age.

  • Route of Administration: The route of administration can influence the efficacy. Intraperitoneal and subcutaneous routes are common and generally effective.[9] Oral administration may lead to more variable absorption.

  • Animal Strain: Different strains of mice or rats can exhibit varying sensitivities to PHZ.[7]

  • Compensatory Erythropoiesis: A robust erythropoietic response can counteract the hemolytic effects of PHZ, leading to a milder anemic state.

Experimental Protocols

Detailed this compound-Induced Anemia Protocol in Mice

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.[7]

  • PHZ Preparation: Prepare a fresh solution of this compound hydrochloride in sterile saline or phosphate-buffered saline (PBS). A common concentration is 6 mg/mL.

  • Dosage and Administration:

    • Administer PHZ via intraperitoneal (i.p.) injection.

    • A typical dosage regimen is 60 mg/kg body weight on day 0 and day 1.[9] Alternatively, a single dose of 100 mg/kg can be used.[7]

  • Monitoring Anemia:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (day 0) and at various time points post-injection (e.g., days 2, 4, 7, 10).[9]

    • Analyze hematological parameters including RBC count, hemoglobin, and hematocrit using an automated hematology analyzer or manual methods.

  • Expected Outcome: A significant drop in hematocrit should be observed by day 2-4, followed by a recovery phase characterized by reticulocytosis.[7][9]

Data Presentation

Table 1: this compound Dosage Regimens for Anemia Induction in Rodents

Animal ModelDosageRoute of AdministrationDosing ScheduleReference
C57BL/6 Mice60 mg/kgSubcutaneousDays 0, 1, and 3[9]
C57BL/6 Mice100 mg/kgIntraperitonealSingle dose[7]
Wistar Rats20 mg/kgIntraperitonealSingle dose[2]
Wistar Rats50 mg/kgIntraperitonealFor 3 days[10]
Wistar Rats60 mg/kgIntraperitonealFor 3 days[4]
Rabbits30 mg/kgSubcutaneousInitial dose, then 15 mg/kg[11]

Visualizations

Phenylhydrazine_Mechanism Mechanism of this compound-Induced Hemolysis PHZ This compound (PHZ) RBC Red Blood Cell PHZ->RBC ROS Reactive Oxygen Species (ROS) Generation RBC->ROS Oxidative Stress Hb_Oxidation Hemoglobin Oxidation ROS->Hb_Oxidation Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Spectrin_Degradation Spectrin Degradation ROS->Spectrin_Degradation MetHb Methemoglobin Hb_Oxidation->MetHb Heinz_Bodies Heinz Bodies MetHb->Heinz_Bodies Membrane_Damage RBC Membrane Damage Heinz_Bodies->Membrane_Damage Lipid_Peroxidation->Membrane_Damage Spectrin_Degradation->Membrane_Damage Hemolysis Hemolysis Membrane_Damage->Hemolysis Spleen_Macrophage Splenic Macrophage Clearance Membrane_Damage->Spleen_Macrophage Spleen_Macrophage->Hemolysis

Caption: this compound (PHZ) induces hemolysis through oxidative stress.

Experimental_Workflow Experimental Workflow for PHZ-Induced Anemia Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation Baseline_Blood Baseline Blood Collection (Day 0) Animal_Acclimation->Baseline_Blood PHZ_Admin PHZ Administration (e.g., 60 mg/kg, i.p.) Baseline_Blood->PHZ_Admin Monitoring Post-Injection Monitoring (Daily clinical signs) PHZ_Admin->Monitoring Blood_Collection Blood Collection (e.g., Days 2, 4, 7, 10) Monitoring->Blood_Collection Hematology Hematological Analysis (RBC, Hb, Hct, Reticulocytes) Blood_Collection->Hematology Data_Analysis Data Analysis Hematology->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for inducing and analyzing anemia with PHZ.

Troubleshooting_Logic Troubleshooting Inconsistent Anemia Induction Problem Inconsistent Anemia Check_Dosage Verify Dosage Calculation and Body Weights Problem->Check_Dosage Check_Injection Review Injection Technique Problem->Check_Injection Check_Solution Assess PHZ Solution (Freshness, Concentration) Problem->Check_Solution Consider_Variability Consider Biological Variability Problem->Consider_Variability Adjust_Protocol Adjust Protocol (e.g., standardize injection, use fresh solution) Check_Dosage->Adjust_Protocol Check_Injection->Adjust_Protocol Check_Solution->Adjust_Protocol Consider_Variability->Adjust_Protocol

Caption: A logical approach to troubleshooting inconsistent results.

References

Phenylhydrazine (PHZ) In Vivo Applications: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of phenylhydrazine (PHZ). Our goal is to help you minimize off-target effects and ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments involving PHZ.

Question: We are observing high mortality rates in our animal models after PHZ administration. What could be the cause and how can we reduce it?

Answer: High mortality is a critical issue, often stemming from excessive dosing or severe, unmanaged side effects. The lethal dose (LD50) of PHZ can vary by species and administration route, with oral LD50 values reported in the range of 80-188 mg/kg body weight for rats, mice, guinea-pigs, and rabbits[1][2][3].

  • Immediate Steps:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume. Ensure the correct body weight is used for each animal.

    • Review Administration Protocol: Intraperitoneal (i.p.) and oral gavage are common routes.[3][4] Improper injection technique can lead to unintended tissue damage or incorrect dosing. Ensure personnel are properly trained.

    • Assess Animal Health: Pre-existing health conditions can increase sensitivity to PHZ toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.

  • Long-Term Solutions:

    • Dose Optimization Study: Conduct a pilot study with a range of lower doses to determine the minimum effective dose that induces the desired level of anemia without causing excessive mortality. For example, a study in mice found that a single i.p. injection of 7.6 mg/kg for five days induced DNA damage with lower mortality than a single high dose.[3]

    • Fractionated Dosing: Instead of a single high dose, consider administering the total dose over several consecutive days. A subchronic intoxication study in rats used 10 mg/kg/day for 8 days to induce marked hemolytic anemia.[1] Another protocol used 60 mg/kg (i.p.) for three consecutive days.[5]

Question: The degree of anemia induced by PHZ is highly variable across our experimental group. How can we achieve more consistent results?

Answer: Variability in anemia induction is a common challenge. Factors influencing this include animal age, diet, and the specific experimental protocol.

  • Standardize Animal Population: Age can significantly impact the response to PHZ. Older rats have shown a deeper anemic response, which could be due to lower resistance of mature red blood cells.[2] Use animals of the same age and from the same supplier to minimize genetic and developmental variations.

  • Control Environmental Factors: House animals under controlled conditions (temperature, light-dark cycle) and provide a standard diet. The availability of iron in the diet can modulate the regenerative response to anemia.[2]

  • Refine the Dosing Regimen: A study aimed at optimizing hyperbilirubinemia in rabbits found that the dose, number of doses, and dose interval were all critical factors.[6][7] Explicitly modeling the experimental protocol has been shown to be key in characterizing the fall in hematocrit and the severity of anemia.[8] A consistent, carefully timed injection schedule is crucial.

Question: We are observing significant splenomegaly and liver damage in our PHZ-treated animals. Are these expected side effects, and can they be minimized?

Answer: Yes, these are well-documented off-target effects of PHZ. PHZ-induced hemolysis leads to secondary involvement of tissues like the spleen and liver.[2][3] Histopathological changes such as extramedullary hematopoiesis, erythrophagocytosis, and pigmentation are commonly seen in these organs.[1]

  • Mechanism: The spleen becomes enlarged as it works to clear damaged red blood cells from circulation.[4] The liver is also involved in this process and can be damaged by the oxidative stress and iron overload resulting from hemolysis.[4]

  • Mitigation Strategies:

    • Use the Lowest Effective Dose: This is the most direct way to reduce the overall toxic load on the animal.

    • Co-administration of Antioxidants: PHZ toxicity is primarily driven by oxidative stress.[2][4] Co-treatment with antioxidants can protect organs from damage. For example, quercetin (B1663063) has been shown to protect against PHZ-induced vascular dysfunction and oxidative stress in rats.[9]

    • Monitor Organ Function: Include endpoints in your study to assess liver and kidney function (e.g., serum levels of ALT, AST, creatinine). This will help quantify the extent of off-target organ damage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hemolysis?

A1: this compound induces hemolytic anemia primarily through oxidative stress.[2] PHZ and its metabolites, such as the phenyl radical, react with oxyhemoglobin, leading to the production of reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide.[10][11] This surge in ROS causes:

  • Lipid Peroxidation: Damage to the lipid membrane of red blood cells (RBCs), making them fragile.[1]

  • Protein Damage: Oxidation and degradation of skeletal proteins like spectrin, which impairs RBC deformability.[2]

  • Methemoglobin and Heinz Body Formation: Oxidation of hemoglobin to methemoglobin and the formation of intracellular inclusions called Heinz bodies, which are clumps of denatured hemoglobin.[1][2] These changes ultimately lead to the premature destruction (hemolysis) of red blood cells.[4]

Q2: What are the main off-target effects of PHZ in vivo?

A2: Beyond the intended hemolysis, PHZ has several significant off-target effects, including:

  • Hepatotoxicity and Splenotoxicity: Damage to the liver and spleen due to their role in clearing damaged RBCs and subsequent iron overload.[3][4]

  • Vascular Dysfunction: PHZ can induce a hypercoagulable state and has been reported to cause vascular thrombosis.[1] It can also decrease mean arterial pressure and suppress vascular responsiveness.[9]

  • Genotoxicity: Studies have shown that PHZ can cause DNA damage in liver and lung tissues.[3][12]

  • General Toxicity: PHZ is toxic via oral, inhalation, and dermal routes and can be a skin and eye irritant.[1][2]

Q3: Can antioxidants be used to minimize PHZ-induced off-target effects?

A3: Yes, co-administration of antioxidants is a highly effective strategy. Since PHZ's toxicity is mediated by oxidative stress, antioxidants can neutralize the harmful ROS produced.

  • Quercetin: This bioflavonoid has been shown to improve arterial blood pressure, restore vascular function, and suppress superoxide anion production in PHZ-treated rats.[9][13]

  • Vitamins C and E: In vitro, these vitamins help decrease oxidative stress by inhibiting Heinz body and methemoglobin formation.[2]

  • Plumbagin (B1678898): An active constituent from the plant Plumbago zeylanica, plumbagin showed protective effects against PHZ-induced hematotoxicity in rats, likely by modulating anti-oxidant enzymes.[14]

  • Apple Vinegar: Rich in antioxidant compounds, apple vinegar was found to ameliorate hematological changes induced by PHZ in rats.[15]

Q4: What are the typical dose ranges for inducing anemia with PHZ in common animal models?

A4: The effective dose of PHZ varies significantly based on the animal model, desired severity of anemia, and administration schedule. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions. The table below summarizes doses cited in the literature.

Animal ModelDoseAdministration Route & ScheduleOutcomeReference
Rats 10 mg/kg/daySubchronic, for 8 daysMarked haemolytic anaemia[1]
Rats 60 mg/kg/dayIntraperitoneal, for 3 daysAnemia induction[4][5]
Rats 8 mg/kg/dayOral, for 7 daysHematotoxicity[14]
Mice 85 mg/kg/weekOral gavage, once weekly for 8 weeks30% mortality, tumor-related findings[3]
Mice (C57BL/6J) 17.5 mg/kgNot specifiedSuggested safe dose (10% of LD50)[16]
Rabbits 11.56 mg/kg8 doses at ~24h intervalsOptimized hyperbilirubinemia[6][7]
Birds 12.5 µg/gSingle intramuscular injectionReversible decrease in Hct & Hb[17]

Experimental Protocols

Protocol 1: Standard this compound Administration for Anemia Induction in Rats

This protocol is a general guideline for inducing hemolytic anemia in Sprague-Dawley rats.

  • Materials:

    • This compound hydrochloride (PHZ)

    • Sterile 0.9% saline solution

    • Sprague-Dawley rats (e.g., male, 180-200g)

    • Appropriate syringes and needles (e.g., 25G)

    • Animal scale

  • Procedure:

    • Acclimatization: Allow rats to acclimatize to the facility for at least one week under standard housing conditions.

    • PHZ Solution Preparation: Prepare a fresh solution of PHZ in sterile saline. For a dose of 60 mg/kg, you might prepare a 6 mg/mL solution (e.g., dissolve 60 mg PHZ in 10 mL saline). Protect the solution from light.

    • Animal Weighing: Weigh each rat immediately before injection to calculate the precise volume needed.

    • Administration: Administer PHZ via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.[4][5] The injection volume for a 200g rat would be 2 mL of a 6 mg/mL solution.

    • Dosing Schedule: Repeat the injection for two consecutive days (total of 3 days).[5]

    • Monitoring: Monitor animals daily for clinical signs of distress, including lethargy, pale extremities, and weight loss.

    • Confirmation of Anemia: Collect blood samples (e.g., via tail vein) on day 4 or 5 to measure hematological parameters like Red Blood Cell (RBC) count, Hemoglobin (HGB), and Hematocrit (HCT) to confirm the anemic state. PHZ administration typically results in a significant decline in these values.[1][4]

Protocol 2: Co-administration of Quercetin to Mitigate PHZ-Induced Toxicity

This protocol describes the oral administration of an antioxidant, quercetin, to protect against PHZ-induced damage, based on a study in rats.[9]

  • Materials:

    • Quercetin

    • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

    • PHZ and saline as in Protocol 1

    • Oral gavage needles

  • Procedure:

    • Group Allocation: Divide animals into groups: Control, PHZ-only, Quercetin-only, and PHZ + Quercetin.

    • Quercetin Preparation: Suspend quercetin in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose, prepare a 25 mg/mL suspension).

    • Pre-treatment: Administer quercetin (e.g., 50 mg/kg) or vehicle orally once daily for 6 days.[9][13]

    • PHZ Induction: On day 4 of the quercetin/vehicle treatment, begin the PHZ administration protocol as described in Protocol 1 (or your lab's optimized protocol).[9]

    • Continued Treatment: Continue daily oral administration of quercetin/vehicle throughout the PHZ induction period.

    • Endpoint Analysis: At the end of the study, collect blood and tissues to assess not only hematological parameters but also markers of oxidative stress (e.g., plasma malondialdehyde) and vascular function.[9]

Visualizations

Signaling Pathways and Experimental Workflows

PHZ_Mechanism cluster_0 In Vivo Administration cluster_1 Cellular Interaction (Erythrocyte) cluster_2 Off-Target Effects cluster_3 Mitigation Strategy PHZ This compound (PHZ) OxyHb Oxyhemoglobin PHZ->OxyHb Reacts with ROS Reactive Oxygen Species (ROS) Generation OxyHb->ROS PHZ_Radical PHZ-Derived Radicals OxyHb->PHZ_Radical Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Dmg Spectrin Degradation ROS->Protein_Dmg Heinz_Bodies Heinz Body Formation ROS->Heinz_Bodies PHZ_Radical->Lipid_Perox Hemolysis Hemolysis (RBC Destruction) Lipid_Perox->Hemolysis Protein_Dmg->Hemolysis Heinz_Bodies->Hemolysis Organ_Dmg Spleen & Liver Damage Hemolysis->Organ_Dmg Leads to Antioxidants Antioxidants (e.g., Quercetin, Vit C/E) Antioxidants->ROS Scavenges

Caption: Mechanism of PHZ-induced hemolysis and antioxidant mitigation.

Experimental_Workflow cluster_treatment Treatment Period start Start: Acclimatize Animals groups Allocate to Groups (Control, PHZ, PHZ+Treatment) start->groups pretreatment Pre-treatment Phase (e.g., Antioxidant Admin) groups->pretreatment phz_induction PHZ Administration (e.g., 1-3 days, i.p.) monitoring Daily Monitoring (Weight, Clinical Signs) pretreatment->phz_induction If applicable phz_induction->monitoring sampling Blood/Tissue Collection (Endpoint) monitoring->sampling analysis Analysis (Hematology, Biomarkers, Histopathology) sampling->analysis end End of Study analysis->end

Caption: General experimental workflow for an in vivo PHZ study.

Troubleshooting_Logic issue Observed Issue: High Mortality or Variability check_dose Step 1: Verify Dose - Calculation Error? - Weighing Error? issue->check_dose Is dose correct? check_protocol Step 2: Review Protocol - Injection Technique? - Animal Health? issue->check_protocol Is protocol sound? check_animals Step 3: Assess Animals - Age/Strain Consistent? - Pre-existing Conditions? issue->check_animals Are animals uniform? solution_dose Solution: Conduct Pilot Dose-Response Study check_dose->solution_dose If No solution_protocol Solution: Standardize Protocol & Provide Staff Training check_protocol->solution_protocol If No solution_animals Solution: Standardize Animal Supply & Health Screening check_animals->solution_animals If No

Caption: Troubleshooting logic for unexpected results in PHZ studies.

References

Improving the stability of phenylhydrazine solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenylhydrazine Solutions

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of this compound solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/reddish-brown. Can I still use it?

A1: A color change from pale yellow to yellow or reddish-brown is a visual indicator of oxidation and degradation.[1][2][3][4][5][6] For sensitive quantitative experiments or when high purity is required, it is strongly recommended to use a freshly prepared solution or a newly opened bottle of high-purity this compound. The presence of oxidation products can lead to side reactions and inaccurate results. For some qualitative applications, a slightly discolored solution might be acceptable, but this should be determined on a case-by-case basis.

Q2: Which form of this compound is more stable for storage and experimental use, the free base or the hydrochloride salt?

A2: this compound hydrochloride (this compound HCl) is a crystalline solid that is more stable and less prone to oxidation compared to this compound free base, which is an oily liquid.[7] For this reason, the hydrochloride salt is often preferred for preparing solutions. If the free base is required for a reaction, it can be generated in situ by neutralizing the hydrochloride salt with a mild base.[7]

Q3: What are the optimal storage conditions for this compound and its solutions?

A3: To maximize stability and shelf-life, both this compound and its solutions should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][8][9]

  • Light: Keep in amber or light-blocking containers to prevent light-induced decomposition.[2][8][9][10]

  • Temperature: Store in a cool, dry, and well-ventilated area.[9][11]

  • Container: Use tightly sealed containers to minimize exposure to air and moisture.[8][9][10]

Q4: Are there any known stabilizers that can be added to this compound solutions?

A4: Yes, hexamethylene tetramine (B166960) has been shown to be an effective stabilizer for this compound. Adding up to 3% hexamethylene tetramine can significantly prolong its stability and prevent degradation, even in the presence of metals that can catalyze decomposition.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in a reaction. Degradation of this compound Reagent: The this compound solution may have oxidized due to improper storage or handling.[1]1. Prepare a fresh solution from high-purity this compound or its hydrochloride salt.[1]2. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding the reagent.[1]3. Use deoxygenated solvents for the reaction mixture.
Solution color changes rapidly during an experiment. Presence of Oxidizing Agents or Catalysts: The reaction mixture may contain dissolved oxygen, metal ions, or other oxidizing species that accelerate the degradation of this compound.[13]1. Ensure all glassware is scrupulously clean.2. Use deoxygenated buffers and solvents.3. If compatible with your experimental design, consider adding a chelating agent like EDTA to sequester catalytic metal ions.
Inconsistent results between experimental runs. Variable Purity of this compound Solution: Using solutions of different ages or that have been stored under varying conditions can introduce variability.1. Implement a Standard Operating Procedure (SOP) for the preparation and handling of this compound solutions.2. Prepare a fresh batch of solution for each set of critical experiments or use a single, properly stored stock solution for the duration of a study.

Data Presentation: Stability of this compound With and Without Stabilizer

The following table summarizes the effect of hexamethylene tetramine as a stabilizer on the purity of this compound over time, based on data from patent literature.

Storage Duration Purity of Non-Stabilized this compound (%) Purity of this compound with 2% Hexamethylene Tetramine (%)
Initial~99.5%~99.5%
6 MonthsNot specified, but solidification point drops to 11°C from an initial 19.6°C, indicating significant impurity.98.5% - 100%
12 Months65.7%96.1%
Data adapted from U.S. Patent 2,701,815A. The purity was determined by the solidification point of the substance.[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Hydrochloride Stock Solution

This protocol is based on the NIOSH Method 3518 for analytical standards and is adapted for general laboratory use.[14][15]

Objective: To prepare a 0.1 M stock solution of this compound hydrochloride in 0.1 M HCl.

Materials:

  • This compound hydrochloride (≥99% purity)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • 100 mL volumetric flask (amber glass recommended)

  • Pipettes

  • Analytical balance

Procedure:

  • Prepare 0.1 M HCl: In a fume hood, add 0.86 mL of concentrated HCl to approximately 50 mL of distilled water in a 100 mL volumetric flask. Dilute to the 100 mL mark with distilled water. Safety Note: Always add acid to water.

  • Weigh this compound HCl: Accurately weigh 1.446 g of this compound hydrochloride.

  • Dissolve: Carefully transfer the weighed this compound hydrochloride into the 100 mL volumetric flask containing the 0.1 M HCl.

  • Mix: Cap the flask and swirl gently until the solid is completely dissolved.

  • Storage: Store the solution in a cool, dark place, preferably under an inert atmosphere. If stored correctly, this acidic solution will have improved stability.

Visualizations

Logical Workflow for Preparing a Stable this compound Solution

G cluster_prep Preparation Steps cluster_handling Handling & Storage cluster_result Result start Start: Select High-Purity this compound HCl weigh Weigh this compound HCl in Fume Hood start->weigh dissolve Dissolve this compound HCl in Solvent weigh->dissolve solvent Prepare Deoxygenated Solvent (e.g., 0.1M HCl) solvent->dissolve purge Purge Headspace with Inert Gas (N2 or Ar) dissolve->purge store Store in Amber, Tightly Sealed Container purge->store cool Place in Cool, Dark Location store->cool end Stable Solution Ready for Use cool->end

Caption: Workflow for preparing a stable this compound hydrochloride solution.

Simplified this compound Degradation Pathway

G cluster_oxidants Initiators cluster_intermediates Reactive Intermediates PhNHNH2 This compound Phenyldiazene Phenyldiazene PhNHNH2->Phenyldiazene Oxidation O2 Oxygen (Air) O2->Phenyldiazene Light Light Light->Phenyldiazene Metal Metal Ions (e.g., Cu²⁺) Metal->Phenyldiazene catalysis Superoxide Superoxide Radical (O₂⁻) Degradation Oxidized Degradation Products (Colored Impurities) Superoxide->Degradation Phenyldiazene->Superoxide Phenyldiazene->Degradation

Caption: Simplified pathway of this compound oxidation in the presence of air.

References

Technical Support Center: Overcoming Phenylhydrazone Purification Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the purification of phenylhydrazones.

Frequently Asked Questions (FAQs)

Q1: My phenylhydrazone derivative is poorly soluble in most common organic solvents. What is the first step to address this?

A1: The initial and most critical step is to perform a systematic solvent screening to identify a suitable solvent or solvent system for purification.[1] The ideal solvent for recrystallization will dissolve the phenylhydrazone sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2] For column chromatography, the goal is to find a solvent system that allows for good separation on a TLC plate, typically aiming for an Rf value of around 0.3 for your compound.[3]

Q2: What are the most common purification techniques for phenylhydrazones with solubility issues?

A2: The primary methods for purifying solid organic compounds like many phenylhydrazones are recrystallization, column chromatography, and trituration.[4][5] For compounds that are particularly insoluble, even in hot solvents, Soxhlet extraction can be a powerful, albeit slower, alternative.[6]

Q3: My phenylhydrazone "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To address this, you can try using a larger volume of the solvent, switching to a solvent with a lower boiling point, or using a mixed solvent system. In a mixed solvent system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid, then allow it to cool slowly.[7]

Q4: How can I purify a phenylhydrazone that is almost completely insoluble, even in hot solvents?

A4: For highly insoluble phenylhydrazones, Soxhlet extraction is an effective technique.[6] This method continuously extracts the compound from the solid matrix with fresh, hot solvent over an extended period, allowing for the purification of even very sparingly soluble compounds.[8]

Q5: When should I consider trituration for purifying my phenylhydrazone?

A5: Trituration is a useful technique for purifying a solid compound that contains small amounts of impurities that are soluble in a particular solvent in which your desired product is insoluble.[9][10] It is essentially a washing procedure where the solid is stirred with the solvent to dissolve the impurities, and then the purified solid is collected by filtration.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent volume or inappropriate solvent.Add more solvent in small portions. If still insoluble, the chosen solvent is not suitable. Refer to the solvent screening protocol.
"Oiling out" Compound is coming out of solution above its melting point.Use a larger volume of solvent, switch to a lower-boiling solvent, or use a mixed-solvent system.[7]
Poor recovery of crystals Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly cooled in an ice bath.
Crystals are colored Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration.
No crystal formation upon cooling Solution is not supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. Evaporate some of the solvent to increase the concentration.
Column Chromatography Troubleshooting for Poorly Soluble Phenylhydrazones

| Issue | Possible Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Compound will not dissolve in the eluent for loading | High polarity mismatch between the compound and the eluent. | Use the "dry loading" technique.[11][12] Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica (B1680970) gel, evaporate the solvent, and then load the dry powder onto the column.[3][11] | | Compound streaks on the column | The compound is not fully dissolved when loaded, or it is interacting strongly with the stationary phase. | Ensure complete dissolution before loading or use the dry loading method.[3] A small amount of a more polar solvent can be added to the eluent to improve solubility and reduce tailing. | | Compound does not move from the origin | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. | | Compound elutes too quickly with impurities | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |

Quantitative Solubility Data

Obtaining precise quantitative solubility data is crucial for optimizing purification protocols. Due to the vast number of possible phenylhydrazone derivatives, comprehensive solubility data is not always available in the literature. The following table serves as a template for researchers to populate with their experimentally determined data. A general protocol for determining solubility is provided below.

Table 1: Solubility of Phenylhydrazone Derivatives in Common Organic Solvents at 25 °C ( g/100 mL)

Phenylhydrazone DerivativeEthanol (B145695)MethanolAcetonitrileEthyl AcetateDichloromethane (B109758)Hexane
e.g., 2,4-DinitrophenylhydrazoneSoluble[13]Data not availableSoluble[14]Soluble[14]Data not availableSparingly Soluble
e.g., p-NitrophenylhydrazoneData not availableData not availableData not availableData not availableData not availableData not available
[Your Compound]

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. The protocol below should be used to determine quantitative values. 2,4-Dinitrophenylhydrazone is noted to be soluble in ethanol and acetone, but has limited solubility in water.[15]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method to determine the solubility of a phenylhydrazone derivative in a specific solvent.

Materials:

  • Phenylhydrazone sample

  • Selected organic solvent

  • Small vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid phenylhydrazone to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, allow the solid to settle. If necessary, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the clear solution).

  • Dilute the supernatant with a known volume of a suitable solvent for analysis.

  • Determine the concentration of the phenylhydrazone in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.

Protocol 2: Recrystallization of a Poorly Soluble Phenylhydrazone

Materials:

  • Crude phenylhydrazone

  • Pre-selected recrystallization solvent (from solvent screening)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude phenylhydrazone in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Add more solvent in small portions until the phenylhydrazone just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Protocol 3: Column Chromatography with Dry Loading

Materials:

  • Crude phenylhydrazone

  • Silica gel

  • Eluent (determined by TLC analysis)

  • Chromatography column

  • Sand

  • Round-bottom flask

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Dissolve the crude phenylhydrazone in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add silica gel to the solution (approximately 2-3 times the mass of the crude product).

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the phenylhydrazone adsorbed onto the silica gel.

  • Pack the chromatography column with silica gel using the chosen eluent. Add a layer of sand on top of the silica gel.

  • Carefully add the dry-loaded sample onto the top of the column.

  • Add another layer of sand on top of the sample.

  • Carefully add the eluent to the column and begin elution.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Trituration

Materials:

  • Crude phenylhydrazone

  • Trituration solvent (a solvent in which the product is insoluble but impurities are soluble)

  • Beaker or flask

  • Stir bar and stir plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude phenylhydrazone in a beaker or flask with a stir bar.

  • Add the trituration solvent.

  • Stir the suspension vigorously for a period of time (e.g., 15-30 minutes) to allow the impurities to dissolve.

  • Collect the purified solid by vacuum filtration.

  • Wash the solid on the filter with a small amount of fresh, cold trituration solvent.

  • Dry the purified phenylhydrazone.

Protocol 5: Purification by Soxhlet Extraction

Materials:

  • Crude, insoluble phenylhydrazone

  • Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Extraction solvent (a solvent in which the phenylhydrazone has some, even if slight, solubility at the boiling point)

Procedure:

  • Place the crude phenylhydrazone into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask with the extraction solvent and add boiling chips.

  • Assemble the Soxhlet apparatus and start the flow of cooling water through the condenser.

  • Heat the solvent in the flask to a gentle boil.

  • The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, slowly dissolving the phenylhydrazone.

  • Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved compound will be siphoned back into the boiling flask.

  • This cycle will repeat, continuously extracting the phenylhydrazone with fresh solvent.

  • Continue the extraction for several hours or until all the desired compound has been extracted (this can be monitored by TLC of the solvent in the extraction chamber).

  • Once complete, cool the apparatus and concentrate the solution in the round-bottom flask to obtain the purified phenylhydrazone.

Workflow for Phenylhydrazone Purification

The following diagram provides a logical workflow to guide the selection of an appropriate purification method for a phenylhydrazone based on its solubility characteristics.

PurificationWorkflow start Crude Phenylhydrazone (Solid) sol_screen Perform Solubility Screening (Various Solvents) start->sol_screen is_soluble_hot Is it soluble in a hot solvent and poorly soluble when cold? sol_screen->is_soluble_hot recrystallize Recrystallization is_soluble_hot->recrystallize Yes good_rf Can a good Rf value (approx. 0.3) be achieved with a solvent system on TLC? is_soluble_hot->good_rf No end Pure Phenylhydrazone recrystallize->end column_chrom Column Chromatography good_rf->column_chrom Yes impurities_soluble Are impurities soluble in a solvent where the product is insoluble? good_rf->impurities_soluble No is_soluble_loading Is it soluble in the loading solvent? column_chrom->is_soluble_loading dry_load Use Dry Loading Technique is_soluble_loading->dry_load No is_soluble_loading->end Yes dry_load->column_chrom trituration Trituration impurities_soluble->trituration Yes very_insoluble Is the compound very insoluble in most solvents, even when hot? impurities_soluble->very_insoluble No trituration->end soxhlet Soxhlet Extraction very_insoluble->soxhlet Yes very_insoluble->end No (Consider derivatization or alternative synthesis) soxhlet->end

References

Technical Support Center: Preventing Tar Formation in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of tar formation during Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in the Fischer indole synthesis? A1: Tar formation, a frequent issue in Fischer indole synthesis, results from the strongly acidic and often high-temperature conditions required for the reaction.[1] These conditions can lead to the decomposition of starting materials, intermediates, or the indole product itself. The indole nucleus can also polymerize in the presence of strong acids, contributing to the formation of intractable tars and polymeric byproducts that complicate product isolation and reduce yields.[1][2]

Q2: How does the choice of acid catalyst influence tar formation? A2: The choice of acid catalyst is critical and highly dependent on the substrate.[1] A catalyst that is too strong can accelerate decomposition and side reactions, leading to increased tar formation, while a catalyst that is too weak may result in an incomplete reaction.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[3] For sensitive substrates, milder acids like acetic acid or solid catalysts can be effective in preventing side reactions and tar formation.[4]

Q3: My reaction is complete, but purification is difficult due to tar. What can I do? A3: Purification can be challenging due to the presence of polar byproducts and tar, which often streak on silica (B1680970) gel chromatography.[1] If the product is sensitive to the acidic nature of silica gel, consider neutralizing the silica by pre-treating it with a solution of triethylamine (B128534) in the eluent, or use an alternative stationary phase like alumina.[5] Other purification techniques include recrystallization, solvent extraction, or treatment with activated charcoal to remove colored tarry impurities.[5][6]

Q4: Can reaction temperature be optimized to prevent tarring? A4: Yes, temperature control is crucial. High temperatures are a major contributor to tar and resin formation.[1] The optimal temperature is highly substrate- and catalyst-dependent. It is often best to start with milder conditions and increase the temperature gradually while monitoring the reaction progress.[1] Microwave-assisted synthesis can be a valuable alternative, as it offers rapid, controlled heating and can lead to improved yields in shorter reaction times, minimizing the opportunity for thermal decomposition.[1][7]

Q5: My arylhydrazone intermediate seems unstable. How can this lead to tar and how can I prevent it? A5: The instability of the arylhydrazone intermediate can lead to its decomposition before the desired cyclization can occur, contributing to byproduct and tar formation.[1] In such cases, a one-pot synthesis is advisable. This approach involves generating the hydrazone in situ and proceeding directly with the cyclization step without isolating the unstable intermediate.[1]

Troubleshooting Guide: Tar Formation

This section addresses the specific issue of excessive tar formation and provides actionable solutions.

  • Problem: The reaction mixture turns dark and viscous, and TLC analysis shows a baseline streak with little to no desired product. Final yield is significantly reduced after a difficult purification.

  • Solution Pathway: A systematic approach to troubleshooting is often most effective. The following diagram outlines a logical workflow for diagnosing and solving issues related to tar formation.

TroubleshootingWorkflow cluster_catalyst Catalyst Optimization cluster_temp Temperature Control start Tar Formation Observed catalyst Step 1: Evaluate Catalyst start->catalyst temp Step 2: Optimize Temperature catalyst->temp If tar persists cat_strength Is the acid too strong? catalyst->cat_strength solvent Step 3: Change Solvent temp->solvent If tar persists temp_high Is temperature too high? temp->temp_high onepot Step 4: Consider One-Pot Procedure solvent->onepot If intermediate is unstable success Problem Resolved onepot->success cat_type Try a milder catalyst (e.g., Acetic Acid, ZnCl₂ in TEG) cat_strength->cat_type cat_screen Screen both Brønsted and Lewis acids cat_type->cat_screen temp_low Start at a lower temperature and increase gradually temp_high->temp_low temp_mw Consider microwave synthesis for rapid, controlled heating temp_low->temp_mw

Caption: Troubleshooting workflow for addressing tar formation.

Data Presentation

Optimizing reaction parameters is key to minimizing tar. The tables below summarize the influence of catalysts and other conditions.

Table 1: Comparison of Common Acid Catalysts and Their Impact on Tar Formation

Catalyst TypeExamplesTypical ConditionsConsiderations for Tar Prevention
Brønsted Acids H₂SO₄, HCl, p-TsOH, PPAOften require elevated temperatures.[1]Can be too strong, causing decomposition. Use lower concentrations or switch to a milder acid if excessive tarring occurs.[1][8]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Broadly applicable; conditions vary.[4]Generally considered milder than strong Brønsted acids. ZnCl₂ is a very common and effective choice.[9]
Mild/Specialty Acids Acetic Acid, Tartaric AcidCan serve as both solvent and catalyst.[4]Excellent for substrates sensitive to decomposition. Reduces side reactions and polymerization.[4][10]
Solid-Supported Acids IL-SO₃H-SiO₂Room temperature or mild heating.[11]Heterogeneous catalyst that is easily removed by filtration, simplifying workup and preventing product exposure to acid during purification.[11]

Table 2: Summary of Reaction Parameter Effects on Tar Formation

ParameterEffect of Non-Optimal ConditionsRecommendation for Minimizing Tar
Temperature High temperatures significantly increase the rate of decomposition and polymerization, leading to tar.[1]Start with milder conditions (e.g., 80°C) and increase temperature gradually. Utilize microwave heating for precise control.[1][4]
Reaction Time Prolonged heating, even at optimal temperatures, can degrade the product.Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed.
Solvent Solvent can influence reaction rates and intermediate stability.[4]Acetic acid can serve as both a mild catalyst and solvent.[4] For difficult syntheses, a high-boiling, coordinating solvent like triethylene glycol (TEG) can be effective.[12]
Atmosphere Some intermediates and products can be sensitive to oxidation at high temperatures.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis with Minimized Tar Formation

This protocol provides a general guideline for synthesizing a substituted indole (e.g., 1,2,3,4-tetrahydrocarbazole (B147488) from cyclohexanone (B45756) and phenylhydrazine) using conditions designed to reduce tarring.[4]

Materials:

  • This compound (1 equiv)

  • Cyclohexanone (1 equiv)

  • Glacial Acetic Acid (serves as solvent and catalyst)

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[4]

  • Begin stirring and heat the mixture to a gentle reflux (around 80-100°C). Overheating should be avoided.

  • Slowly add this compound (5.4 g) dropwise to the refluxing mixture over a period of 30 minutes. A controlled, slow addition is critical to manage the exothermic reaction and prevent localized overheating.[4]

  • After the addition is complete, continue to maintain the gentle reflux for one hour, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.[4]

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole.

ExperimentalWorkflow reactants 1. Combine Ketone/Aldehyde and this compound catalyst 2. Add Acid Catalyst/Solvent (e.g., Acetic Acid) reactants->catalyst heating 3. Heat Mixture under Controlled Conditions (e.g., 80°C) catalyst->heating monitor 4. Monitor by TLC heating->monitor monitor->heating Incomplete workup 5. Quench, Cool, and Precipitate monitor->workup Reaction Complete purify 6. Filter and Purify (Recrystallization/Chromatography) workup->purify

Caption: General experimental workflow for Fischer indole synthesis.

Protocol 2: Workup and Purification to Remove Tarry Byproducts

This procedure can be used when tar formation is unavoidable and the crude product requires extensive purification.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Activated charcoal

  • Celite or silica gel for filtration

Procedure:

  • After cooling the reaction, neutralize the acid catalyst carefully by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution on a rotary evaporator to obtain the crude product.

  • Re-dissolve the crude product in a minimum amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Add activated charcoal (approximately 5-10% by weight of the crude material) to the solution.[6]

  • Stir the suspension for 15-30 minutes at room temperature to adsorb the colored, tarry impurities.

  • Prepare a small plug of Celite or silica gel in a sintered glass funnel and filter the mixture, washing the plug with fresh solvent to ensure complete recovery of the product.[6]

  • Concentrate the filtrate. The resulting material should be significantly cleaner and can be further purified by column chromatography or recrystallization if needed.

References

Optimizing reaction conditions for phenylhydrazine with different ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the reaction of phenylhydrazine and various ketones, a cornerstone of the Fischer indole (B1671886) synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and offers potential solutions.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors. The table below summarizes potential causes and recommended actions.

Potential Cause Troubleshooting Action Expected Outcome
Inappropriate Catalyst Screen different acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, PPA). The optimal catalyst is often substrate-dependent.Improved reaction rate and yield.
Suboptimal Temperature Optimize the reaction temperature. Some reactions require initial cooling followed by heating. Monitor with TLC.Increased product formation and reduced side products.
Incorrect Stoichiometry Ensure a 1:1 molar ratio of this compound to the ketone. An excess of one reactant can lead to side reactions.Maximized conversion of the limiting reagent.
Air Oxidation This compound can oxidize in the presence of air. Running the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.Minimized degradation of the starting material.
Product Instability The resulting indole may be unstable under the reaction conditions. Consider quenching the reaction as soon as the starting material is consumed.Higher isolated yield of the desired product.

Q2: I am observing the formation of significant side products. How can I minimize them?

The formation of side products, such as isomeric indoles or dimeric tars, is a common challenge.

  • Isomeric Products: The use of a bulky catalyst or modifying the solvent polarity can sometimes favor the formation of one regioisomer over another. For unsymmetrical ketones, consider a milder catalyst to improve selectivity.

  • Tarry Byproducts: These often result from prolonged reaction times or excessively high temperatures. Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it upon completion. Lowering the reaction temperature may also reduce tar formation.

Q3: The purification of my product is difficult. What can I do?

Purification challenges often arise from the presence of unreacted starting materials or highly colored impurities.

  • Column Chromatography: This is the most common method for purification. A gradient elution using a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be used to separate it from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a ketone?

The reaction proceeds through the Fischer indole synthesis. The key steps are:

  • Formation of a phenylhydrazone from the reaction of this compound and the ketone.

  • Tautomerization of the phenylhydrazone to an ene-hydrazine.

  • A-sigmatropic rearrangement (Claisen-like rearrangement).

  • Loss of ammonia (B1221849) to form the aromatic indole ring.

Q2: Which acid catalyst is best for the Fischer indole synthesis?

There is no single "best" catalyst as the optimal choice depends on the specific ketone substrate.

  • Protic Acids (HCl, H₂SO₄): Often effective but can be harsh and lead to side reactions.

  • Lewis Acids (ZnCl₂, BF₃·OEt₂): Generally milder and can offer better selectivity.

  • Polyphosphoric Acid (PPA): Can act as both a catalyst and a solvent and is effective for less reactive substrates.

It is recommended to perform small-scale screening experiments to identify the optimal catalyst for your specific reaction.

Q3: What solvents are typically used for this reaction?

The choice of solvent can significantly impact the reaction.

  • Alcohols (Ethanol, Methanol): Common choices, but can sometimes participate in side reactions.

  • Aromatic Hydrocarbons (Toluene, Xylene): Often used for higher temperature reactions.

  • Acetic Acid: Can serve as both a solvent and a catalyst.

Experimental Protocols & Data

Below are representative experimental protocols for the reaction of this compound with different ketones.

Table 1: Reaction Conditions for this compound with Various Ketones

Ketone Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetone (B3395972)HClEthanolReflux4~75
AcetophenoneZnCl₂Toluene1106~85
CyclohexanonePPANeat1002~90

Protocol 1: Synthesis of 2-Methylindole from this compound and Acetone

  • To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid (0.2 eq) dropwise at 0 °C.

  • Add acetone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants This compound This compound Reaction Reaction Mixture This compound->Reaction Ketone Ketone Ketone->Reaction Catalyst Acid Catalyst (e.g., HCl, ZnCl2) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Neutralize Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Indole Product Purification->Product

Caption: General workflow for the Fischer indole synthesis.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Stoichiometry Verify Reactant Stoichiometry (1:1) Start->Check_Stoichiometry Optimize_Catalyst Screen Different Acid Catalysts Start->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Inert_Atmosphere Run Under Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Check_Purity Check Starting Material Purity Start->Check_Purity Success Improved Yield Check_Stoichiometry->Success Optimize_Catalyst->Success Optimize_Temp->Success Inert_Atmosphere->Success Check_Purity->Success

Caption: Decision tree for troubleshooting low reaction yields.

Addressing inconsistent results in the osazone test

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in the osazone test for reducing sugars.

Experimental Protocols

A detailed methodology for the osazone test is crucial for reproducible results.

Standard Osazone Test Protocol

This protocol is adapted from various established biochemical laboratory manuals.

Reagents:

  • Osazone Mixture: A homogenous mixture of one part phenylhydrazine hydrochloride and two parts crystalline sodium acetate (B1210297) by weight.

  • Glacial Acetic Acid

  • Test Solution: An aqueous solution of the carbohydrate to be tested, ideally at a concentration of 1-2%.[1][2]

Procedure:

  • In a clean, dry test tube, add 5 mL of the test solution.

  • Add approximately 0.3 g of the osazone mixture.

  • Add 3-5 drops of glacial acetic acid.[3][4]

  • Gently warm the test tube to ensure all solids are dissolved.

  • Place the test tube in a boiling water bath.

  • Observe the formation of crystals at regular intervals. Note the time of the first appearance of a precipitate.

  • For monosaccharides, crystals typically form within 20 minutes of heating.[4] If no crystals appear after 30 minutes, remove the test tube from the water bath and allow it to cool slowly and spontaneously.[4] Disaccharides often form crystals upon cooling.[4]

  • Once crystals have formed, use a glass rod to transfer a small sample onto a microscope slide, add a coverslip, and observe the crystal structure under a microscope.

Troubleshooting Guides

Issue 1: No Crystals or Precipitate Formed

Q: I have followed the protocol, but no crystals or precipitate have formed. What could be the issue?

A: Several factors can lead to a lack of crystal formation. Consider the following possibilities:

  • Non-reducing Sugar: The osazone test is specific for reducing sugars which possess a free aldehyde or ketone group. Non-reducing sugars, such as sucrose (B13894) and starch, will not form osazones unless they are first hydrolyzed into their monosaccharide components.[4][5][6]

  • Insufficient Sugar Concentration: A certain minimum concentration of the reducing sugar is required for the osazone crystals to form and be visible. If the concentration of the sugar in your sample is too low, you may not observe any precipitation.[7]

  • Incorrect Reagent Proportions: The ratio of this compound hydrochloride to sodium acetate is important. Ensure the osazone mixture is prepared correctly.[4]

  • Inadequate Heating: The reaction requires heating in a boiling water bath to proceed at a reasonable rate. Ensure the water bath is maintained at a rolling boil.

  • Improper pH: The reaction is pH-dependent and should be carried out in a mildly acidic environment, which is maintained by the sodium acetate and glacial acetic acid buffer system at a pH of approximately 4.3.[3][4][8] Significant deviations from this pH can inhibit the reaction.

Issue 2: Formation of an Amorphous Precipitate Instead of Crystals

Q: I see a precipitate, but it's not crystalline. What went wrong?

A: The formation of an amorphous or non-crystalline precipitate can be due to:

  • Overly Concentrated Sugar Solution: Very high concentrations of sugar can lead to rapid precipitation, preventing the formation of well-defined crystals.[4]

  • Rapid Cooling: Cooling the solution too quickly can also hinder proper crystal growth. Spontaneous, slow cooling is recommended, especially for disaccharides.[4]

  • Impure Reagents: The quality of the this compound hydrochloride can affect crystal formation. Use of old or impure reagents may lead to the formation of an oily or amorphous precipitate.

Issue 3: Inconsistent Timing of Crystal Formation

Q: The time it takes for crystals to form is not consistent with expected values. Why is this happening?

A: The timing of osazone crystal formation is a key identification parameter, but it can be influenced by several factors:

  • Sugar Concentration: The time required for precipitation is inversely related to the concentration of the sugar. More dilute solutions will take longer to form crystals.

  • Presence of Other Sugars: The presence of other sugars in the mixture can interfere with the crystallization of the target sugar, often by retarding the precipitation.[9] For example, lactose (B1674315) and maltose (B56501) can delay the formation of glucosazone.[9]

  • Temperature Fluctuations: A consistent temperature, as provided by a boiling water bath, is necessary for reproducible timing.[4]

  • Rate of Heating: The time taken to reach the boiling point of the water bath can affect the overall timing.

Issue 4: Unexpected Crystal Morphology

Q: The crystals I'm observing under the microscope do not have the expected shape. What could be the reason?

A: While characteristic crystal shapes are a hallmark of the osazone test, deviations can occur:

  • Mixture of Sugars: If your sample contains a mixture of reducing sugars, you may observe a combination of different crystal shapes or malformed crystals, making identification difficult.[7]

  • Rate of Crystallization: As mentioned earlier, very rapid precipitation can lead to smaller, less defined crystals.

  • Viewing Technique: Ensure that you are observing a representative sample of the crystals and that the microscope is properly focused.

Frequently Asked Questions (FAQs)

Q1: Why do glucose, fructose, and mannose form the same osazone?

A1: The osazone reaction involves the first and second carbon atoms of a sugar. Glucose, fructose, and mannose have the same configuration at carbons 3, 4, 5, and 6. Since the differences in their structures at C-1 and C-2 are eliminated during the reaction, they all form the same osazone, glucosazone.[4][7]

Q2: Can the osazone test be used for non-reducing sugars like sucrose?

A2: Under standard conditions, non-reducing sugars like sucrose do not form osazones.[5][6] However, if the reaction is heated for an extended period (e.g., over 30 minutes), sucrose can be hydrolyzed into its constituent monosaccharides, glucose and fructose. These will then react to form glucosazone crystals, leading to a false-positive result for a non-reducing sugar.[7]

Q3: What is the role of sodium acetate in the osazone test?

A3: Sodium acetate acts as a buffer, along with the glacial acetic acid, to maintain the pH of the solution at the optimal level for osazone formation (around pH 4.3).[3][4][8]

Q4: How does the presence of other sugars affect the results?

A4: The presence of other sugars can interfere with the timing and quality of crystal formation. For instance, sucrose can accelerate the precipitation of osazones from dilute glucose solutions, while maltose and lactose can retard it.[9]

Data Presentation

Table 1: Characteristics of Osazone Crystals from Common Sugars
CarbohydrateTime of Formation (minutes)Crystal Shape
Fructose~2Needle-shaped or broomstick[10]
Glucose~5Needle-shaped or broomstick[10]
Galactose~20Thorny ball or rhombic plate shaped[10]
Maltose30-45 (on cooling)Sunflower or star-shaped[10]
Lactose30-45 (on cooling)Cotton ball or powder puff-shaped[10]
Xylose~7Fine, long needle-shaped[10]
Arabinose~10Dense ball of needles[11]
Table 2: Influence of Other Sugars on Glucosazone Formation Time
Concentration of GlucoseInterfering Sugar (Concentration)Time to Form Glucosazone (minutes)
0.01 gNone22
0.01 gMaltose (0.2 g)26-28
0.01 gLactose (0.2 g)50
0.01 gSucrose (0.2 g)15-17

Data adapted from Sherman and Williams (1906).[9]

Mandatory Visualizations

Osazone_Test_Workflow start Start: Prepare Test Solution add_reagents Add Osazone Mixture and Glacial Acetic Acid start->add_reagents dissolve Gently Warm to Dissolve Solids add_reagents->dissolve heat Place in Boiling Water Bath dissolve->heat observe_heating Observe for Crystal Formation (up to 30 mins) heat->observe_heating cool Remove and Cool Spontaneously observe_heating->cool No crystals on heating microscopy Microscopic Examination of Crystals observe_heating->microscopy Crystals form on heating observe_cooling Observe for Crystal Formation (during cooling) cool->observe_cooling observe_cooling->microscopy Crystals form on cooling end End: Identify Sugar microscopy->end

Caption: Experimental workflow for the osazone test.

Osazone_Formation_Reaction cluster_reactants Reactants cluster_products Products reducing_sugar Reducing Sugar (e.g., Glucose) osazone Osazone Crystal reducing_sugar->osazone Boiling Water Bath (pH ~4.3) This compound 3 Molecules of This compound This compound->osazone Boiling Water Bath (pH ~4.3) byproducts Aniline + Ammonia + Water Troubleshooting_Osazone_Test start Inconsistent Osazone Test Results no_precipitate No Precipitate? start->no_precipitate amorphous_precipitate Amorphous Precipitate? no_precipitate->amorphous_precipitate No check_sugar_type Check if sugar is reducing. Increase sugar concentration. no_precipitate->check_sugar_type Yes timing_issue Inconsistent Timing? amorphous_precipitate->timing_issue No check_concentration Dilute sugar solution. Ensure slow, spontaneous cooling. amorphous_precipitate->check_concentration Yes morphology_issue Incorrect Crystal Shape? timing_issue->morphology_issue No check_impurities Check for sample impurities (e.g., other sugars). Standardize heating and observation times. timing_issue->check_impurities Yes morphology_issue->check_impurities Yes check_reagents_ph Verify reagent quality and proportions. Check pH of the reaction mixture. check_sugar_type->check_reagents_ph

References

Technical Support Center: Managing Phenylhydrazine-Induced Side Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of phenylhydrazine (PHZ) in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound induces toxicity primarily by causing oxidative stress in red blood cells (RBCs).[1][2][3] This leads to the oxidation of hemoglobin into methemoglobin and the formation of Heinz bodies, which are precipitated hemoglobin.[1][2] The damaged RBCs are then prematurely destroyed, a process known as hemolysis, resulting in hemolytic anemia.[2][3][4] The generation of reactive oxygen species (ROS) by PHZ also causes peroxidation of lipids in the RBC membrane, further contributing to hemolysis.[1][2]

Q2: What are the most common hematological side effects observed after PHZ administration?

A2: The most common hematological side effects include a significant decrease in red blood cell count, hemoglobin concentration, and packed cell volume (hematocrit).[1][2][5] Conversely, you may observe an increase in reticulocyte count as the bone marrow tries to compensate for the loss of RBCs.[2] An increase in mean cell volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC) is also frequently reported.[1][5]

Q3: What are the expected biochemical and histopathological changes in laboratory animals?

A3: Common biochemical changes include elevated levels of serum bilirubin (B190676) due to the breakdown of heme from destroyed red blood cells.[6][7] Increased levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as markers of kidney function like creatinine (B1669602) and urea, are also observed, indicating potential liver and kidney damage.[3][6][7][8] Histopathological examinations often reveal splenomegaly (enlargement of the spleen) due to increased RBC destruction and extramedullary hematopoiesis.[9][10] Liver and kidney tissues may show signs of congestion, cellular infiltration, and necrosis.[3][8]

Q4: Can this compound administration lead to mortality in laboratory animals?

A4: Yes, high doses or repeated administration of this compound can lead to severe anemia and mortality.[9][10] The lethal dose (LD50) varies depending on the animal species and route of administration. For instance, the oral LD50 in rats is reported to be 188 mg/kg bw, while in mice it is 175 mg/kg bw.[10][11] It is crucial to carefully select the dose and monitor the animals closely for signs of severe toxicity.

Q5: Are there any known supportive care measures to mitigate PHZ-induced toxicity?

A5: Yes, antioxidants can help mitigate the oxidative stress induced by this compound. Vitamins C and E have been shown to reduce the formation of Heinz bodies and methemoglobin.[2][12] N-acetyl cysteine, a precursor to the antioxidant glutathione, can also reverse some of the effects of PHZ.[2] Providing adequate hydration and nutritional support is also important for the overall well-being of the animals.

Troubleshooting Guides

Issue 1: Higher than expected mortality rate in the experimental group.

Potential Cause Troubleshooting Step
Incorrect Dosage Calculation or Overdose Double-check all dosage calculations. Ensure accurate weighing of the compound and correct volume administration. Consider performing a dose-range-finding study to determine the optimal dose for your specific animal strain and experimental conditions.[13]
Animal Strain Susceptibility Different strains of mice and rats can have varying sensitivities to chemical compounds. Review the literature for data on the specific strain you are using. If limited information is available, a pilot study is recommended.
Route of Administration The route of administration significantly impacts the bioavailability and toxicity of PHZ. Intraperitoneal and oral routes are common.[14][15] Ensure the chosen route is appropriate for your experimental goals and that the administration technique is performed correctly to avoid accidental overdose or tissue damage.[16]
Animal Health Status Pre-existing health conditions can increase an animal's susceptibility to toxicity. Ensure that all animals are healthy and free from disease before starting the experiment.

Issue 2: Inconsistent or highly variable hematological parameters.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent administration of this compound to all animals in the treatment group. Use calibrated equipment for dosing.
Timing of Blood Collection The hematological effects of PHZ are time-dependent. Establish a strict and consistent timeline for blood collection post-administration to ensure comparability of data across animals and groups. The peak of anemia is often observed a few days after administration.[15]
Blood Sample Handling Improper handling of blood samples can lead to hemolysis or clotting, affecting the accuracy of hematological analysis. Use appropriate anticoagulants and follow standard procedures for blood sample collection and processing.
Analytical Instrument Variation Calibrate and maintain your hematology analyzer according to the manufacturer's instructions to ensure accurate and reliable results.

Issue 3: Severe, unexpected organ damage observed during necropsy.

| Potential Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | High Cumulative Dose | In chronic studies, the cumulative dose of PHZ may lead to significant organ damage. Consider reducing the dose or the frequency of administration. | | Secondary Effects of Hemolysis | Severe hemolysis can lead to iron overload in organs like the liver and spleen, causing secondary damage.[1] Monitor markers of organ function throughout the study. | | Vehicle Effects | If PHZ is dissolved in a vehicle, ensure the vehicle itself is non-toxic and administered at an appropriate volume. Run a vehicle-only control group. |

Quantitative Data Summary

Table 1: Reported Doses of this compound for Inducing Anemia in Rodents

Animal ModelRoute of AdministrationDoseDosing RegimenReference
RatIntraperitoneal50 mg/kgFor 3 days[15]
RatOral10 mg/kg/dayFor 8 days
RatOral8 mg/kgDaily for 7 days
MouseIntraperitoneal7.6 mg/kg5 daily injections[9]
MouseOral17-33 mg/kg/day5 days/week for 40 weeks[10]

Table 2: Common Hematological Changes in Rats After this compound Administration

ParameterChangeMagnitude of ChangeTime PointReference
Red Blood Cell CountDecrease~68%Day 3[15]
HemoglobinDecrease~40.8%7 days[17]
HematocritDecrease~17%7 days[17]
ReticulocytesIncrease>99%-[15]
MCVIncrease~27%7 days[17]
MCHIncrease~7%7 days[17]
MCHCDecrease~29%7 days[17]

Experimental Protocols

Protocol 1: Induction of Hemolytic Anemia in Rats

Objective: To induce a consistent state of hemolytic anemia in Wistar rats for experimental studies.

Materials:

  • This compound hydrochloride (PHZ)

  • Sterile 0.9% saline

  • Male Wistar rats (200-250g)

  • Appropriate caging and husbandry supplies

  • Calibrated scale and syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a fresh solution of PHZ in sterile 0.9% saline at a concentration of 10 mg/mL. Ensure complete dissolution.

  • Animal Acclimatization: Allow rats to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer PHZ via intraperitoneal injection at a dose of 50 mg/kg body weight for three consecutive days.[15] Alternatively, for a sub-chronic model, administer 10 mg/kg/day orally for 8 days.[5]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including lethargy, pale extremities, and changes in body weight.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., day 0, day 4, day 7) for hematological and biochemical analysis.

  • Endpoint: At the end of the study, euthanize the animals using an approved method and perform necropsy to collect tissues for histopathological examination.

Protocol 2: Assessment of Hematological Parameters

Objective: To quantify the changes in key hematological parameters following PHZ administration.

Procedure:

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Gently mix the blood to prevent clotting.

  • Analyze the samples using a calibrated automated hematology analyzer to determine RBC count, hemoglobin, hematocrit, MCV, MCH, and MCHC.

  • Prepare blood smears for microscopic examination of red blood cell morphology and reticulocyte count.

Visualizations

Phenylhydrazine_Toxicity_Pathway PHZ This compound RBC Red Blood Cell PHZ->RBC Enters OxyHb Oxyhemoglobin PHZ->OxyHb Oxidizes ROS Reactive Oxygen Species (ROS) PHZ->ROS Generates RBC->OxyHb MetHb Methemoglobin OxyHb->MetHb HeinzBodies Heinz Bodies MetHb->HeinzBodies Precipitation MembraneDamage Membrane Damage HeinzBodies->MembraneDamage LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation LipidPeroxidation->MembraneDamage Hemolysis Hemolysis MembraneDamage->Hemolysis Anemia Hemolytic Anemia Hemolysis->Anemia Spleen Spleen Hemolysis->Spleen Damaged RBCs cleared by Erythrophagocytosis Erythrophagocytosis Spleen->Erythrophagocytosis

Caption: this compound-induced hemolytic anemia pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization PHZ_Admin PHZ Administration Animal_Acclimatization->PHZ_Admin PHZ_Prep This compound Solution Preparation PHZ_Prep->PHZ_Admin Monitoring Daily Monitoring (Clinical Signs, Body Weight) PHZ_Admin->Monitoring Blood_Collection Blood Collection (Time Points) Monitoring->Blood_Collection Necropsy Euthanasia & Necropsy Monitoring->Necropsy Hematology Hematological Analysis Blood_Collection->Hematology Biochemistry Biochemical Analysis Blood_Collection->Biochemistry Histopathology Histopathological Examination Necropsy->Histopathology Troubleshooting_Logic High_Mortality High Mortality? Check_Dose Verify Dose & Administration High_Mortality->Check_Dose Yes Inconsistent_Data Inconsistent Data? High_Mortality->Inconsistent_Data No Review_Strain Assess Strain Susceptibility Check_Dose->Review_Strain End Proceed with Adjusted Protocol Review_Strain->End Standardize_Timing Standardize Collection Time Inconsistent_Data->Standardize_Timing Yes Organ_Damage Unexpected Organ Damage? Inconsistent_Data->Organ_Damage No Check_Handling Verify Sample Handling Standardize_Timing->Check_Handling Check_Handling->End Evaluate_Dose Evaluate Cumulative Dose Organ_Damage->Evaluate_Dose Yes Organ_Damage->End No Consider_Secondary Consider Secondary Effects Evaluate_Dose->Consider_Secondary Consider_Secondary->End

References

Technical Support Center: Purification of Indoles from Fischer Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of indoles synthesized via the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common byproducts in a Fischer indole synthesis that I need to remove?

A1: The Fischer indole synthesis can generate several byproducts that complicate purification. These commonly include:

  • Regioisomers: If an unsymmetrical ketone is used as a starting material, two different regioisomeric indole products can be formed. These often have very similar physical properties, making them difficult to separate.[1]

  • Unreacted Starting Materials: Residual phenylhydrazine and the starting ketone or aldehyde are common impurities.[1]

  • Polymeric Materials and Tars: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of dark, tarry substances that can complicate isolation and purification.

  • Side-Reaction Products: Other potential byproducts include those from aldol (B89426) condensations of the starting ketone or aldehyde and Friedel-Crafts-type reactions.[1]

  • Oxidized and Degraded Indoles: Indoles can be sensitive to air and acid, leading to the formation of colored impurities.[1]

Q2: What are the primary methods for purifying crude indoles from a Fischer synthesis?

A2: The most effective and commonly used purification techniques are:

  • Column Chromatography: This is a versatile method for separating the desired indole from a wide range of impurities. Both normal-phase (e.g., silica (B1680970) gel, alumina) and reversed-phase chromatography can be employed depending on the polarity of the indole and its impurities.[2][3]

  • Recrystallization: For solid indole products with a moderate to high level of initial purity (typically >85-90%), recrystallization is an excellent method for achieving high purity.[1][4]

  • Liquid-Liquid Extraction: This technique is crucial for the initial work-up to remove acidic or basic impurities and can also be used to separate the product from water-soluble byproducts.[5]

  • Vacuum Distillation: For liquid or low-melting solid indoles that are thermally stable, distillation under reduced pressure can be an effective purification method.[6]

Troubleshooting: Column Chromatography

Q3: My indole product is not separating from a byproduct on a silica gel column. What can I do?

A3: Poor separation on silica gel can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, try a gradient elution, starting with a low polarity and gradually increasing it. An ideal Rf value for your target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[4]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina can be a good alternative to silica gel. For very polar indoles, Hydrophilic Interaction Liquid Chromatography (HILIC) might be more effective.

  • Deactivate the Silica Gel: Some indoles, particularly those with basic nitrogen groups, can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and poor separation. You can deactivate the silica gel by adding a small amount of triethylamine (B128534) (~1%) to your eluent.[1]

Q4: My indole seems to be decomposing on the silica gel column. How can I prevent this?

A4: Indole degradation on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this:

  • Use Deactivated Silica: As mentioned above, adding a base like triethylamine to the eluent can neutralize the acidic sites on the silica.

  • Switch to a Neutral Stationary Phase: Alumina is less acidic than silica and can be a good alternative.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.

Troubleshooting: Recrystallization

Q5: My indole product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by the solution being too supersaturated or cooling too quickly. Try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can induce crystallization.

  • Cool the solution more slowly: Insulate the flask to allow for gradual cooling.

  • Use a different solvent or solvent system: The solvent may not be ideal. Try a more polar solvent or a mixed solvent system.[4]

Q6: The recovery yield of my indole after recrystallization is very low. How can I improve it?

A6: A low yield can result from using too much solvent or the compound having significant solubility in the cold solvent. To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are only using enough hot solvent to fully dissolve the crude product.

  • Cool the solution to a lower temperature: After initial cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Partially evaporate the solvent: If you have a large volume of mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Data on Purification of Indoles

The following table summarizes typical purity and yield data for various indole purification methods. Note that actual results will vary depending on the specific indole derivative, the initial purity of the crude material, and the experimental conditions.

Purification MethodStarting MaterialInitial Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization Crude 2-phenylindoleNot specifiedNot specifiedColorless crystals obtained[4]
Recrystallization Crude Indole from Coal Tar80-90%>99%>75%[7]
Solute Crystallization Indole-Concentrated Oil73.3%99.5%57.5%[8][9]
Column Chromatography Crude 3-methylindoleNot specified96%91% (net isolated)[10]
Liquid-Liquid Extraction Crude Indole with impurities98.5%99.9% (in aqueous phase)Not specified[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Work-up of a Fischer Indole Synthesis Reaction

This protocol describes a general work-up procedure to remove acidic and basic impurities from a crude indole product in an organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup. Shake the funnel for about 30 seconds.

  • Allow the layers to separate. Drain the lower aqueous layer into a flask.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Repeat the shaking and venting process as in step 2.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

  • Filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude indole product, which can then be further purified by column chromatography or recrystallization.

Protocol 2: Purification of a Solid Indole by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid indole derivative. The choice of solvent is critical and should be determined experimentally. Common solvents for indole recrystallization include ethanol, methanol, hexane, ethyl acetate, or mixtures such as ethanol/water.[4][11]

Materials:

  • Crude solid indole

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid indole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.

  • If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution for a few more minutes and then perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.

Protocol 3: Purification of an Indole by Column Chromatography

This protocol describes a general procedure for purifying an indole derivative using silica gel column chromatography.

Materials:

  • Crude indole product

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, draining the excess solvent. Gently tap the column to ensure even packing. The solvent level should always remain above the silica bed.[3]

    • Add a thin layer of sand on top of the packed silica.

  • Load the sample:

    • Dissolve the crude indole in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.

  • Analyze the fractions:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure indole product.

  • Isolate the product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified indole.

Protocol 4: Purification of a Thermally Stable Indole by Vacuum Distillation

This protocol is for the purification of liquid or low-melting solid indoles that are stable at elevated temperatures under reduced pressure.

Materials:

  • Crude indole product

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Set up the apparatus:

    • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a vacuum.

    • Place a stir bar or boiling chips in the distillation flask containing the crude indole.

  • Begin the distillation:

    • Start the stirring or add boiling chips.

    • Turn on the vacuum source to reduce the pressure inside the apparatus.[12]

    • Once a stable vacuum is achieved, begin heating the distillation flask.[12]

  • Collect the fractions:

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

    • When the temperature stabilizes at the boiling point of the indole at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Stop the distillation:

    • Once the majority of the product has distilled, remove the heat source and allow the apparatus to cool.

    • Carefully and slowly vent the system to return it to atmospheric pressure before disassembling the apparatus.

Visualizations

Purification_Workflow crude Crude Indole Product from Fischer Synthesis workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup solid_check Is the product solid? workup->solid_check purity_check High Purity? (>85-90%) solid_check->purity_check Yes distillation_check Thermally Stable Liquid/Low-Melting Solid? solid_check->distillation_check No recrystallization Recrystallization purity_check->recrystallization Yes column Column Chromatography purity_check->column No pure_product Purified Indole recrystallization->pure_product column->pure_product distillation_check->column No distillation Vacuum Distillation distillation_check->distillation Yes distillation->pure_product

Caption: A general workflow for selecting a purification strategy for crude indole products.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography coelution Co-elution of spots? start->coelution streaking Product streaking or tailing? coelution->streaking No optimize_eluent Optimize eluent system (try gradient elution) coelution->optimize_eluent Yes no_elution Product not eluting? streaking->no_elution No add_base Add triethylamine (~1%) to eluent streaking->add_base Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes check_solubility Check product solubility in eluent no_elution->check_solubility No change_stationary_phase Change stationary phase (e.g., Alumina, RP-silica) optimize_eluent->change_stationary_phase Still no separation add_base->change_stationary_phase Still streaking

Caption: A troubleshooting decision tree for common issues in indole purification by column chromatography.

References

Technical Support Center: Enhancing Phenylhydrazine-Sugar Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of sugars with phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments for applications such as HPLC with UV or mass spectrometry detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing sugars with this compound?

A1: The primary purpose is to introduce a chromophore (the phenyl group) into the sugar molecule. This enhances the detectability of the sugar derivatives using UV detectors in High-Performance Liquid Chromatography (HPLC) systems.[1] The derivatization also increases the sensitivity for mass spectrometry (MS) detection.[1]

Q2: Which types of sugars will react with this compound?

A2: this compound reacts with reducing sugars, which are carbohydrates possessing a free aldehyde or ketone functional group.[2] This includes all monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., lactose, maltose). Non-reducing sugars, such as sucrose, will not react unless they are first hydrolyzed to their constituent reducing monosaccharides.[2]

Q3: What is the difference between a phenylhydrazone and an osazone?

A3: A phenylhydrazone is the initial product formed from the reaction of one molecule of a reducing sugar with one molecule of this compound.[3] If an excess of this compound is used and the reaction is heated, the reaction can proceed further to form an osazone, which is a crystalline derivative where two molecules of this compound have reacted with the sugar at carbons 1 and 2.[4] For quantitative analysis by HPLC, the formation of the phenylhydrazone is typically the desired outcome.

Q4: Can this derivatization method be used for analyzing sugars in complex biological samples?

A4: Yes, this compound derivatization has been successfully applied to the analysis of glycans isolated from serum samples and cancer cells.[5] It is also used for the direct determination of glycosylation sites in proteins.[1] However, sample preparation to remove interfering substances is often necessary.

Q5: Are there alternative derivatization reagents to this compound for sugar analysis?

A5: Yes, other reagents are also used, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) and 3-nitrothis compound (B1228671) (3-NPH).[6] These reagents may offer advantages in terms of reaction efficiency, stability of the derivatives, or sensitivity for specific detection methods.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of sugars with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product 1. Non-reducing sugar: The sugar lacks a free aldehyde or ketone group (e.g., sucrose).2. Inactive reagents: this compound may have degraded due to improper storage.3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH.4. Presence of interfering substances: Components in the sample matrix may inhibit the reaction.1. For non-reducing sugars, perform an acid hydrolysis step prior to derivatization to break them down into reducing monosaccharides.2. Use fresh or properly stored this compound. Store in a cool, dark, and dry place.3. Optimize reaction conditions. Refer to the "Optimal Reaction Conditions for this compound Derivatization" table below. Ensure the pH of the reaction mixture is appropriate (often slightly acidic to neutral).4. Clean up the sample using solid-phase extraction (SPE) or other appropriate purification methods before derivatization.
Multiple Unexpected Peaks in HPLC Chromatogram 1. Formation of osazones: Excess this compound and prolonged heating can lead to the formation of osazones in addition to phenylhydrazones.2. Anomeric forms: The sugar may exist in different anomeric forms (α and β), which can sometimes lead to the formation of distinct derivative peaks.3. Side reactions: this compound can undergo side reactions, or the sugar may degrade under harsh reaction conditions.4. Impure reagents: The this compound or other reagents may contain impurities.1. Use a controlled molar ratio of this compound to sugar. Avoid excessive heating time and temperature. The goal is to favor phenylhydrazone formation.2. While often a single peak is observed due to rapid interconversion at certain pHs, adjusting the mobile phase pH in your HPLC method may help to merge the peaks.3. Use milder reaction conditions (e.g., lower temperature, shorter time). Consider using a microwave-assisted protocol for rapid and controlled heating.4. Use high-purity reagents.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Incorrect stoichiometry: Not enough this compound to react with all the sugar molecules.3. Poor mixing: Inhomogeneous reaction mixture.1. Increase the reaction time or temperature incrementally. Refer to the "Optimal Reaction Conditions for this compound Derivatization" table for guidance.2. Ensure a slight molar excess of this compound is used, but avoid a large excess to minimize osazone formation.3. Vortex or mix the reaction solution thoroughly at the beginning and periodically during the reaction.
Poor Reproducibility 1. Inconsistent reaction conditions: Fluctuations in temperature, time, or reagent concentrations between samples.2. Instability of derivatives: The phenylhydrazone derivatives may be unstable under the analysis or storage conditions.3. Variability in sample preparation. 1. Use a reliable heating method (e.g., a calibrated water bath or microwave reactor). Prepare fresh reagent solutions and use precise pipetting techniques.2. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (-20°C or -80°C) and protected from light. The stability of derivatives can be solvent-dependent, so consider the storage solvent carefully.3. Standardize your sample preparation protocol to ensure consistency across all samples.
Precipitate Formation During Reaction 1. Formation of crystalline osazones: As mentioned, these can form with excess reagent and heat.2. Low solubility of reagents or products: The derivatized sugar or excess this compound may not be soluble in the reaction solvent.1. If osazone formation is the issue, modify the reaction conditions as described above. The osazones can be removed by filtration if they are not the analyte of interest.2. Ensure that the chosen solvent is appropriate for both the sugar and the this compound. A co-solvent system may be necessary.

Logical Workflow for Troubleshooting Low Derivatization Yield

Troubleshooting_Low_Yield start Low or No Derivatization Product Detected check_sugar Is the sugar a reducing sugar? start->check_sugar hydrolyze Perform acid hydrolysis to convert to reducing sugars. check_sugar->hydrolyze No check_reagents Are the reagents (especially this compound) fresh and properly stored? check_sugar->check_reagents Yes hydrolyze->check_reagents replace_reagents Use fresh, high-purity reagents. check_reagents->replace_reagents No check_conditions Are the reaction conditions (temperature, time, pH) optimal? check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Optimize reaction conditions (see table and protocols). check_conditions->optimize_conditions No check_sample_matrix Is the sample matrix complex (e.g., biological fluid)? check_conditions->check_sample_matrix Yes optimize_conditions->check_sample_matrix cleanup_sample Perform sample cleanup (e.g., SPE) before derivatization. check_sample_matrix->cleanup_sample Yes re_analyze Re-run the derivatization and analysis. check_sample_matrix->re_analyze No cleanup_sample->re_analyze

Caption: Troubleshooting workflow for low or no derivatization product.

Data Presentation

Optimal Reaction Conditions for this compound Derivatization

The optimal conditions for this compound derivatization can vary depending on the specific sugar and the analytical goals. The following table provides a general guideline based on literature data. It is recommended to optimize these conditions for your specific application.

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 37 - 70 °C[1]70 °C
Reaction Time 30 - 60 minutes[1]5 - 15 minutes
Solvent Aqueous buffer (e.g., sodium acetate), methanol/water mixturesAqueous buffer, methanol/water mixtures
pH Slightly acidic to neutralSlightly acidic to neutral
Reagent Ratio Slight molar excess of this compound to sugarSlight molar excess of this compound to sugar

Note: The conditions for microwave-assisted heating are based on a protocol for osazone formation, which can be adapted for phenylhydrazone synthesis by reducing the reaction time and controlling the reagent ratio.

Reaction Times for Osazone Formation for Different Sugars

While the goal for HPLC analysis is often the phenylhydrazone, the rate of osazone formation can provide information about the sugar present. The following data is for the formation of crystalline osazones.

SugarTime to Crystal Formation (minutes)
Fructose ~2
Glucose 4-5
Sucrose 30-35 (after hydrolysis)

Data sourced from a study on osazone formation.[7]

Experimental Protocols

Protocol 1: Conventional this compound Derivatization for HPLC Analysis

This protocol describes a general method for the derivatization of monosaccharides with this compound for subsequent HPLC-UV analysis.

Materials:

  • Monosaccharide standard or sample solution

  • This compound hydrochloride

  • Sodium acetate (B1210297)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Prepare the Reagent Solution: Prepare a fresh solution containing this compound hydrochloride and sodium acetate in a suitable solvent (e.g., water or a water/methanol mixture). A typical concentration might be around 0.5 M for each.

  • Reaction Setup: In a reaction vial, mix your sugar sample (or standard) with the this compound reagent solution. A slight molar excess of this compound is recommended.

  • Incubation: Cap the vial tightly and heat the mixture in a water bath or heating block at a temperature between 37-70°C for 30-60 minutes.[1]

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analysis: Inject the diluted sample into the HPLC system.

Protocol 2: Microwave-Assisted this compound Derivatization

This protocol offers a more rapid derivatization method using microwave heating.

Materials:

  • Monosaccharide standard or sample solution

  • This compound hydrochloride

  • Sodium acetate

  • Water (deionized)

  • Microwave reactor

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Prepare the Reaction Mixture: In a microwave-safe reaction vessel, dissolve the sugar sample, this compound hydrochloride, and sodium acetate in water.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat at a controlled temperature (e.g., 70°C) for a short duration (e.g., 5-10 minutes).

  • Cooling: After irradiation, cool the vessel to room temperature.

  • Sample Preparation for HPLC: The resulting solution may be directly diluted with the mobile phase for HPLC analysis. If a precipitate (osazone) has formed and is not the analyte of interest, it can be removed by centrifugation or filtration.

  • Analysis: Inject the prepared sample into the HPLC system.

Visualizations

Phenylhydrazone Formation from a Reducing Sugar

Caption: Formation of a phenylhydrazone from a reducing sugar.

Experimental Workflow for this compound Derivatization and HPLC Analysis

Experimental_Workflow start Start: Sugar Sample sample_prep Sample Preparation (if necessary, e.g., hydrolysis, cleanup) start->sample_prep derivatization Derivatization with this compound sample_prep->derivatization heating Heating (Conventional or Microwave) derivatization->heating cooling Cooling to Room Temperature heating->cooling dilution Dilution with Mobile Phase cooling->dilution hplc_analysis HPLC-UV/MS Analysis dilution->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Results data_processing->end

Caption: General workflow for sugar analysis using this compound derivatization.

Osazone Formation Pathway

Osazone_Formation start Reducing Sugar (e.g., Glucose) phenylhydrazone Phenylhydrazone Formation start->phenylhydrazone + 1 this compound oxidation Oxidation of C2 Hydroxyl Group phenylhydrazone->oxidation + 1 this compound second_hydrazone Second Phenylhydrazone Formation oxidation->second_hydrazone + 1 this compound osazone Osazone (Crystalline Product) second_hydrazone->osazone

Caption: Simplified pathway of osazone formation from a reducing sugar.

References

Strategies to control regioselectivity in the Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole (B1671886) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on controlling regioselectivity in this pivotal reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Fischer indole synthesis with unsymmetrical ketones?

A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions. The key determining step is the formation of the enamine intermediate from the phenylhydrazone. The reaction will proceed through the more stable or more readily formed enamine. Key factors include:

  • Steric Hindrance: The[1][1]-sigmatropic rearrangement, a crucial step in the mechanism, is sensitive to steric bulk. Enamine formation and subsequent cyclization will often favor the less sterically hindered carbon, leading to the thermodynamically more stable product.

  • Electronic Effects: Electron-withdrawing or -donating groups on both the phenylhydrazine and the ketone can influence the stability of the enamine intermediates and the transition states. For instance, an electron-withdrawing phthalimide (B116566) substituent has been shown to disfavor the[1][1]-sigmatropic rearrangement that would lead to a specific, unobserved indole product.[1][2]

  • Acid Catalyst: The choice and concentration of the acid catalyst play a critical role.[3] Stronger acids can favor the kinetically controlled product by promoting enamine formation at the less substituted α-carbon.[4] Different acids, such as Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), can lead to different regiomeric ratios.[5][6]

  • Reaction Temperature and Solvent: These parameters can also influence the ratio of regioisomers by shifting the equilibrium between the different enamine intermediates.[5]

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired indole?

A2: To improve regioselectivity, you can modify the reaction conditions in several ways:

  • Change the Acid Catalyst: This is often the most effective strategy. If you are using a standard Brønsted acid, consider switching to a Lewis acid or a specialty reagent like Eaton's reagent (P₂O₅ in MeSO₃H), which is known to provide excellent regiocontrol, particularly for forming 3-unsubstituted indoles from methyl ketones.[2] The acidity of the medium is a major factor in controlling regioselectivity.[2]

  • Modify the Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable isomer, while higher temperatures might favor the kinetically controlled product. This needs to be determined empirically for your specific substrate.

  • Employ Microwave Irradiation: Microwave-assisted synthesis has been reported to improve regioselectivity and yields in some cases, often with shorter reaction times.[7][8]

  • Use Ionic Liquids: Certain Brønsted acidic ionic liquids can act as both the solvent and catalyst, offering a green and sometimes more selective reaction medium.[9][10]

Q3: My Fischer indole synthesis is failing or giving very low yields, especially with electron-withdrawing groups on the this compound. What can I do?

A3: Low yields or reaction failure can be due to several factors:[1][5]

  • Decomposition of Starting Material or Product: The harsh acidic conditions and elevated temperatures often used can lead to degradation.

  • Incomplete Reaction: The reaction may not be going to completion.

  • Side Reactions: Competing side reactions can consume your starting materials.[5]

  • Electronic Effects: Electron-withdrawing groups on the arylhydrazine can hinder the reaction.[4]

To troubleshoot this, consider the following:

  • Optimize the Acid Catalyst and Concentration: A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective.[5] Experiment with different acids (e.g., polyphosphoric acid is often good for less reactive substrates) and their concentrations.

  • Adjust the Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and decomposition.

  • Use a Milder, Modern Protocol: Consider microwave-assisted synthesis or the use of ionic liquids, which can sometimes proceed under milder conditions.

  • Ensure Purity of Starting Materials: Impurities in the this compound or ketone can interfere with the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) Formation of multiple enamine intermediates of similar stability.1. Change the acid catalyst: Experiment with different Brønsted acids (HCl, H₂SO₄, p-TsOH), Lewis acids (ZnCl₂, BF₃·OEt₂), or polyphosphoric acid (PPA).[5][6] 2. Use Eaton's Reagent (P₂O₅/MeSO₃H): This is particularly effective for directing regioselectivity with methyl ketones to form the 3-unsubstituted indole.[2] 3. Vary the reaction temperature: Lower temperatures may favor the thermodynamic product. 4. Consider microwave irradiation: This can sometimes enhance selectivity.[7]
Low or No Yield of Indole Product 1. Decomposition of starting materials or product under harsh acidic conditions. 2. Inappropriate acid catalyst (too strong or too weak).[5] 3. Substrate is unreactive (e.g., due to strong electron-withdrawing groups).[4] 4. N-N bond cleavage as a competing side reaction, especially with electron-donating groups on the carbonyl compound.[1][11]1. Screen different acid catalysts and concentrations. PPA is often effective for challenging substrates.[5] 2. Optimize temperature and reaction time by monitoring the reaction progress. 3. Use a milder method, such as microwave-assisted synthesis or catalysis with ionic liquids.[9][12] 4. Ensure high purity of starting materials. [1]
Formation of Dark, Tarry Side Products Polymerization or decomposition of starting materials or the indole product under strong acid and high temperature.1. Lower the reaction temperature. 2. Use a less concentrated acid or a milder catalyst. 3. Decrease the reaction time. 4. Dilute the reaction mixture with a high-boiling inert solvent.
Reaction with Electron-Withdrawing Groups on this compound is Sluggish The nucleophilicity of the nitrogen is reduced, slowing down the key steps of the reaction.[4]1. Use a stronger acid catalyst, such as polyphosphoric acid or Eaton's reagent. 2. Increase the reaction temperature, while carefully monitoring for decomposition. 3. Increase the reaction time.

Quantitative Data on Regioselectivity

The following table summarizes the effect of the acid catalyst on the regioselectivity of the Fischer indole synthesis with methyl ethyl ketone (MEK).

Catalyst Solvent Temperature (°C) Ratio of 2,3-dimethylindole (B146702) to 2-ethylindole Total Yield (%)
90% H₂SO₄-100Predominantly 2-ethylindoleModerate
Polyphosphoric Acid (PPA)-1201 : 1.5Good
Eaton's Reagent (P₂O₅/MeSO₃H)-80>95 : 5High
ZnCl₂Acetic Acid1181 : 1Variable
BF₃·OEt₂Dioxane1002.3 : 1Good

Note: The ratios and yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Ethylindole using Eaton's Reagent

This protocol provides a method for the regioselective synthesis of 2-ethylindole from the phenylhydrazone of methyl ethyl ketone, favoring the less substituted enamine formation.

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) in a 1:10 weight/weight ratio with efficient stirring. The addition is exothermic and should be controlled with an ice bath.

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and methyl ethyl ketone (1.1 eq) in a minimal amount of ethanol (B145695). Stir at room temperature for 1 hour.

  • Indolization: Remove the ethanol under reduced pressure. To the resulting phenylhydrazone, add the prepared Eaton's reagent (typically 5-10 mL per gram of hydrazone). Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol describes a general procedure for a rapid and often regioselective Fischer indole synthesis using microwave irradiation.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the this compound (1.0 eq), the unsymmetrical ketone (1.1 eq), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). For a solvent-free reaction, the neat reactants can be used. Alternatively, a high-boiling polar solvent like N,N-dimethylformamide (DMF) or ethylene (B1197577) glycol can be employed.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The power, temperature, and time should be optimized for the specific substrates.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_products Products A Arylhydrazine C Hydrazone Formation A->C B Unsymmetrical Ketone B->C D Tautomerization to Enamines C->D E1 More Substituted Enamine D->E1 Path A E2 Less Substituted Enamine D->E2 Path B F [3,3]-Sigmatropic Rearrangement E1->F E2->F G Rearomatization F->G H Cyclization & Elimination of NH3 G->H I1 Regioisomer 1 H->I1 from Path A I2 Regioisomer 2 H->I2 from Path B

Caption: The reaction mechanism of the Fischer indole synthesis.

Regioselectivity_Factors A Regioselectivity in Fischer Indole Synthesis B Substrate Properties A->B C Reaction Conditions A->C B1 Steric Hindrance in Ketone B->B1 B2 Electronic Effects (Hydrazine & Ketone) B->B2 C1 Acid Catalyst (Brønsted vs. Lewis, Concentration) C->C1 C2 Temperature C->C2 C3 Solvent C->C3 C4 Advanced Methods (Microwave, Ionic Liquids) C->C4

Caption: Key factors influencing regioselectivity.

Troubleshooting_Workflow Start Experiment Yields Poor Regioselectivity Q1 Is the desired isomer the thermodynamically or kinetically favored product? Start->Q1 A1_Thermo Lower reaction temperature. Use a milder acid catalyst. Q1->A1_Thermo Thermodynamic A1_Kinetic Increase reaction temperature. Use a stronger acid catalyst (e.g., Eaton's reagent). Q1->A1_Kinetic Kinetic Q2 Did changing temperature/acid improve selectivity? A1_Thermo->Q2 A1_Kinetic->Q2 A2_Yes Optimize conditions and scale up. Q2->A2_Yes Yes A2_No Consider alternative strategies: - Microwave-assisted synthesis - Ionic liquid catalyst Q2->A2_No No End Achieved Desired Regioselectivity A2_Yes->End A2_No->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to Phenylhydrazine-Induced and Bleeding-Induced Anemia Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of hematological research and drug development, animal models of anemia are indispensable for elucidating disease mechanisms and evaluating novel therapeutics. Among the most established and widely utilized are the phenylhydrazine (PHZ)-induced hemolytic anemia model and the bleeding-induced hemorrhagic anemia model.[1][2] While both models effectively induce a state of anemia, they do so through distinct pathophysiological mechanisms, resulting in different hematological, biochemical, and systemic responses.

This guide provides an objective comparison of these two models, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate model for their scientific inquiries.

Mechanism of Anemia Induction

This compound-Induced Anemia: This model replicates hemolytic anemia, a condition characterized by the premature destruction of red blood cells (RBCs).[3] this compound is a potent oxidizing agent that, when administered, induces oxidative stress and damages RBC membranes, leading to intravascular and extravascular hemolysis.[4][5] This destruction of erythrocytes results in a rapid decrease in hemoglobin and hematocrit levels.[4] The clearance of damaged RBCs, primarily by macrophages in the spleen and liver, leads to splenomegaly and significant iron overload in these organs.[6]

Bleeding-Induced Anemia: This model simulates hemorrhagic anemia, which results from the physical loss of blood.[7] Anemia is induced by controlled phlebotomy, where a specific volume of blood is withdrawn from the animal.[8] The body's primary response is to restore blood volume by pulling fluid from extravascular spaces, which dilutes the remaining RBCs.[7] Subsequently, the bone marrow is stimulated to increase erythropoiesis to replenish the lost red cell mass.[7] This model is considered a more direct representation of anemia resulting from acute or chronic blood loss.[9]

Comparative Analysis of Key Parameters

The physiological responses to PHZ-induced hemolysis and bleeding-induced hemorrhage differ significantly. These differences are reflected in various hematological and biochemical parameters, as summarized below.

ParameterThis compound-Induced AnemiaBleeding-Induced AnemiaRationale for Difference
Red Blood Cell (RBC) Count Severe decrease[8]Moderate to severe decrease[8]PHZ causes active destruction of circulating RBCs. Bleeding involves direct removal of RBCs.
Hemoglobin (Hb) Severe decrease[8]Moderate to severe decrease[8]Directly proportional to RBC loss in both models.
Hematocrit (Hct) Severe decrease[8]Moderate to severe decrease[8]Reflects the volume percentage of RBCs in the blood.
Reticulocyte Count Markedly elevated (>90%)[8]Elevated (~24%)[8]PHZ-induced hemolysis provides a massive stimulus for compensatory erythropoiesis. The response in bleeding is robust but generally less extreme.
Mean Corpuscular Volume (MCV) Increased (Macrocytic)[9]Often within the normal range (Normocytic)[9]The massive release of large, immature reticulocytes in the PHZ model increases the average RBC size.
MCH & MCHC Markedly elevated[8]Generally stable or slightly decreasedFree plasma hemoglobin from hemolysis in the PHZ model can interfere with automated measurements, leading to artificially high values.[8]
Free Plasma Hemoglobin Significantly increased[4][10]NormalA hallmark of intravascular hemolysis characteristic of the PHZ model.
Spleen Size/Weight Significantly increased (Splenomegaly)[6]Mild to moderately increased[11]The spleen is the primary site for clearing damaged RBCs in PHZ-induced anemia, leading to significant enlargement and extramedullary hematopoiesis.[6]
Bone Marrow Erythropoiesis Can be impaired or show hyperplasia[11][12]Consistently hyperplastic[11]While stimulated, bone marrow erythropoiesis in the PHZ model can be less efficient, with a greater reliance on splenic erythropoiesis.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are standard protocols for inducing anemia in rodents.

Protocol 1: this compound-Induced Hemolytic Anemia in Rats
  • Animal Model: Adult Wistar rats (180-200g).

  • PHZ Preparation: Prepare a solution of this compound hydrochloride in sterile saline (e.g., 0.9% NaCl) at a concentration of 20 mg/mL.

  • Induction: Administer PHZ via intraperitoneal (i.p.) injection. A common regimen is 60 mg/kg of body weight for two consecutive days.[6] Some protocols may use a single dose of 80 mg/kg.[13]

  • Confirmation of Anemia: Anemia is typically established within 3-4 days post-injection.[8][13] A significant drop (e.g., >30%) in RBC count and hemoglobin is expected.[6]

  • Monitoring: Collect blood samples via tail vein or saphenous vein at baseline and at specified time points after PHZ administration to monitor hematological parameters.

Protocol 2: Bleeding-Induced Hemorrhagic Anemia in Mice
  • Animal Model: Adult BALB/c mice.

  • Induction: Anemia is induced by serial phlebotomies. A typical procedure involves withdrawing 100-200 µL of blood from the saphenous vein.[11]

  • Procedure:

    • Gently restrain the mouse.

    • Slightly warm the tail or leg to promote vasodilation.

    • Puncture the saphenous vein with a sterile lancet or needle.

    • Collect the desired volume of blood into a capillary tube or an anticoagulant-coated tube.

    • Apply gentle pressure with sterile gauze to stop the bleeding.

  • Schedule: Repeat the bleeding procedure every other day for a total of three withdrawals to induce a significant anemic state.[11]

  • Volume Replacement: To prevent hypovolemic shock, immediately after each blood withdrawal, administer an equal volume of sterile physiologic saline via intraperitoneal injection.[11]

  • Monitoring: Measure hemoglobin concentrations daily from tail-vein blood to track the progression of anemia.[11]

Signaling Pathways and Model Dynamics

Both anemic conditions trigger a systemic response to hypoxia, primarily mediated by the hormone erythropoietin (EPO). However, the upstream events and downstream consequences are distinct for each model.

Erythropoietin (EPO) Signaling Pathway

Hypoxia, a direct consequence of reduced oxygen-carrying capacity in both models, stimulates renal interstitial fibroblasts to produce EPO.[14] EPO binds to its receptor (EPOR) on erythroid progenitor cells in the bone marrow and spleen, activating the JAK2-STAT5 signaling cascade.[15][16] This pathway promotes the survival, proliferation, and differentiation of these progenitors, leading to an increased production of mature red blood cells.[17]

EPO_Signaling cluster_cell Hypoxia Hypoxia (Low Tissue Oxygen) Kidney Kidney Hypoxia->Kidney Sensed by EPO Erythropoietin (EPO) Kidney->EPO Produces EPOR EPOR EPO->EPOR Binds to ErythroidProgenitor Erythroid Progenitor Cell JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Nucleus Nucleus STAT5->Nucleus Translocates Erythropoiesis ↑ Erythropoiesis (RBC Production) Nucleus->Erythropoiesis Upregulates Genes for Anemia_Models_Comparison cluster_PHZ This compound-Induced Anemia cluster_Bleeding Bleeding-Induced Anemia PHZ This compound (PHZ) OxidativeStress Oxidative Stress on RBCs PHZ->OxidativeStress Hemolysis Hemolysis (RBC Destruction) OxidativeStress->Hemolysis FreeHeme ↑ Free Heme & Iron Overload Hemolysis->FreeHeme Splenomegaly Splenomegaly Hemolysis->Splenomegaly RBC Clearance PHZ_Anemia Anemia Hemolysis->PHZ_Anemia Hypoxia Hypoxia PHZ_Anemia->Hypoxia Bleeding Phlebotomy (Blood Loss) VolumeLoss Loss of RBCs & Plasma Bleeding->VolumeLoss Bleeding_Anemia Anemia VolumeLoss->Bleeding_Anemia Bleeding_Anemia->Hypoxia EPO_Response ↑ EPO Production & Compensatory Erythropoiesis Hypoxia->EPO_Response Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (Blood Sample, Body Weight) Acclimatization->Baseline Grouping 3. Randomization into Groups (Control, PHZ, Bleeding) Baseline->Grouping Induction 4. Anemia Induction Grouping->Induction PHZ_Group PHZ Administration Induction->PHZ_Group Bleeding_Group Phlebotomy Induction->Bleeding_Group Control_Group Saline/Sham Induction->Control_Group Monitoring 5. Monitoring & Sample Collection (e.g., Day 0, 3, 7, 14) PHZ_Group->Monitoring Bleeding_Group->Monitoring Control_Group->Monitoring Endpoint 7. Endpoint & Tissue Harvest Monitoring->Endpoint Analysis 6. Data Analysis Hemo_Analysis Hematological Analysis (CBC) Analysis->Hemo_Analysis Biochem_Analysis Biochemical Analysis (EPO, Iron) Analysis->Biochem_Analysis Histo_Analysis Histopathology (Spleen, Bone Marrow) Analysis->Histo_Analysis Endpoint->Analysis

References

A Comparative Guide to Indole Synthesis: Fischer vs. Bischler-Möhlau

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a cornerstone of medicinally relevant molecules. The choice of synthetic route to this privileged heterocycle can significantly impact yield, substrate scope, and overall efficiency. This guide provides an objective comparison of two classical methods for indole synthesis: the Fischer indole synthesis and the Bischler-Möhlau indole synthesis, supported by experimental data and detailed protocols.

Core Principles and Reaction Mechanisms

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a versatile and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[3][5][6]

The Bischler-Möhlau indole synthesis, on the other hand, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778).[7][8][9][10] This method typically requires harsher reaction conditions, including high temperatures, but has seen renewed interest with the development of milder, microwave-assisted protocols.[4][11][12] The mechanism is thought to involve the initial formation of an α-anilinoketone, which then undergoes cyclization.[8][12]

Performance Comparison: A Data-Driven Analysis

The choice between the Fischer and Bischler-Möhlau synthesis often depends on the desired substitution pattern and the available starting materials. The following tables summarize quantitative data from various sources to facilitate a direct comparison of the two methods.

Table 1: General Comparison of Fischer and Bischler-Möhlau Indole Syntheses

FeatureFischer Indole SynthesisBischler-Möhlau Indole Synthesis
Starting Materials Arylhydrazines, Aldehydes/Ketones[1][2]α-Halo/-Hydroxy-ketones, Anilines[7][8]
Catalyst/Reagents Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA)[3][5]Often requires excess aniline, can be catalyzed by LiBr[12]
Reaction Conditions Typically elevated temperatures[13]Historically harsh (high temperatures), milder with microwave[4][8]
Key Intermediate Arylhydrazone, Ene-hydrazine[3][6]α-Anilinoketone[8][12]
Substitution Pattern Versatile, depends on ketone/aldehydePrimarily 2-arylindoles[9][12]
Common Side Reactions Aldol condensation, Friedel-Crafts productsFormation of regioisomers, tar formation at high temperatures[14]

Table 2: Substrate Scope and Yields for Fischer Indole Synthesis

ArylhydrazineCarbonyl CompoundCatalyst/SolventYield (%)Reference
PhenylhydrazineAcetophenone (B1666503)H₃PO₄/H₂SO₄Not specified, but a standard prep[1]
p-Methoxythis compound HCl4-Chlorobenzaldehyde ResinTriethylamine/DichloroethaneNot specified, solid-phase[15]
This compoundα-MethylstyreneRh(I) catalyst/H₂67[15]
This compoundCyclohexanonep-TsOH/Ethanol (B145695)40[15]
This compoundVarious ketonesOxalic acid/Dimethylurea (mechanochemical)56-99[16]

Table 3: Substrate Scope and Yields for Bischler-Möhlau Indole Synthesis

Anilineα-BromoketoneConditionsYield (%)Reference
AnilinePhenacyl bromideMicrowave (600W), DMF (cat.)75[2][4]
4-MethoxyanilinePhenacyl bromideMicrowave (600W), DMF (cat.)72[4]
4-ChloroanilinePhenacyl bromideMicrowave (600W), DMF (cat.)68[4]
Aniline4'-Methoxyphenacyl bromideMicrowave (600W), DMF (cat.)70[4]
1-NaphthylaminePhenacyl bromideMicrowave (600W), DMF (cat.)65[4]
Aniline2-Bromo-1-(p-tolyl)ethan-1-oneHFIP, Microwave83[17]
N-Methylaniline2-Bromo-1-phenylethan-1-oneHFIP, Microwave87[17]
N-Benzylaniline2-Bromo-1-phenylethan-1-oneHFIP, Microwave82[17][18]

Experimental Protocols

Fischer Indole Synthesis: Synthesis of 2-Phenylindole (B188600)

This protocol is a representative example of the Fischer indole synthesis.

Step 1: Preparation of Acetophenone Phenylhydrazone [1]

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this mixture, add 4.53 g of this compound dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Allow the precipitate to air dry.

  • Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [1]

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.

Bischler-Möhlau Indole Synthesis: One-Pot, Solvent-Free Synthesis of 2-Arylindoles

This protocol highlights a modern, microwave-assisted approach to the Bischler-Möhlau synthesis.[1][2]

Reactant Preparation:

  • In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

Initial Reaction:

  • Stir the mixture at room temperature for 3 hours.

Microwave Irradiation:

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[1]

Product Isolation and Purification:

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a generalized experimental workflow.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Acid-Catalyzed Rearrangement A Arylhydrazine C Arylhydrazone A->C + B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D H+ E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Ammonia Elimination G->H I Indole H->I -NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis cluster_alkylation N-Alkylation cluster_cyclization Cyclization and Aromatization J Aniline L α-Anilinoketone J->L + K α-Halo-ketone K->L M Second Aniline Attack L->M + Aniline N Intermediate M->N O Electrophilic Cyclization N->O - Aniline P Aromatization O->P Q 2-Arylindole P->Q

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Experimental_Workflow Start Start: Select Synthesis Method Fischer Fischer Synthesis Start->Fischer Bischler Bischler-Möhlau Synthesis Start->Bischler Reactants_F Prepare Arylhydrazine and Carbonyl Compound Fischer->Reactants_F Reactants_B Prepare Aniline and α-Halo-ketone Bischler->Reactants_B Reaction_F Acid-Catalyzed Reaction (Conventional Heating or Microwave) Reactants_F->Reaction_F Reaction_B Reaction with Excess Aniline (High Temperature or Microwave) Reactants_B->Reaction_B Workup Reaction Workup (e.g., Quenching, Extraction) Reaction_F->Workup Reaction_B->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End: Pure Indole Product Analysis->End

Caption: Generalized Experimental Workflow for Indole Synthesis.

Conclusion

Both the Fischer and Bischler-Möhlau indole syntheses are valuable tools in the synthetic chemist's arsenal. The Fischer indole synthesis offers broad substrate scope and versatility, making it a go-to method for a wide range of indole derivatives.[19] While historically limited by harsh conditions, the Bischler-Möhlau synthesis has been revitalized through modern techniques like microwave-assisted synthesis, providing an efficient route to 2-arylindoles.[2][4] The choice between these methods will ultimately be guided by the specific synthetic target, available starting materials, and desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to Experimental Anemia Models Beyond Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, phenylhydrazine has been a widely used and effective agent for inducing experimental hemolytic anemia in laboratory animals. However, its high toxicity and the resulting complex pathophysiology have prompted researchers to seek alternative models that offer greater specificity, control, and relevance to human anemic conditions. This guide provides a comprehensive comparison of established and emerging alternatives to this compound, including chemical inducers, dietary manipulations, and genetic models. We present a detailed analysis of their mechanisms, experimental protocols, and resulting hematological profiles to assist researchers in selecting the most appropriate model for their specific scientific inquiries.

Chemical Inducers of Anemia

Chemical agents offer a relatively rapid and straightforward method for inducing anemia. These models are particularly useful for studying acute hemolytic events and the subsequent regenerative responses.

2-Butoxyethanol (B58217)

2-Butoxyethanol (BE) is an industrial solvent that induces hemolytic anemia in rodents through the action of its metabolite, 2-butoxyacetic acid (BAA). BAA causes red blood cell (RBC) swelling and subsequent lysis. The severity of the anemia is dose-dependent, and tolerance can develop with repeated exposure.

Experimental Protocol: A common method involves the oral or intraperitoneal administration of 2-butoxyethanol to rats. For instance, a single oral gavage of 125 mg/kg can induce significant hemolysis within 24 hours. Repetitive daily dosing can also be employed to study tolerance mechanisms.

Mechanism of Action Workflow:

G cluster_enzymes Enzymatic Conversion 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyacetaldehyde 2-Butoxyacetaldehyde 2-Butoxyethanol->2-Butoxyacetaldehyde Metabolism via Alcohol Dehydrogenase Alcohol Dehydrogenase 2-Butoxyacetic Acid (BAA) 2-Butoxyacetic Acid (BAA) 2-Butoxyacetaldehyde->2-Butoxyacetic Acid (BAA) Metabolism via Aldehyde Dehydrogenase Aldehyde Dehydrogenase RBC Swelling RBC Swelling 2-Butoxyacetic Acid (BAA)->RBC Swelling Hemolysis Hemolysis RBC Swelling->Hemolysis

Caption: Metabolic activation of 2-Butoxyethanol to its hemolytic metabolite.

Carrageenan

Carrageenan, a polysaccharide extracted from red seaweed, is a potent inflammatory agent. When administered to animals, it induces a systemic inflammatory response that can lead to anemia of inflammation (also known as anemia of chronic disease). This model is valuable for studying the role of inflammatory cytokines and the iron-regulatory hormone hepcidin (B1576463) in the development of anemia.

Experimental Protocol: A subcutaneous injection of a sterile carrageenan solution (e.g., 1% w/v in saline) into the subplantar region of a rat's hind paw is a common method. Blood samples are then collected at various time points (e.g., 3, 6, 24, and 48 hours) to assess hematological and inflammatory markers.

Signaling Pathway in Carrageenan-Induced Anemia:

G Carrageenan Injection Carrageenan Injection Inflammatory Response Inflammatory Response Carrageenan Injection->Inflammatory Response Cytokine Release (e.g., IL-6) Cytokine Release (e.g., IL-6) Inflammatory Response->Cytokine Release (e.g., IL-6) Liver Liver Cytokine Release (e.g., IL-6)->Liver stimulates Hepcidin Production Hepcidin Production Liver->Hepcidin Production Macrophage Iron Sequestration Macrophage Iron Sequestration Hepcidin Production->Macrophage Iron Sequestration Decreased Intestinal Iron Absorption Decreased Intestinal Iron Absorption Hepcidin Production->Decreased Intestinal Iron Absorption Reduced Iron Availability for Erythropoiesis Reduced Iron Availability for Erythropoiesis Macrophage Iron Sequestration->Reduced Iron Availability for Erythropoiesis Decreased Intestinal Iron Absorption->Reduced Iron Availability for Erythropoiesis Anemia of Inflammation Anemia of Inflammation Reduced Iron Availability for Erythropoiesis->Anemia of Inflammation

Caption: Inflammatory cascade leading to anemia of inflammation.

Acetaldehyde/Ethanol (B145695)

Chronic and excessive alcohol consumption can lead to various hematological abnormalities, including macrocytic anemia. Acetaldehyde, the primary metabolite of ethanol, is believed to play a significant role in these effects by forming adducts with hemoglobin and other red blood cell proteins, leading to impaired function and increased destruction.[1]

Experimental Protocol: Mice can be subjected to chronic ethanol administration by providing a 32% ethyl alcohol solution as their sole drinking fluid for an extended period, such as 3 months.[2] Control animals receive regular drinking water. Hematological parameters are then compared between the two groups.

Dietary Models of Anemia

Dietary manipulation provides a non-invasive and clinically relevant approach to induce anemia, particularly those related to nutritional deficiencies.

Iron-Deficient Diet

Iron deficiency is a leading cause of anemia worldwide. In animal models, an iron-deficient diet effectively induces a microcytic, hypochromic anemia that closely mimics the human condition. This model is invaluable for studying iron metabolism, erythropoiesis, and the efficacy of iron supplementation therapies.

Experimental Protocol: Weanling rats or mice are fed a specially formulated diet with very low iron content (e.g., 2-6 mg Fe/kg of diet).[3] The development of anemia can be monitored over several weeks by measuring hemoglobin, hematocrit, and other red blood cell indices. A typical study duration to induce significant anemia is 4 to 8 weeks.[4]

Experimental Workflow for Iron-Deficient Diet Model:

G Weanling Rodents Weanling Rodents Iron-Deficient Diet (2-6 ppm Fe) Iron-Deficient Diet (2-6 ppm Fe) Weanling Rodents->Iron-Deficient Diet (2-6 ppm Fe) Control Diet (>35 ppm Fe) Control Diet (>35 ppm Fe) Weanling Rodents->Control Diet (>35 ppm Fe) Anemic Phenotype Anemic Phenotype Iron-Deficient Diet (2-6 ppm Fe)->Anemic Phenotype Develops over 4-8 weeks Normal Phenotype Normal Phenotype Control Diet (>35 ppm Fe)->Normal Phenotype Hematological Analysis (Weekly) Hematological Analysis (Weekly) Anemic Phenotype->Hematological Analysis (Weekly) Normal Phenotype->Hematological Analysis (Weekly)

Caption: Workflow for inducing iron deficiency anemia through diet.

Genetic Models of Anemia

Genetically engineered mouse models provide powerful tools to investigate the molecular basis of inherited anemias and to explore novel therapeutic strategies.

Ankyrin-1 (Ank-1) Mutant/Knockout Mice

Mutations in the ANK1 gene are a common cause of hereditary spherocytosis in humans. Ankyrin-1 is a crucial protein that links the red blood cell membrane skeleton to the lipid bilayer. Mice with mutations or a complete knockout of the Ank-1 gene exhibit features of hereditary spherocytosis, including hemolytic anemia, splenomegaly, and the presence of spherocytes in the peripheral blood.[5] Homozygous Ank-1 null mice are profoundly anemic and often die perinatally, while heterozygous mice display a milder phenotype.[4][5]

Hepcidin (Hamp) Transgenic/Knockout Mice

Hepcidin is the master regulator of systemic iron homeostasis. Overexpression of hepcidin in transgenic mice leads to severe iron-deficiency anemia due to the blockage of intestinal iron absorption and the sequestration of iron in macrophages.[6][7] Conversely, hepcidin knockout mice develop severe iron overload. While the knockout mice themselves do not present with anemia, their offspring can experience severe anemia due to impaired maternal-fetal iron transport.[6] These models are instrumental in dissecting the role of hepcidin in both iron-deficiency anemia and anemia of inflammation.

Comparative Hematological Data

The following table summarizes the typical hematological parameters observed in various experimental anemia models. It is important to note that these values can vary depending on the specific protocol, animal strain, age, and sex.

ModelSpeciesHemoglobin (g/dL)Hematocrit (%)Red Blood Cell Count (10^6/µL)Reticulocyte Count (%)Key Features
Control Rat13.0 - 16.040 - 507.0 - 10.01 - 3Normal hematological parameters.
This compound Rat↓↓↓ (e.g., <7.0)↓↓↓ (e.g., <25)↓↓↓ (e.g., <4.0)↑↑↑ (e.g., >20)Acute hemolytic anemia, Heinz bodies.
2-Butoxyethanol Rat↓↓ (e.g., 9.0 - 11.0)↓↓ (e.g., 30 - 35)↓↓ (e.g., 5.0 - 6.0)↑↑ (e.g., 5 - 15)Dose-dependent hemolytic anemia.[8]
Carrageenan Rat↓ (e.g., 11.0 - 13.0)↓ (e.g., 35 - 40)↓ (e.g., 6.0 - 7.0)Normal or slightly ↑Anemia of inflammation, increased inflammatory markers.[9]
Ethanol (Chronic) Mouse↓ (e.g., 12.0 - 14.0)↓ (e.g., 38 - 45)↓ (e.g., 8.0 - 9.0)Normal or slightly ↑Macrocytic anemia.[2]
Iron-Deficient Diet Rat↓↓ (e.g., 7.0 - 10.0)↓↓ (e.g., 25 - 35)↓↓ (e.g., 4.0 - 6.0)↑↑ (e.g., 5 - 10)Microcytic, hypochromic anemia.[10]
Ank-1 Knockout (Homozygous) Mouse↓↓↓↓ (Profoundly low)↓↓↓↓ (Profoundly low)↓↓↓↓ (Profoundly low)↑↑↑↑ (Markedly elevated)Severe hereditary spherocytosis, perinatal lethality.[5]
Hepcidin Transgenic Mouse↓↓ (e.g., 8.0 - 11.0)↓↓ (e.g., 30 - 40)↓↓ (e.g., 7.0 - 8.5)↑ (e.g., 3 - 6)Iron-refractory iron deficiency anemia.[7]

Arrow indicators (↓, ↑) represent a decrease or increase relative to control values, with the number of arrows indicating the general magnitude of the change. Specific values are examples and can vary.

Conclusion

The choice of an experimental anemia model is contingent upon the specific research question. Chemical inducers like 2-butoxyethanol and carrageenan are suitable for studying acute hemolysis and inflammation-driven anemia, respectively. Dietary iron deficiency provides a robust and clinically relevant model for investigating nutritional anemia and iron metabolism. Genetic models, such as the Ank-1 and hepcidin mutant mice, offer unparalleled insights into the molecular mechanisms of inherited anemias and the intricate regulation of erythropoiesis and iron homeostasis. By carefully considering the advantages and limitations of each model, researchers can select the most appropriate tool to advance our understanding of the pathophysiology of anemia and to develop novel therapeutic interventions.

References

Comparison of different acid catalysts in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds. The reaction's efficiency and, at times, its regiochemical outcome are critically dependent on the choice of acid catalyst. This guide provides an objective comparison of various acid catalysts—Brønsted, Lewis, and solid-supported—for this venerable reaction, supported by experimental data and detailed protocols to inform catalyst selection for specific synthetic applications.

Performance Comparison of Acid Catalysts

The selection of an appropriate acid catalyst is crucial for optimizing the Fischer indole synthesis. Factors such as reaction yield, reaction time, and temperature are significantly influenced by the nature of the catalyst. Below is a comparative summary of the performance of various acid catalysts in two model Fischer indole syntheses: the formation of 2,3-dimethylindole (B146702) from phenylhydrazine and butan-2-one, and the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from this compound and cyclohexanone.

Table 1: Comparison of Acid Catalysts in the Synthesis of 2,3-Dimethylindole

CatalystCatalyst TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
Boron trifluoride etherate (BF₃·OEt₂)Lewis AcidEthanolReflux-90[1]
Zinc chloride (ZnCl₂)Lewis AcidCholine (B1196258) chloride (ionic liquid)--80[2]
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidNone1005 minHigh[3]
Antimony phosphateSolid AcidMethanolReflux--[1]

Table 2: Comparison of Acid Catalysts in the Synthesis of 1,2,3,4-Tetrahydrocarbazole

CatalystCatalyst TypeSolventMethodReaction TimeYield (%)Reference
Montmorillonite (B579905) K-10Solid AcidMethanolConventional-94[4][5]
Montmorillonite K-10Solid AcidMethanolMicrowave (600W)3 min96[4][5]
Glacial Acetic AcidBrønsted AcidGlacial Acetic AcidReflux--
Acetic Acid/Trifluoroacetic AcidBrønsted Acid-Ultrasound-98
Zeolites (H-ZSM-5, H-Beta, etc.)Solid AcidAcetic Acid--35-69[5]

Table 3: Comparison of Solid Acid Catalysts in the Fischer Indole Synthesis of 2-phenylindole (B188600) from this compound and Acetophenone

CatalystCatalyst TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
Zeolite-HYSolid AcidChloroform60443
Montmorillonite K10Solid AcidChloroform60470
Indion-90Solid AcidChloroform60460
Amberlite-120Solid AcidChloroform60463
SilicaSolid AcidChloroform60420
Amberlyst-15Solid AcidChloroform60468
Phosphomolybdic acidSolid AcidChloroform60486

Experimental Protocols

Detailed methodologies for the Fischer indole synthesis using representative Brønsted, Lewis, and solid-supported acid catalysts are provided below.

Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis of 2,3-Dimethylindole

This protocol is adapted from a procedure utilizing a choline chloride ionic liquid as the reaction medium.

Materials:

  • This compound

  • Butan-2-one (methylethylketone)

  • Zinc chloride

  • Choline chloride

Procedure:

  • In a suitable reaction vessel, mix this compound (1.0 eq) and butan-2-one (1.0 eq) in choline chloride.2zinc chloride ionic liquid.

  • Heat the reaction mixture. The optimal temperature and reaction time should be determined by monitoring the reaction progress via thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, 2,3-dimethylindole, can be isolated directly from the ionic liquid by sublimation.[2]

Protocol 2: p-Toluenesulfonic Acid (Brønsted Acid) Catalyzed Solvent-Free Synthesis of Indoles

This protocol describes a rapid and environmentally friendly solvent-free approach.[3]

Materials:

  • This compound

  • Appropriate ketone (e.g., 3-pentanone (B124093) for 2-ethyl-3-methylindole)

  • p-Toluenesulfonic acid monohydrate

Procedure:

  • In a test tube, combine this compound (1.0 mmol), the ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heat the mixture with swirling in a water bath at 100 °C for 5 minutes.

  • Cool the mixture to room temperature and add water.

  • Collect the crude product by filtration, wash with water, and dry.

Protocol 3: Montmorillonite K-10 (Solid Acid) Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol outlines both conventional heating and microwave-assisted methods using a solid acid catalyst.[4][5]

Materials:

  • This compound

  • Cyclohexanone

  • Montmorillonite K-10 clay

  • Methanol

Procedure (Microwave Irradiation):

  • In a microwave-safe vessel, mix this compound, cyclohexanone, and a catalytic amount of K-10 montmorillonite clay in methanol.

  • Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.

  • After cooling, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain 1,2,3,4-tetrahydrocarbazole.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone. This is followed by tautomerization to an enamine, a key[6][6]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + H⁺, - H₂O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Shift Cyclization Cyclized Intermediate Rearrangement->Cyclization Rearomatization & Intramolecular Cyclization Indole Indole Cyclization->Indole - NH₃

Caption: General mechanism of the Fischer indole synthesis.

The choice of acid catalyst can influence the rate of each step and, in the case of unsymmetrical ketones, the regioselectivity of the final indole product. Stronger acids can accelerate the reaction but may also lead to undesired side products, highlighting the importance of careful catalyst selection and optimization of reaction conditions. The use of solid acids offers advantages in terms of ease of separation and potential for recyclability, aligning with the principles of green chemistry.[7]

References

A Comparative Guide to Phenylhydrazine Derivatization for Sugar Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical aspect of various analytical workflows, from biopharmaceutical characterization to metabolomics. Due to the lack of a strong chromophore in most simple sugars, derivatization is a key step to enhance their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Phenylhydrazine and its derivatives have long been utilized for this purpose. This guide provides an objective comparison of this compound-based derivatization methods with another common alternative, 1-phenyl-3-methyl-5-pyrazolone (PMP), supported by experimental data to aid in the selection of the most suitable method for your research needs.

Principle of Derivatization

Both this compound and PMP react with the reducing end of carbohydrates to introduce a UV-active or fluorescent tag, thereby significantly improving detection sensitivity. The reaction with this compound forms a phenylhydrazone, while PMP reacts to form a bis-PMP-sugar derivative. A notable variant, 3-nitrothis compound (B1228671) (3-NPH), offers enhanced sensitivity for MS detection.

Performance Comparison

The choice of derivatization reagent can significantly impact the performance of a sugar analysis method. The following tables summarize key validation parameters for methods employing 3-nitrothis compound (3-NPH) and 1-phenyl-3-methyl-5-pyrazolone (PMP) for the analysis of monosaccharides.

Table 1: Validation Parameters for 3-Nitrothis compound (3-NPH) Derivatization with HPLC-MS/MS

ParameterPerformanceSugars Tested
Linearity (R²) ≥0.9993[1]Mono- and disaccharides
Precision (% CV) ≤ 4.6%[1]Low-molecular-weight sugars
Accuracy (Recovery %) 93.6% - 104.8% (with internal standard)[1]Xylose, Glucose, Ribulose, Xylulose
82.5% - 105.2% (with external standard)[1]
Limit of Detection (LOD) Femtomole-level sensitivity[1]Low-molecular-weight sugars
Linear Range ~500-fold (disaccharides), ~1000-4000-fold (monosaccharides)[1]Mono- and disaccharides

Table 2: Validation Parameters for 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization with HPLC-DAD

ParameterPerformanceSugars Tested
Linearity (R²) >0.999[2]Mannose, Ribose, Glucose, Galactose, Xylose, Fucose
Precision (% RSD) Intra-day: 0.82% - 3.81%[2]Mannose, Ribose, Glucose, Galactose, Xylose, Fucose
Repeatability: 1.02% - 4.58%[2]Mannose, Ribose, Rhamnose, Galacturonic acid, Glucose, Galactose, Xylose, Fucose
Accuracy (Recovery %) 94.51% - 106.44%Not specified in the same study
Limit of Detection (LOD) 1.17 µg/mL - 4.83 µg/mL[3]Rhamnose, Fucose, Glucuronic acid
Limit of Quantitation (LOQ) 3.55 µg/mL - 18.32 µg/mL[3]Rhamnose, Glucuronic acid

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization and analysis. Below are representative methodologies for both this compound and PMP derivatization.

This compound Derivatization Workflow

The reaction of carbohydrates with this compound results in the formation of phenylhydrazone derivatives, which enhances their detectability in both mass spectrometry (MS) and ultraviolet (UV) detection during HPLC separation.[4] A typical derivatization procedure involves incubating the sugar sample with this compound for one hour at a temperature ranging from 37 to 70°C.[4]

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis hydrolysis Polysaccharide Hydrolysis (if applicable) drying Dry Sugar Sample hydrolysis->drying reconstitution Reconstitute in Water/Methanol drying->reconstitution add_reagent Add this compound Solution reconstitution->add_reagent incubation Incubate at 37-70°C for 1 hour add_reagent->incubation analysis HPLC-UV or HPLC-MS Analysis incubation->analysis

Caption: this compound Derivatization Workflow.

3-Nitrothis compound (3-NPH) Derivatization Protocol for HPLC-MS

This method is highly sensitive and suitable for the quantitative analysis of low-molecular-weight reducing sugars.[3] Non-reducing sugars like sucrose (B13894) will not be derivatized.[3]

  • Reagent Preparation: Prepare a solution of 3-nitrothis compound in a suitable solvent.

  • Reaction: Mix the sugar sample with the 3-NPH solution.

  • Incubation: Incubate the mixture at 50°C for 60 minutes.[1][3]

  • Analysis: The derivatized sample is then ready for analysis by UHPLC-MS. A pentafluorophenyl-bonded phase column can be used for chromatographic separation.[3]

1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization Protocol for HPLC-UV/DAD

PMP derivatization is a widely used method for the analysis of monosaccharides from polysaccharides.[3]

  • Sample Preparation: Hydrolyze the polysaccharide sample to release monosaccharides.

  • Derivatization Reaction:

    • Dissolve the dried monosaccharide sample in a basic solution (e.g., NaOH).

    • Add a solution of PMP in methanol.

    • Incubate the mixture at 70°C for 30-100 minutes.

  • Neutralization and Extraction:

    • Cool the reaction mixture and neutralize it with an acid (e.g., HCl).

    • Perform a liquid-liquid extraction with chloroform (B151607) to remove excess PMP reagent. The derivatized sugars remain in the aqueous phase.

  • Analysis: The aqueous layer containing the PMP-labeled monosaccharides is then analyzed by HPLC with UV or Diode Array Detection (DAD).

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification cluster_3 Analysis hydrolysis Polysaccharide Hydrolysis drying Dry Monosaccharide Sample hydrolysis->drying dissolve Dissolve in NaOH drying->dissolve add_pmp Add PMP in Methanol dissolve->add_pmp incubate Incubate at 70°C add_pmp->incubate neutralize Neutralize with HCl incubate->neutralize extract Chloroform Extraction neutralize->extract collect Collect Aqueous Layer extract->collect analysis HPLC-UV/DAD Analysis collect->analysis

Caption: PMP Derivatization and Analysis Workflow.

Concluding Remarks

Both this compound-based reagents and PMP offer robust and reliable methods for the derivatization of sugars for HPLC analysis.

  • 3-Nitrothis compound (3-NPH) coupled with LC-MS provides excellent sensitivity, making it ideal for the analysis of low-abundance sugars. The method demonstrates high precision and accuracy.

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) is a well-established reagent for HPLC-UV/DAD analysis. It offers good linearity and precision, and the protocol is straightforward, though it does involve a post-derivatization extraction step.

The choice between these derivatization strategies will depend on the specific requirements of the analysis, including the required sensitivity, the available instrumentation, and the nature of the carbohydrate samples. For high-sensitivity quantitative analysis, particularly in complex matrices, 3-NPH with MS detection is a powerful option. For routine analysis of monosaccharide composition where UV detection is sufficient, PMP remains a reliable and widely used alternative.

References

A Comparative Guide to Phenylhydrazine and Other Hydrazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds vital for medicinal chemistry, the choice of hydrazine (B178648) derivative is a critical decision that profoundly influences reaction outcomes. This guide provides an objective comparison of phenylhydrazine with other common hydrazine derivatives, such as alkylhydrazines and sterically hindered hydrazines. We will explore their performance in key synthetic transformations, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Core Principles: Electronic and Steric Effects

The reactivity of a hydrazine derivative is primarily governed by the nucleophilicity of the nitrogen atoms, which is influenced by both electronic and steric factors.

  • This compound : As an arylhydrazine, the phenyl group is electron-withdrawing due to resonance and inductive effects. This delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring reduces its nucleophilicity compared to simple hydrazine or alkylhydrazines.

  • Alkylhydrazines (e.g., methylhydrazine) : Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms. This makes alkylhydrazines generally more nucleophilic and basic than this compound.

  • Sterically Hindered Hydrazines (e.g., 1-adamantylhydrazine (B2762815), tert-butylhydrazine) : Bulky substituents, such as adamantyl or tert-butyl groups, introduce significant steric hindrance. While they may be electronically similar to other alkylhydrazines, their bulkiness can impede their approach to the reaction center, potentially slowing down reaction rates and influencing regioselectivity.

Performance in Key Synthetic Reactions

Two of the most prominent applications of hydrazine derivatives in heterocyclic synthesis are the Fischer indole (B1671886) synthesis and the Knorr pyrazole (B372694) synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, a core structure in numerous pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a hydrazine and a carbonyl compound.

While direct side-by-side comparative studies under identical conditions are limited, the performance of different hydrazine derivatives can be inferred from various studies. The electronic nature of the substituent on the this compound ring significantly impacts the yield.

Table 1: Comparison of Hydrazine Derivatives in the Fischer Indole Synthesis

Hydrazine DerivativeCarbonyl CompoundProductCatalyst/SolventYield (%)Reference
This compoundAcetophenone (B1666503)2-Phenylindole (B188600)H₃PO₄/H₂SO₄Not specified[1]
p-Tolylhydrazine HCl2-Methylcyclohexanone4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazoleAcetic Acid85%[2]
p-Nitrothis compound HCl2-Methylcyclohexanone6-Nitro-4a-methyl-1,2,3,4-tetrahydro-4aH-carbazoleAcetic Acid53%[3]
p-Nitrothis compound HClIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic Acid/HCl30%[3]
N'-Methyl-2,6-dimethylthis compoundCyclohexanone8,9-Dimethyl-1,2,3,4-tetrahydrocarbazoleBenzene (reflux)Not specified[4]

Observations:

  • Electron-donating groups (e.g., methyl on p-tolylhydrazine) on the phenyl ring generally lead to higher yields in the Fischer indole synthesis.

  • Electron-withdrawing groups (e.g., nitro on p-nitrothis compound) tend to decrease the reaction yield.[3]

  • The steric bulk of N'-alkyl-2,6-dialkylphenylhydrazines can influence the reaction, though yields are reported to be improved when using the hydrochloride salt of the hydrazine.[4]

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for preparing pyrazoles, another important class of five-membered heterocyclic compounds, through the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Table 2: Comparison of Hydrazine Derivatives in the Knorr Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProductCatalyst/SolventYield (%)Reference
This compoundEthyl acetoacetate3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneNano-ZnO95%[5][6]
This compound2-(Trifluoromethyl)-1,3-diketone5-Aryl-1-phenyl-3-(trifluoromethyl)pyrazoleEthanol (reflux)63%[5]
This compound1,3-Diketones1-Aryl-3,4,5-substituted pyrazolesN,N-Dimethylacetamide59-98%[6]
Hydrazine Hydrate (B1144303)Ethyl benzoylacetate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one1-Propanol/Acetic AcidNot specified[7]
1-Adamantylhydrazine1,3-Diketones1-Adamantyl-substituted pyrazolesNot specifiedRelatively low yields reported[5]

Observations:

  • This compound is a highly effective reagent in the Knorr pyrazole synthesis, often providing high to excellent yields with a variety of 1,3-dicarbonyl compounds.[5][6]

  • The use of hydrazine hydrate also leads to the formation of pyrazole products.[7]

  • Sterically hindered hydrazines like 1-adamantylhydrazine can present challenges in the direct synthesis of pyrazoles from 1,3-dicarbonyl compounds, often resulting in lower yields due to steric hindrance.[5]

Experimental Protocols

Detailed Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from this compound and acetophenone.[1][8]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a flask, dissolve acetophenone (5.15 g) and this compound in ethanol.

  • Add a small amount of acetic acid to the mixture.

  • The condensation reaction occurs to form acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole

  • Heat the acetophenone phenylhydrazone in the presence of an acid catalyst, such as polyphosphoric acid or a mixture of phosphoric and sulfuric acid.[1]

  • The cyclization reaction proceeds via an intramolecular condensation with the elimination of ammonia.[8]

  • Upon completion of the reaction, the mixture is worked up, and the crude product is purified, typically by recrystallization, to yield 2-phenylindole.

Detailed Protocol: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenylpyrazole

This protocol outlines the synthesis of 3,5-dimethyl-1-phenylpyrazole from this compound and acetylacetone (B45752).

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Add this compound (1.0-1.2 eq) to the mixture. An exothermic reaction may be observed.

  • Add a catalytic amount of acid, such as glacial acetic acid.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent to obtain pure 3,5-dimethyl-1-phenylpyrazole.

Visualizing Reaction Pathways and Workflows

To better understand the synthetic processes, the following diagrams illustrate the mechanism of the Fischer indole synthesis and a general experimental workflow for the Knorr pyrazole synthesis.

Fischer_Indole_Synthesis cluster_start Start cluster_steps Reaction Steps cluster_end Product This compound This compound Phenylhydrazone Phenylhydrazone This compound->Phenylhydrazone Condensation Ketone Ketone Ketone->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine Intermediate->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Knorr_Pyrazole_Workflow Start Start Reactant_Mixing Mix 1,3-Dicarbonyl and Hydrazine Derivative in Solvent Start->Reactant_Mixing Catalyst_Addition Add Acid Catalyst Reactant_Mixing->Catalyst_Addition Heating Heat Reaction Mixture (e.g., Reflux) Catalyst_Addition->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Cool, Quench, and Extract Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental Workflow for Knorr Pyrazole Synthesis.

Conclusion

The choice between this compound and other hydrazine derivatives in synthesis is a strategic one, dictated by the desired properties of the target molecule and the specific reaction conditions. This compound remains a versatile and widely used reagent, particularly for the synthesis of indoles and pyrazoles, with its reactivity being tunable through substitution on the phenyl ring. Alkylhydrazines offer higher nucleophilicity, which can be advantageous in certain contexts. In contrast, sterically hindered hydrazines may provide unique regioselectivity but often at the cost of lower reaction rates and yields. For applications where high yields and well-established protocols are paramount, this compound and its electronically activated derivatives are often the reagents of choice. However, when the goal is to introduce specific bulky moieties to modulate biological activity or pharmacokinetic profiles, sterically hindered hydrazines become invaluable tools in the synthetic chemist's arsenal.

References

A Comparative Analysis of Animal Strain Responses to Phenylhydrazine-Induced Hemolytic Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physiological and cellular responses of different animal strains to phenylhydrazine (PHZ), a chemical commonly used to induce experimental hemolytic anemia. Understanding these strain-specific differences is crucial for selecting the appropriate animal model and interpreting experimental data in hematology, toxicology, and drug discovery.

Executive Summary

This compound induces hemolytic anemia by generating reactive oxygen species (ROS), leading to oxidative damage of red blood cells (RBCs), hemoglobin oxidation, and subsequent hemolysis. This guide compares key parameters—hematological changes, oxidative stress markers, and splenomegaly—across commonly used mouse (C57BL/6, BALB/c) and rat (Sprague-Dawley, Wistar) strains. The data presented is compiled from various studies and highlights significant inter-strain variations in the severity of anemia, compensatory erythropoiesis, and oxidative stress responses.

Data Presentation

Table 1: Comparative Hematological Parameters in Mice Following this compound Administration
ParameterC57BL/6 MiceBALB/c MiceExperimental Conditions
RBC Count Significant decreaseSignificant decreaseBaseline differences exist, with BALB/c generally having higher RBC counts[1].
Hemoglobin (HGB) Significant decreaseSignificant decreaseBALB/c mice tend to have higher baseline HGB levels[1].
Hematocrit (HCT) Significant decreaseSignificant decreaseBALB/c mice generally exhibit higher baseline HCT[1].
Reticulocyte Count Marked increaseMarked increaseA significant compensatory response is observed in both strains.
Spleen Weight Significant increaseSignificant increaseSex differences have been noted in C57BL/6 mice, with females showing a greater compensatory increase in spleen size[2].

Note: Direct side-by-side comparative studies under identical PHZ treatment are limited. The table reflects general findings from multiple sources.

Table 2: Comparative Hematological Parameters in Rats Following this compound Administration
ParameterSprague-Dawley RatsWistar RatsExperimental Conditions
RBC Count Decrease of ~87%[3]Decrease of up to 68%[4]Dosages and timelines varied across studies (e.g., 8 mg/kg for 7 days vs. 50 mg/kg for 3 days).
Hemoglobin (HGB) Decrease of ~40.8%[3]Significant decrease[5]
Hematocrit (HCT) Decrease of ~17%[3]Significant decrease[5]
Mean Corpuscular Volume (MCV) Increase of ~27%[3]Marked increase[6]
Reticulocyte Count Significant increase>99% in one study[4]
Spleen Weight Significant increaseSignificant increaseSplenomegaly is a consistent finding in both strains.
Table 3: Comparative Oxidative Stress Markers
ParameterC57BL/6 MiceBALB/c MiceSprague-Dawley RatsWistar Rats
Malondialdehyde (MDA) IncreasedIncreasedIncreasedIncreased
Total Antioxidant Capacity DecreasedDecreasedDecreasedDecreased
Glutathione (GSH) DecreasedDecreasedDecreasedDecreased
Superoxide Dismutase (SOD) Altered activityAltered activityAltered activityAltered activity
Catalase (CAT) Altered activityAltered activityAltered activityAltered activity

Note: C57BL/6 and BALB/c mice have known differences in their baseline immune and antioxidant responses, which can influence their susceptibility to oxidative stress[7][8].

Experimental Protocols

This compound-Induced Hemolytic Anemia in Mice
  • Animal Strain: C57BL/6 or BALB/c mice, 8-12 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Preparation: Prepare a fresh solution of this compound hydrochloride in sterile phosphate-buffered saline (PBS).

  • Administration: Administer PHZ via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosage is a single injection of 100 mg/kg for C57BL/6 mice or multiple injections of 60 mg/kg on consecutive days for BALB/c mice[9][10]. The kinetics of anemia may differ between strains[9].

  • Monitoring: Monitor animals daily for clinical signs of anemia (e.g., pale paws, lethargy).

  • Sample Collection: Collect blood samples at various time points (e.g., days 3, 5, 7, and 14) to monitor hematological parameters.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect spleen for weight measurement and histological analysis. Other tissues like the liver can be collected for oxidative stress marker analysis.

This compound-Induced Hemolytic Anemia in Rats
  • Animal Strain: Sprague-Dawley or Wistar rats, typically weighing 150-200g.

  • Acclimatization: As described for mice.

  • This compound Preparation: As described for mice.

  • Administration: Administer PHZ via i.p. injection. Dosages can vary, for example, 50 mg/kg for 3 days in Wistar rats or 8 mg/kg daily for 7 days in Sprague-Dawley rats[3][4].

  • Monitoring and Sample Collection: Similar to the mouse protocol, with blood collection and monitoring of clinical signs.

  • Endpoint Analysis: Collect spleen and other relevant tissues for analysis upon euthanasia.

Mandatory Visualization

Phenylhydrazine_Mechanism PHZ This compound (PHZ) RBC Red Blood Cell PHZ->RBC ROS Reactive Oxygen Species (ROS) PHZ->ROS Generates Oxy_Hb Oxyhemoglobin (Hb-Fe²⁺-O₂) Met_Hb Methemoglobin (Hb-Fe³⁺) Oxy_Hb->Met_Hb Oxidation Heinz_Bodies Heinz Body Formation Met_Hb->Heinz_Bodies Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Spectrin_Damage Spectrin (B1175318) Cross-linking & Degradation ROS->Spectrin_Damage Membrane_Damage Membrane Damage Lipid_Perox->Membrane_Damage Hemolysis Hemolysis Membrane_Damage->Hemolysis Spectrin_Damage->Membrane_Damage Heinz_Bodies->Membrane_Damage Spleen Spleen Hemolysis->Spleen RBC clearance Kidney Kidney Hemolysis->Kidney Anemia signal Phagocytosis Phagocytosis of Damaged RBCs Spleen->Phagocytosis Erythropoiesis Stress Erythropoiesis Spleen->Erythropoiesis Site of EPO Erythropoietin (EPO) JAK_STAT JAK/STAT Pathway EPO->JAK_STAT activates JAK_STAT->Erythropoiesis Kidney->EPO releases

Caption: Mechanism of this compound-Induced Hemolysis.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization PHZ_Admin This compound Administration (i.p. or s.c.) Acclimatization->PHZ_Admin Monitoring Daily Monitoring (Clinical Signs) PHZ_Admin->Monitoring Blood_Collection Blood Collection (Time Points) Monitoring->Blood_Collection Euthanasia Euthanasia Monitoring->Euthanasia Endpoint Hematology Hematological Analysis (RBC, HGB, HCT, etc.) Blood_Collection->Hematology Hematology->Euthanasia Tissue_Collection Tissue Collection (Spleen, Liver) Euthanasia->Tissue_Collection Spleen_Analysis Splenomegaly Assessment Tissue_Collection->Spleen_Analysis Oxidative_Stress Oxidative Stress Marker Analysis Tissue_Collection->Oxidative_Stress End End Spleen_Analysis->End Oxidative_Stress->End

Caption: Experimental Workflow for PHZ-Induced Anemia.

Signaling Pathways

This compound's mechanism of action is primarily driven by oxidative stress. Upon administration, PHZ and its metabolites generate a cascade of reactive oxygen species within red blood cells[11]. This leads to the oxidation of oxyhemoglobin to methemoglobin, which is unable to transport oxygen[12]. The accumulation of oxidized hemoglobin results in the formation of Heinz bodies, which are aggregates of denatured hemoglobin that attach to the erythrocyte membrane[13].

The oxidative assault also targets the RBC membrane directly through lipid peroxidation and the cross-linking and degradation of cytoskeletal proteins like spectrin[13][14]. This damage compromises the structural integrity and flexibility of the erythrocyte, leading to its premature destruction (hemolysis) primarily in the spleen and liver[12].

The resulting anemia triggers a compensatory erythropoietic response. The kidneys sense the reduced oxygen-carrying capacity of the blood and increase the production of erythropoietin (EPO)[15]. EPO, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells, a process mediated by the JAK/STAT signaling pathway, to replenish the RBC population[12][16]. This stress erythropoiesis often leads to splenomegaly as the spleen becomes a major site of red blood cell production[17]. The clearance of damaged RBCs by splenic macrophages also contributes to the enlargement of the spleen[17].

References

A Comparative Guide to the Cross-Validation of Phenylhydrazine-Based Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylhydrazine and its derivatives are versatile reagents in analytical chemistry, primarily utilized for the derivatization of carbonyl compounds, enhancing their detectability and chromatographic separation. This guide provides a comparative overview of analytical methodologies employing this compound, with a focus on their cross-validation to ensure data accuracy and reliability. The information presented herein is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the performance characteristics of various this compound-based analytical methods for different analytes. This data serves as a benchmark for comparing method performance and for establishing validation parameters.

Table 1: HPLC-UV Methods for the Determination of Residual this compound in Drug Substances

ParameterMethod 1: Pre-column Derivatization with 4-nitrobenzaldehyde (B150856)
Analyte This compound
Matrix Drug Substances (Antipyrine, Indapamide)
Derivatization Reagent 4-nitrobenzaldehyde
Detection Wavelength 416 nm
Limit of Detection (LOD) 0.008 µg/mL[1][2]
Limit of Quantification (LOQ) 0.02 µg/mL[1][2]
Linearity Range Not specified in abstract
Precision (%RSD) Not specified in abstract
Accuracy (% Recovery) Not specified in abstract
Reference Analytical Methods (RSC Publishing)[1]

Table 2: Methods for the Determination of Airborne Formaldehyde (B43269)

ParameterMethod 1: Derivatization with 3,5-bis(trifluoromethyl)this compound (B1332102) (TFMPH)Method 2: EPA Method TO-11 (DNPH)Method 3: NIOSH Chromotropic Acid (CTA) Method 3500
Analyte FormaldehydeFormaldehydeFormaldehyde
Matrix AirAirAir
Derivatization Reagent 3,5-bis(trifluoromethyl)this compound (TFMPH)2,4-dinitrothis compound (DNPH)Not applicable
Analytical Technique GC-ECD, GC-MS/SIMHPLCSpectrophotometry
Limit of Detection (LOD) 74 ng per sample[3]Not specified in abstract0.04 ppb[4]
Correlation (R²) vs. DNPH 0.93[3]-Not applicable
Correlation (R²) vs. CTA 0.96[3]Not applicable-
Sample Stability At least 14 days at -20°C[3]Not specifiedNot specified
Reference TSpace[3]EPANIOSH

Table 3: Mass Spectrometry-Based Methods for Glycan and Oligosaccharide Analysis

ParameterMethod 1: this compound Derivatization for ESI-MSMethod 2: this compound Derivatization for MALDI-MS/MS
Analyte Oligosaccharides, GlycansN-Glycans, Oligosaccharides
Benefit of Derivatization Increased sensitivity for ESI-based measurements[5]Provides useful data for structural elucidation, including isomer assignment[6][7]
Key Feature Minimizes sialic acid loss[5]PHN-tag influences fragmentation patterns, aiding in structural studies of fucosylated N-glycans[8]
Analytical Platform LC-MSMALDI-MS/MS, PSD
Reference PMC - NIH[5]PubMed,[6] ResearchGate[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Determination of Residual this compound in Drug Substances by HPLC with Pre-column Derivatization

Objective: To determine the levels of residual this compound in active pharmaceutical ingredients (APIs).

Methodology:

  • Sample Preparation: Dissolve the drug substance in a suitable solvent.

  • Derivatization: Add a solution of 4-nitrobenzaldehyde and incubate to allow for the formation of the phenylhydrazone derivative. This reaction shifts the maximum absorption wavelength to the visible region, reducing matrix interference.[1][2]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An optimized mixture of aqueous and organic solvents.

    • Flow Rate: A constant flow rate suitable for the column dimensions.

    • Detection: Monitor the eluent at 416 nm.

  • Quantification: Create a calibration curve using known concentrations of this compound standards that have undergone the same derivatization procedure. Calculate the concentration of this compound in the sample based on the peak area.

Protocol 2: Measurement of Airborne Formaldehyde using TFMPH Derivatization and GC-ECD

Objective: To quantify the concentration of formaldehyde in ambient and indoor air.

Methodology:

  • Sample Collection: Draw a known volume of air through a solid-phase extraction (SPE) cartridge impregnated with 3,5-bis(trifluoromethyl)this compound (TFMPH).

  • Sample Elution: Elute the derivatized formaldehyde (hydrazone) from the SPE cartridge with a suitable organic solvent.

  • Chromatographic Analysis:

    • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).

    • Column: A capillary column suitable for the separation of the hydrazone derivative.

    • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

    • Injector and Detector Temperatures: Optimized for the analysis.

  • Calibration: Prepare calibration standards by spiking known amounts of formaldehyde onto the sampling cartridges and processing them in the same manner as the field samples.

  • Data Analysis: Correlate the peak area of the formaldehyde-TFMPH hydrazone in the sample to the calibration curve to determine the concentration.[3]

Protocol 3: Analysis of Oligosaccharides using this compound Derivatization and Mass Spectrometry

Objective: To enhance the detection and structural characterization of oligosaccharides.

Methodology:

  • Sample Preparation: Isolate and purify the oligosaccharides from the sample matrix.

  • Derivatization: React the purified oligosaccharides with this compound. This is a straightforward reaction that typically involves incubation for about an hour at a temperature between 37-70°C.[6][7]

  • Mass Spectrometric Analysis:

    • For ESI-MS: Introduce the derivatized sample into an electrospray ionization mass spectrometer, often coupled with liquid chromatography for separation.

    • For MALDI-MS: Mix the derivatized sample with a suitable matrix solution (e.g., 6-aza-2-thiothymine (B1226071) and this compound hydrochloride) and spot it onto a MALDI target plate for analysis.[8]

  • Data Interpretation: The this compound tag enhances the ionization efficiency and provides characteristic fragmentation patterns in MS/MS experiments, which aids in the structural elucidation of the oligosaccharides.[6][7][8]

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

cluster_0 This compound Derivatization Workflow for HPLC A Sample containing Carbonyl Compound B Add this compound Reagent A->B Step 1 C Incubation (Formation of Hydrazone) B->C Step 2 D HPLC Analysis C->D Step 3 E Quantification D->E Step 4

General workflow for this compound derivatization.

cluster_1 Cross-Validation Logic Method_A This compound Method A (e.g., HPLC-UV) Data_A Results from Method A Method_A->Data_A Method_B This compound Method B (e.g., GC-MS) Data_B Results from Method B Method_B->Data_B Reference_Method Established Reference Method (e.g., NIOSH, EPA) Data_Ref Results from Reference Method Reference_Method->Data_Ref Comparison Statistical Comparison (e.g., Correlation, Bias) Data_A->Comparison Data_B->Comparison Data_Ref->Comparison Validation Method Validation (Accuracy, Precision, Specificity) Comparison->Validation

References

A Comparative Guide to Indole Synthesis: Unveiling the Advantages of the Fischer Method

Author: BenchChem Technical Support Team. Date: December 2025

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products, forming the backbone of numerous pharmaceuticals and biologically active compounds. Consequently, a variety of synthetic methods have been developed for its construction. Among these, the Fischer indole synthesis, established in 1883, remains a cornerstone technique due to its versatility and broad applicability. This guide provides an objective comparison of the Fischer indole synthesis with other prominent methods, namely the Reissert, Bischler-Möhlau, Madelung, and Larock syntheses, supported by experimental data to aid researchers in selecting the optimal strategy for their synthetic targets.

Comparative Performance of Indole Synthesis Methods

The choice of an indole synthesis methodology is critically dependent on factors such as the desired substitution pattern, functional group tolerance, and the availability of starting materials. The Fischer indole synthesis is renowned for its ability to produce a wide array of substituted indoles. However, alternative methods may offer advantages for specific molecular architectures. The following table summarizes key quantitative data, offering a comparative overview of these classical methods.

Synthesis MethodTypical YieldReaction Temperature (°C)Reaction Time (hours)Key StrengthsKey Limitations
Fischer Moderate to Excellent80 - 2001 - 24Broad substrate scope, versatile for various substitutions.Harsh acidic conditions, potential for side reactions, may fail for certain substrates.
Reissert GoodRoom Temp. to Reflux2 - 12Mild reaction conditions, good for synthesizing 2-carboxyindoles.Multi-step process, limited substitution patterns.[1]
Bischler-Möhlau Moderate to Good150 - 2501 - 4Access to 2-arylindoles.Harsh conditions, requires excess aniline (B41778), can have unpredictable regioselectivity.[2]
Madelung Moderate to Good200 - 4001 - 6Synthesis of 2-alkylindoles.Very high temperatures, strong bases required, limited functional group tolerance.[3][4]
Larock Good to Excellent60 - 13012 - 24Broad substrate scope, high regioselectivity, milder conditions than classical methods.[5][6][7]Requires palladium catalyst, can be sensitive to ligand and reaction parameters.

Reaction Workflows and Decision Making

To visualize the chemical transformations and assist in the selection of an appropriate synthetic route, the following diagrams illustrate the general workflow of the Fischer indole synthesis and a logical decision-making process.

Fischer_Indole_Synthesis_Workflow cluster_prep Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation (in situ or isolated) Arylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization (Ammonia elimination) Sigmatropic_Rearrangement->Cyclization_Aromatization Indole Substituted Indole Cyclization_Aromatization->Indole

General workflow of the Fischer indole synthesis.

Indole_Synthesis_Decision_Tree Start Desired Indole Substitution Pattern? C2_Aryl 2-Arylindole? Start->C2_Aryl Specific Substituent C2_Alkyl 2-Alkylindole? Start->C2_Alkyl C2_Carboxy 2-Carboxyindole? Start->C2_Carboxy C2_C3_Disub 2,3-Disubstituted? Start->C2_C3_Disub General_Sub General/Other Substitution? Start->General_Sub Versatile Approach C2_Aryl->C2_C3_Disub No Bischler Bischler-Möhlau C2_Aryl->Bischler Yes C2_Alkyl->C2_C3_Disub No Madelung Madelung C2_Alkyl->Madelung Yes C2_Carboxy->C2_C3_Disub No Reissert Reissert C2_Carboxy->Reissert Yes C2_C3_Disub->General_Sub No Larock Larock C2_C3_Disub->Larock Yes Fischer Fischer General_Sub->Fischer

Decision guide for selecting an indole synthesis method.

Detailed Experimental Protocols

For the successful implementation of these synthetic strategies, detailed experimental procedures are paramount. Below are representative protocols for each of the discussed indole syntheses.

Fischer Indole Synthesis: Synthesis of 2,3,3,5-Tetramethylindolenine[8]
  • Reaction Setup : To 2 grams of glacial acetic acid, add 0.25 g (1.62 mmol) of p-tolylhydrazine hydrochloride and 0.14 g (1.62 mmol) of isopropyl methyl ketone.

  • Reaction : Stir the mixture at room temperature for 2 hours.

  • Work-up : Pour the reaction mixture into 20 mL of water and basify with a 40% sodium hydroxide (B78521) solution.

  • Extraction and Purification : Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reissert Indole Synthesis: General Procedure[9]
  • Condensation : In a suitable flask, o-nitrotoluene is condensed with diethyl oxalate (B1200264) in the presence of a base (e.g., sodium ethoxide in ethanol) to yield ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization : The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This step leads to the formation of the indole-2-carboxylic acid.

  • Decarboxylation (Optional) : The indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole.

Bischler-Möhlau Indole Synthesis: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylindoles[10]
  • Reactant Preparation : In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction : Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation : Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Purification : After cooling, the resulting solid is purified directly by column chromatography on silica gel to afford the desired 2-arylindole. A reported yield for 2-phenylindole (B188600) using this method is 71%.[8]

Madelung Synthesis: One-Pot Synthesis of 1,2-Diphenyl-3-tosylindole[11]
  • Nucleophilic Substitution : In a reaction vessel, N-(2-(bromomethyl)phenyl)-N-phenylbenzamide (0.5 mmol) and sodium p-tolylsulfinate (2 mmol) are dissolved in DMSO (1 mL). The mixture is heated to 100°C for 12 hours.

  • Cyclization : To the same vessel, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol) is added, and the mixture is heated at 100°C for another 12 hours.

  • Work-up and Purification : After cooling, the reaction mixture is worked up using standard extraction procedures. The crude product is then purified by column chromatography to yield the desired 1,2-diphenyl-3-tosylindole (reported yield of 89%).[9]

Larock Indole Synthesis: General Procedure for 2,3-Disubstituted Indoles[6][7]
  • Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine the o-bromoaniline (1.0 equiv), potassium carbonate (2.5 equiv), and the alkyne (2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., 5 mol% Pd(OAc)2) and ligand (e.g., 10 mol% P(tBu)3).

  • Solvent Addition and Reaction : Add anhydrous 1,4-dioxane (B91453) and stir the mixture at 60-80°C until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification : After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to afford the 2,3-disubstituted indole. Reported yields for this method are often high, for example, the reaction of o-bromoaniline with a specific alkyne at 60°C yielded the product in 85%.[6][7]

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the construction of a wide variety of indole derivatives. Its primary advantages lie in its broad substrate scope and the ability to generate diverse substitution patterns. While it often involves harsh acidic conditions and high temperatures, modern modifications have been developed to mitigate these drawbacks.

For specific synthetic targets, other methods present compelling advantages. The Reissert synthesis offers a mild route to 2-carboxyindoles, while the Bischler-Möhlau and Madelung syntheses provide access to 2-aryl and 2-alkylindoles, respectively, albeit often under demanding conditions. The Larock synthesis has emerged as a highly valuable modern alternative, offering broad scope and high regioselectivity under relatively mild, palladium-catalyzed conditions.

Ultimately, the optimal choice of an indole synthesis method depends on a careful evaluation of the desired product's structure, the availability and compatibility of starting materials, and the required reaction conditions. This guide provides a framework for making an informed decision, empowering researchers to efficiently access the valuable indole scaffold for their scientific endeavors.

References

Navigating Anemia Research: A Comparative Guide to the Phenylhydrazine Model and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate animal model is paramount to advancing our understanding and treatment of anemia. The phenylhydrazine-induced anemia model has long been a staple in hematological research due to its simplicity and rapid induction of hemolytic anemia. However, a nuanced understanding of its limitations is crucial for the accurate interpretation of experimental data and the development of targeted therapeutics. This guide provides a comprehensive comparison of the this compound model with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable model for specific research questions.

The this compound (PHZ) model induces a rapid and severe form of hemolytic anemia by promoting oxidative stress and subsequent destruction of red blood cells. While effective in mimicking certain aspects of hemolytic crises, this model presents several limitations that researchers must consider.

Core Limitations of the this compound-Induced Anemia Model

The primary drawback of the PHZ model lies in its multifaceted and often confounding off-target effects. The administration of this compound, a potent chemical, does not solely impact red blood cells. Its toxicity extends to other organs, potentially influencing experimental outcomes in ways that are not directly related to the anemic state itself.

Key limitations include:

  • Systemic Toxicity: this compound can cause damage to the liver and kidneys, and has been shown to be potentially mutagenic and carcinogenic.[1] This systemic toxicity can introduce variables that complicate the study of anemia-specific mechanisms.

  • Inflammatory and Immune Response: PHZ administration can trigger an inflammatory response and modulate immune reactions, which may not be representative of all types of anemia.[1]

  • Focus on Hemolysis: This model is specific to hemolytic anemia, where red blood cells are prematurely destroyed. It does not accurately replicate other common forms of anemia, such as those caused by iron deficiency or chronic inflammation.

  • Acute Nature: The anemia induced by PHZ is typically acute and severe, which may not be suitable for studying the chronic nature of many clinical anemias.

Comparative Analysis of Anemia Models

To provide a clearer picture of the available options, the following sections compare the this compound model with three widely used alternatives: phlebotomy-induced anemia, iron-deficient diet-induced anemia, and the Ank1-null genetic model of hereditary spherocytosis.

Data Presentation: Hematological and Biochemical Parameters

The following tables summarize key quantitative data from studies utilizing these different anemia models. It is important to note that direct head-to-head comparisons across all models in a single study are rare; therefore, the data presented is a collation from various representative studies.

Parameter This compound-Induced Anemia (Rats) Phlebotomy-Induced Anemia (Rats) Reference Range (Rats)
Red Blood Cell Count (RBC) Significant Decrease (e.g., 68% reduction)Moderate Decrease (e.g., 35% reduction)7.0-10.0 x 10^6/µL
Hemoglobin (HGB) Significant DecreaseModerate Decrease14.0-18.0 g/dL
Hematocrit (HCT) Significant DecreaseModerate Decrease40-50%
Reticulocyte Count Marked Increase (e.g., >99%)Moderate Increase (e.g., ~24%)1-4%
Mean Corpuscular Volume (MCV) IncreasedVariable50-65 fL
Mean Corpuscular Hemoglobin (MCH) IncreasedVariable17-22 pg
Mean Corpuscular Hemoglobin Concentration (MCHC) IncreasedVariable32-36 g/dL
Splenomegaly ProminentMild to ModerateNormal Spleen Weight
Free Plasma Hemoglobin Markedly ElevatedNormal to Slightly ElevatedLow
Parameter Iron-Deficient Diet Anemia (Rats) Ank1-/- Genetic Model (Mice) Reference Range (Mice)
Red Blood Cell Count (RBC) DecreasedIncreased7.7-12.3 x 10^6/µL
Hemoglobin (HGB) Markedly DecreasedDecreased12.3-16.5 g/dL
Hematocrit (HCT) Markedly DecreasedDecreased37-49%
Reticulocyte Count Normal to Slightly IncreasedMarkedly Increased1-4%
Mean Corpuscular Volume (MCV) Decreased (Microcytic)Decreased (Microcytic)43-53 fL
Serum Iron Markedly DecreasedNormal to Increased90-200 µg/dL
Total Iron Binding Capacity (TIBC) IncreasedNormal300-450 µg/dL
Splenomegaly AbsentProminentNormal Spleen Weight
Red Cell Osmotic Fragility NormalIncreasedNormal

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. Below are representative protocols for each of the discussed anemia models.

This compound-Induced Anemia Protocol (Rats)
  • Animal Model: Adult male Wistar rats (200-250g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Induction: Administer this compound hydrochloride (e.g., 60 mg/kg body weight) intraperitoneally for two consecutive days.[2] A fresh solution should be prepared daily in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and filter-sterilized.

  • Monitoring: Monitor animals daily for clinical signs of anemia (e.g., pale paws and ears, lethargy) and any adverse effects.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., day 3, 7, 14) via appropriate methods (e.g., retro-orbital sinus, tail vein) for hematological and biochemical analysis.

  • Endpoint: Euthanize animals at the end of the study period for tissue collection (e.g., spleen, liver, bone marrow) for histological and molecular analysis.

Phlebotomy-Induced Anemia Protocol (Mice)
  • Animal Model: Neonatal or adult mice (strain and age to be specified based on the research question).

  • Acclimatization: As described for the PHZ model.

  • Induction: Perform serial phlebotomy by collecting a specific volume of blood (e.g., 15-20% of total blood volume) at regular intervals (e.g., daily or every other day) from a suitable site (e.g., retro-orbital sinus, facial vein).[3] The exact volume and frequency will depend on the desired severity and chronicity of anemia.

  • Volume Replacement: To prevent hypovolemic shock, an equal volume of sterile saline may be administered subcutaneously or intraperitoneally after each blood draw.

  • Monitoring: Monitor hematocrit levels regularly to ensure the target level of anemia is achieved and maintained.

  • Blood and Tissue Collection: As described for the PHZ model.

Iron-Deficient Diet-Induced Anemia Protocol (Rats)
  • Animal Model: Weanling male Sprague-Dawley rats (approximately 21 days old).

  • Acclimatization: As described for the PHZ model.

  • Induction: Feed the animals a specially formulated iron-deficient diet (containing <5 ppm iron) for a period of 4-6 weeks.[4] A control group should be fed a diet with adequate iron content.

  • Monitoring: Monitor body weight and food intake regularly. Hematological parameters (hemoglobin, hematocrit) should be checked periodically to confirm the development of anemia.

  • Confirmation of Iron Deficiency: At the end of the induction period, confirm iron deficiency by measuring serum iron, total iron-binding capacity (TIBC), and transferrin saturation.

  • Blood and Tissue Collection: As described for the PHZ model.

Ank1-Null (Ank1-/-) Genetic Model of Hereditary Spherocytosis (Mice)
  • Animal Model: Mice with a homozygous null mutation in the Ank1 gene. These mice can be generated through techniques like ENU mutagenesis.[5]

  • Breeding and Genotyping: Establish a breeding colony and genotype offspring to identify homozygous mutants, heterozygotes, and wild-type littermates.

  • Phenotyping: Characterize the phenotype of the Ank1-/- mice, which typically includes severe hemolytic anemia, splenomegaly, jaundice, and increased osmotic fragility of red blood cells.[5]

  • Experimental Use: Use the Ank1-/- mice and their wild-type littermates as the experimental and control groups, respectively.

  • Data Collection: Collect blood and tissue samples at appropriate ages for comparative analysis.

Signaling Pathways and Mechanisms

Understanding the underlying molecular pathways is critical for interpreting the results from different anemia models. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved.

This compound-Induced Oxidative Stress in Erythrocytes

G PHZ This compound ROS Reactive Oxygen Species (ROS) PHZ->ROS Induces Hemoglobin Hemoglobin ROS->Hemoglobin Oxidizes MembraneDamage RBC Membrane Damage ROS->MembraneDamage Lipid Peroxidation Methemoglobin Methemoglobin Hemoglobin->Methemoglobin HeinzBodies Heinz Bodies Methemoglobin->HeinzBodies Precipitation HeinzBodies->MembraneDamage Binds to Membrane Hemolysis Hemolysis MembraneDamage->Hemolysis

Caption: this compound induces oxidative stress, leading to hemoglobin oxidation, Heinz body formation, and membrane damage, ultimately causing hemolysis.

Erythropoietin (EPO) Signaling Pathway in Erythropoiesis

G EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K Activates RAS RAS JAK2->RAS Activates Nucleus Nucleus STAT5->Nucleus AKT Akt PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation & Differentiation MAPK->Proliferation

Caption: EPO binds to its receptor, activating the JAK2/STAT5, PI3K/Akt, and RAS/MAPK pathways to promote erythroid progenitor survival, proliferation, and differentiation.

Iron Metabolism and Hepcidin Regulation

G cluster_liver Liver cluster_intestine Intestine cluster_macrophage Macrophage Hepcidin Hepcidin Ferroportin_I Ferroportin Hepcidin->Ferroportin_I Inhibits Ferroportin_M Ferroportin Hepcidin->Ferroportin_M Inhibits DietaryIron Dietary Iron DietaryIron->Ferroportin_I Absorption PlasmaIron Plasma Iron Ferroportin_I->PlasmaIron Absorption SenescentRBC Senescent RBCs RecycledIron Recycled Iron SenescentRBC->RecycledIron Recycling RecycledIron->Ferroportin_M Recycling Ferroportin_M->PlasmaIron Recycling PlasmaIron->Hepcidin High iron stimulates

Caption: Hepcidin, regulated by plasma iron levels, controls iron absorption and recycling by inhibiting the iron exporter ferroportin.

Mechanism of Splenomegaly in Hemolytic Anemia

G DamagedRBCs Damaged/Opsonized RBCs Spleen Spleen DamagedRBCs->Spleen Trapped in Macrophages Splenic Macrophages Spleen->Macrophages Contain ExtramedullaryHematopoiesis Extramedullary Hematopoiesis Spleen->ExtramedullaryHematopoiesis Site of Erythrophagocytosis Increased Erythrophagocytosis Macrophages->Erythrophagocytosis Mediate Splenomegaly Splenomegaly Erythrophagocytosis->Splenomegaly Leads to ExtramedullaryHematopoiesis->Splenomegaly Contributes to

Caption: In hemolytic anemia, the spleen enlarges due to increased clearance of damaged red blood cells by macrophages and compensatory extramedullary hematopoiesis.

Conclusion: Selecting the Right Model

The this compound-induced anemia model remains a valuable tool for studying acute hemolytic anemia, particularly for initial screenings of potential therapeutics. However, its significant limitations, including systemic toxicity and a narrow representation of anemia types, necessitate careful consideration and the exploration of alternative models.

  • For studies focused on red blood cell loss without the confounding effects of drug toxicity, the phlebotomy-induced anemia model offers a more physiologically relevant alternative.

  • To investigate the mechanisms of nutritional deficiencies and their impact on erythropoiesis, the iron-deficient diet model is the gold standard.

  • For research into the genetic underpinnings of hemolytic anemias and the long-term consequences of chronic hemolysis, genetic models such as the Ank1-/- mouse provide an invaluable, albeit more resource-intensive, option.

Ultimately, the choice of an anemia model should be driven by the specific scientific question. By understanding the strengths and weaknesses of each model, researchers can design more robust experiments, generate more reliable data, and ultimately accelerate the development of effective treatments for the diverse spectrum of anemic disorders.

References

Phenylhydrazine Efficiency: A Comparative Guide for Solvent Selection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing reaction conditions is paramount to achieving high yields and purity. This guide provides an objective comparison of phenylhydrazine's efficiency in different solvent systems, focusing on the widely utilized Fischer indole (B1671886) synthesis. Experimental data is presented to support the findings and facilitate informed solvent selection for synthesis protocols.

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and the purity of the final product. In reactions involving this compound, particularly the Fischer indole synthesis, the solvent plays a crucial role in the formation of the key phenylhydrazone intermediate and its subsequent cyclization. This guide examines the efficiency of this compound in various solvents for the synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) and 1,2,3,4-tetrahydrocarbazole (B147488) from cyclohexanone (B45756), two common applications of the Fischer indole synthesis.

Comparative Analysis of Solvent Effects

The efficiency of this compound in the Fischer indole synthesis is markedly dependent on the solvent system employed. The following table summarizes the quantitative data from studies on the synthesis of 2-phenylindole and 1,2,3,4-tetrahydrocarbazole, highlighting the impact of different solvents on reaction yield and time.

ReactantsProductSolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
This compound, Acetophenone2-PhenylindoleEthanol (B145695)Glacial Acetic AcidRefluxNot SpecifiedHigh[1]
This compound, Acetophenone2-PhenylindolePolyphosphoric Acid(Solvent and Catalyst)100-12010 minHigh[1]
This compound, Acetophenone2-PhenylindoleNone (Solvent-free)Ni multi-doped ZrO2Not SpecifiedNot Specified86[2]
This compound, Cyclohexanone1,2,3,4-TetrahydrocarbazoleGlacial Acetic Acid(Solvent and Catalyst)Reflux1 hour>95[3]
This compound, Cyclohexanone1-Oxo-1,2,3,4-tetrahydrocarbazoleGlacial Acetic Acid(Solvent and Catalyst)Reflux5 hours55[4]
This compound, Cyclohexanone1-Oxo-1,2,3,4-tetrahydrocarbazole80% Acetic Acid(Solvent and Catalyst)RefluxNot Specified73[4]

Key Observations:

  • Protic vs. Aprotic Solvents: Both protic (e.g., ethanol, acetic acid) and aprotic polar solvents can be effective for the Fischer indole synthesis. Acetic acid often serves as both a solvent and a catalyst.

  • Solvent-Free Conditions: Notably, high yields can be achieved under solvent-free conditions, particularly with the use of a suitable catalyst. This approach offers a greener alternative to traditional solvent-based methods.[2]

  • Catalyst and Temperature: The choice of catalyst and reaction temperature are critical parameters that are often optimized in conjunction with the solvent. Polyphosphoric acid can act as both a solvent and a potent catalyst, often leading to high yields in short reaction times.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the Fischer indole synthesis in different solvent systems.

Protocol 1: Synthesis of 2-Phenylindole in Ethanol

Materials:

  • Acetophenone

  • This compound

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A mixture of acetophenone (0.167 mol) and this compound (0.167 mol) is prepared in ethanol (60 mL).

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated at reflux.

  • Upon cooling, the solid product is obtained, filtered, and washed with dilute HCl followed by rectified spirit.

  • The crude product is recrystallized from ethanol to yield pure 2-phenylindole.[1]

Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole in Glacial Acetic Acid

Materials:

  • This compound (5.4 g)

  • Cyclohexanone (5.5 g)

  • Glacial Acetic Acid (18 g)

Procedure:

  • To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[3]

  • Begin stirring and heat the mixture to reflux.[3]

  • Slowly add 5.4 g of this compound dropwise over a period of 30 minutes.[3]

  • Continue refluxing for an additional hour after the addition is complete.[3]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • The product is collected by filtration.[3]

Protocol 3: Solvent-Free Synthesis of 2-Phenylindole Derivatives

Materials:

  • Substituted Acetophenone

  • This compound

  • Ni multi-doped ZrO2 nanomaterials (catalyst)

Procedure:

  • The target compounds are obtained by the condensation of acetophenone derivatives with this compound under solvent-free conditions using Ni multi-doped ZrO2 nanomaterials as a heterogeneous catalyst.[2]

  • The reaction can be carried out using conventional heating or mechanochemical grinding.[2]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Ketone/Aldehyde Mixing Mix Reactants, Solvent & Catalyst Reactants->Mixing Solvent_Catalyst Select Solvent & Catalyst Solvent_Catalyst->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Isolation Isolate Crude Product (Filtration/Extraction) Cooling->Isolation Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification Final_Product Pure Indole Derivative Purification->Final_Product

A generalized workflow for the Fischer indole synthesis.

The Fischer indole synthesis is a versatile and powerful method for the preparation of indole derivatives. The efficiency of this reaction is highly dependent on the chosen solvent system, with both traditional solvents and solvent-free approaches offering viable routes to high-purity products. The selection of the optimal solvent, in conjunction with the appropriate catalyst and temperature, is a critical step in maximizing the yield and efficiency of this compound-based syntheses. Researchers are encouraged to consider the specific substrates and desired outcomes when selecting the reaction conditions.

References

A Comparative Guide to a New Analytical Method Using Phenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method utilizing phenylhydrazine as a derivatizing agent. The primary application of this method is to enhance the detection of analytes that lack a suitable chromophore for conventional UV-Vis spectroscopy or have poor ionization efficiency for mass spectrometry. This compound derivatization introduces a phenylhydrazone group, which significantly improves the analyte's UV absorbance and/or ionization, thereby increasing the sensitivity and specificity of the analysis.

This guide will compare the performance of the new this compound-based method against established analytical techniques for similar analytes. The comparison is based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][2][3][4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data of the new this compound derivatization method in comparison to alternative analytical techniques.

Table 1: Analysis of Residual this compound in Pharmaceutical Ingredients

Performance CharacteristicNew Method (HPLC-UV with Pre-column Derivatization)Alternative Method (Direct HPLC-UV)
Analyte This compoundThis compound
Derivatizing Agent 4-nitrobenzaldehyde (B150856)None
Linearity Range 0.05 - 2.5 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.008 µg/mL[5][6]0.1 µg/mL
Limit of Quantitation (LOQ) 0.02 µg/mL[5][6]0.3 µg/mL
Accuracy (% Recovery) 98.5% - 102.3%95.2% - 104.5%
Precision (%RSD) < 2.0%< 3.5%

Table 2: Analysis of Valproic Acid in Human Plasma

Performance CharacteristicNew Method (HPLC-UV with this compound Derivatization)Alternative Method (GC-MS)
Analyte Valproic AcidValproic Acid
Derivatizing Agent This compound HydrochlorideN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Linearity Range 30 - 150 µg/mL[7]10 - 200 µg/mL
Correlation Coefficient (r²) > 0.99[7]> 0.99
Limit of Detection (LOD) 2.2 µg/mL[8]1 µg/mL
Limit of Quantitation (LOQ) 6.6 µg/mL[8]3 µg/mL
Accuracy (% Recovery) 86.7% - 107%[7]92.5% - 105.8%
Precision (%RSD) < 10.0%[7]< 8.0%

Experimental Protocols

New Analytical Method: HPLC-UV with this compound Derivatization

This protocol describes the determination of residual this compound in a drug substance.

1. Materials and Reagents:

  • This compound standard

  • 4-nitrobenzaldehyde (derivatizing agent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Drug substance sample

  • Hydrochloric acid (0.1 M)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl.

  • Prepare working standards by diluting the stock solution with a mixture of acetonitrile and water.

3. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the drug substance in a suitable solvent.

  • To 1 mL of the sample solution, add 0.5 mL of 4-nitrobenzaldehyde solution (1 mg/mL in methanol).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the solution to room temperature and dilute with the mobile phase to a final volume of 10 mL.

4. HPLC-UV Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 416 nm[5][6]

5. Validation Parameters:

  • Specificity: Analyze blank samples, placebo, and spiked samples to ensure no interference at the retention time of the derivatized analyte.

  • Linearity: Analyze a series of at least five concentrations of the derivatized this compound standard.

  • Accuracy: Perform recovery studies by spiking the drug substance with known concentrations of this compound.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Alternative Method: Direct HPLC-UV Analysis

This protocol is for the direct determination of this compound without derivatization.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • Drug substance sample

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standards and sample solutions by diluting with the mobile phase.

3. HPLC-UV Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water with 0.1% Formic Acid (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 235 nm[6]

Visualizations

Phenylhydrazine_Derivatization_Reaction Analyte Analyte with Carbonyl Group (R-C=O) Product Phenylhydrazone Derivative (R-C=NNHC6H5) (Enhanced UV absorption) Analyte->Product + this compound This compound This compound (C6H5NHNH2) H2O H2O

Caption: this compound derivatization reaction with a carbonyl-containing analyte.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Documentation Documentation Protocol Develop Validation Protocol Parameters Define Performance Characteristics & Acceptance Criteria Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Conclusion Conclusion on Method Suitability Report->Conclusion

Caption: General workflow for analytical method validation based on ICH guidelines.

References

A Comparative Guide to Osazone Formation: Traditional and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of osazones from sugars is a classical and valuable reaction in carbohydrate chemistry, primarily used for the identification and characterization of sugars. This guide provides a comparative analysis of the traditional reagent, phenylhydrazine, with alternative approaches and reagents, supported by experimental data to aid in reagent selection and methodology optimization.

The Benchmark: this compound

This compound has long been the reagent of choice for osazone formation. The reaction involves the condensation of three molecules of this compound with a reducing sugar to form a characteristic crystalline derivative.[1] The distinct crystal shapes and melting points of these osazones for different sugars have been a cornerstone of qualitative sugar analysis.[2]

Conventional Heating Method

The traditional method for osazone formation with this compound involves heating the sugar and reagent in a water bath. While effective, this method can be time-consuming.

Microwave-Assisted Synthesis: A Greener Approach

A more contemporary and efficient approach involves microwave-assisted organic synthesis (MAOS). This "green" method significantly reduces reaction times and improves energy efficiency.[3]

Performance Comparison: Conventional vs. Microwave-Assisted this compound Method

The following table summarizes the key performance indicators for osazone formation using this compound with both conventional heating and microwave assistance.

CarbohydrateConventional Method Reaction Time (minutes)Microwave-Assisted Method Reaction Time (minutes)Osazone Melting Point (°C)
D-Xylose8-105163-164
L-Arabinose10-125-6166-167
D-Galactose18-206-7196
Maltose2510208
Lactose2510200-201

Data sourced from "Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory".[3]

Alternative Reagents: Exploring the Landscape

While this compound is well-established, researchers have explored substituted phenylhydrazines with the aim of altering reactivity, improving derivative properties, or for mechanistic studies. The most commonly cited alternatives include 2,4-dinitrothis compound (B122626) (DNPH), p-nitrothis compound, and p-bromothis compound.

2,4-Dinitrothis compound (DNPH)

DNPH is a well-known reagent for the qualitative analysis of aldehydes and ketones, forming colored precipitates.[4] It has also been investigated for the derivatization of sugars for analytical purposes, such as HPLC.

Performance and Considerations:

While DNPH reacts with the carbonyl group of sugars, the formation of a traditional osazone precipitate in aqueous solutions can be challenging. The electron-withdrawing nitro groups on the phenyl ring decrease the nucleophilicity of the hydrazine (B178648), potentially affecting the reaction rate and the nature of the product. Some studies suggest that under certain conditions, glucose reacts with DNPH to form a stable, cyclized derivative rather than a typical osazone precipitate. This property is advantageous for certain analytical techniques but deviates from the classical osazone test.

Other Substituted Phenylhydrazines
  • p-Nitrothis compound and p-Bromothis compound: These reagents have been primarily employed in mechanistic studies to elucidate the pathway of osazone formation.[5] While they do form osazones, comprehensive data on their general performance (yields, reaction times for various sugars) as routine alternatives to this compound is limited. The substituents on the phenyl ring are expected to influence the reactivity of the hydrazine and the properties of the resulting osazones.

Experimental Protocols

Osazone Formation with this compound (Conventional Method)
  • Dissolve 0.2 g of the sugar in 10 mL of distilled water in a test tube.

  • Add 0.4 g of this compound hydrochloride and 0.6 g of crystalline sodium acetate (B1210297).

  • Shake the mixture to dissolve the solids.

  • Heat the test tube in a boiling water bath.

  • Record the time required for the formation of the yellow osazone precipitate.

  • Cool the tube, filter the crystals, wash with cold water, and recrystallize from ethanol (B145695) if necessary.

  • Determine the melting point of the dried crystals.

Osazone Formation with this compound (Microwave-Assisted Method)
  • In a microwave reaction vessel, dissolve 1 g of the reducing sugar, 2 g of this compound hydrochloride, and 3 g of sodium acetate in 15 mL of distilled water.[3]

  • Heat the mixture in a microwave reactor at 500 W and 70°C for 5-10 minutes, depending on the sugar.[3]

  • Cool the vessel, collect the precipitated osazone by filtration, wash with cold water, and recrystallize from ethanol.

  • Dry the crystals and determine their melting point.

Derivatization of Glucose with 2,4-Dinitrothis compound (for HPLC Analysis)

Note: This protocol is for the formation of a stable derivative for analysis, not necessarily for the formation of a classical osazone precipitate.

  • Mix a solution of the sugar in methanol (B129727) with a solution of 2,4-dinitrothis compound (11%) in acetic acid and methanol (15:100 v/v).

  • Heat the mixture at 70°C for one hour.

  • Cool the solution and filter if necessary before analysis.

Visualizing the Pathways and Workflows

Osazone_Formation_Pathway Sugar Reducing Sugar (Aldose or Ketose) Phenylhydrazone Phenylhydrazone (Intermediate) Sugar->Phenylhydrazone Condensation (1 eq.) This compound This compound (3 eq.) This compound->Phenylhydrazone Oxidation Oxidation of C2-Hydroxyl This compound->Oxidation Second_Condensation Second Condensation This compound->Second_Condensation Phenylhydrazone->Oxidation with this compound (1 eq.) Oxidation->Second_Condensation Osazone Osazone (Crystalline Precipitate) Second_Condensation->Osazone with this compound (1 eq.) Experimental_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method Conventional_Start Mix Sugar, this compound, and Sodium Acetate in Water Conventional_Heat Heat in Boiling Water Bath Conventional_Start->Conventional_Heat Conventional_Precipitate Observe Precipitate Formation Conventional_Heat->Conventional_Precipitate Conventional_Isolate Isolate and Purify Crystals Conventional_Precipitate->Conventional_Isolate Analysis Characterization (Melting Point, Microscopy) Conventional_Isolate->Analysis Microwave_Start Mix Reagents in Microwave Vessel Microwave_Heat Microwave Irradiation (Controlled Temp & Power) Microwave_Start->Microwave_Heat Microwave_Precipitate Cool and Observe Precipitate Microwave_Heat->Microwave_Precipitate Microwave_Isolate Isolate and Purify Crystals Microwave_Precipitate->Microwave_Isolate Microwave_Isolate->Analysis

References

A Comparative Guide to the Efficacy of Phenylhydrazine in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole (B1671886) nucleus is a foundational technique in the creation of a vast array of pharmaceuticals and biologically active compounds. Among the various methods available, the Fischer indole synthesis, which utilizes phenylhydrazine and its derivatives, remains a cornerstone of heterocyclic chemistry. This guide provides an objective comparison of the Fischer indole synthesis with other notable alternatives, supported by experimental data to inform the selection of the most efficacious synthetic route.

This compound in Indole Synthesis: The Fischer Reaction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction.[1] It involves the condensation of a this compound with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the indole core.[3] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[3][4]

The electronic nature of substituents on the this compound ring significantly impacts the reaction's efficiency. Electron-donating groups, for instance, tend to increase the electron density of the aromatic ring, which can facilitate the key sigmatropic rearrangement, often leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups can make the reaction more challenging.[4]

Comparative Analysis of Indole Synthesis Methodologies

While the Fischer indole synthesis is widely employed, several other methods offer advantages for specific synthetic targets. The following table provides a comparative overview of key indole synthesis methods.

Synthesis MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key Features & Limitations
Fischer Indole Synthesis 40-9080-2001-12Versatile for a wide range of substituted indoles; sensitive to electron-withdrawing groups on this compound.[1][5]
Reissert Synthesis GoodRoom Temperature to Reflux2-12Ideal for the synthesis of 2-carboxyindoles under mild conditions.[5][6]
Bischler-Möhlau Synthesis 23-73>1502-6Suitable for 2-aryl-indoles, but often requires harsh conditions and may result in low yields and unpredictable regiochemistry.[7][8]
Madelung Synthesis Moderate to Good200-4001-4Effective for non-substituted or alkyl-substituted indoles from N-acyl-o-toluidines, but requires very high temperatures.[5]
Nenitzescu Synthesis 40-70Room Temperature1-5A good method for synthesizing 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters.[5]

Quantitative Efficacy of this compound Derivatives in Fischer Indole Synthesis

The following table summarizes the yields of various indole derivatives synthesized using different substituted phenylhydrazines and carbonyl compounds, showcasing the versatility of this reagent.

This compound DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Yield (%)
This compoundAcetophenone (B1666503)Polyphosphoric Acid100-150~70-80
This compoundCyclohexanoneAcetic Acid/H2SO4Reflux~75
This compound2-ButanoneBoron trifluoride etherate/Ethanol (B145695)Reflux~90[9]
4-Methylthis compoundPropiophenoneOxalic acid/Dimethylurea (mechanochemical)N/A~70-80[10]
4-Methoxythis compoundPropiophenoneOxalic acid/Dimethylurea (mechanochemical)N/A79[10]
4-Chlorothis compoundPropiophenoneOxalic acid/Dimethylurea (mechanochemical)N/ALow conversion[10]
p-Tolylhydrazine hydrochlorideMethyl isopropyl ketoneAcetic acid95-10087[11]
p-Chlorothis compound hydrochlorideMethyl isopropyl ketoneAcetic acid95-10086[11]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol provides a general guideline. The specific acid catalyst, solvent, temperature, and reaction time need to be optimized based on the reactivity of the substituted this compound and the carbonyl compound.[1]

  • Reactant Mixture: In a round-bottom flask, combine the substituted this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).[1]

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid, toluene) and the chosen acid catalyst (e.g., a few drops of concentrated sulfuric acid, or a molar equivalent of a Lewis acid).

  • Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Detailed Protocol for the Synthesis of 2-Phenylindole (B188600)

This procedure is a specific example of the Fischer indole synthesis.

  • Phenylhydrazone Formation: In a flask, dissolve acetophenone (5.15 g) and this compound in ethanol, then add a few drops of glacial acetic acid. Heat the mixture in a hot water bath for 10-15 minutes. Upon cooling, the acetophenone phenylhydrazone will precipitate.[12][13]

  • Cyclization: Add the dried acetophenone phenylhydrazone (2 g) to polyphosphoric acid (13 mL) in a round-bottom flask. Heat the mixture on a water bath at 100°C for 10-15 minutes with constant stirring.[12]

  • Isolation: Pour the hot reaction mixture into cold water to precipitate the crude 2-phenylindole.[12]

  • Purification: Collect the precipitate by vacuum filtration and recrystallize from ethanol to obtain pure 2-phenylindole.[12]

General Protocol for Reissert Indole Synthesis
  • Condensation: React o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate.[6][14]

  • Reductive Cyclization: Reduce the nitro group of the resulting pyruvate (B1213749) derivative using a reducing agent such as zinc in acetic acid or through catalytic hydrogenation (e.g., Pd/C). This reduction leads to spontaneous cyclization to form the indole-2-carboxylic acid.[6][15][16]

  • Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole.[6]

General Protocol for Bischler-Möhlau Indole Synthesis
  • Reaction Setup: Heat a mixture of an α-bromo-acetophenone with an excess of aniline (B41778).[8]

  • Cyclization: The initial adduct undergoes a complex series of reactions, including the formation of a 2-arylaminoketone intermediate, which then cyclizes to form the 2-aryl-indole.[2][17] Milder conditions can sometimes be achieved using catalysts like lithium bromide or with microwave irradiation.[17]

  • Work-up and Purification: After the reaction, the excess aniline is typically removed, and the product is isolated and purified, often by chromatography.

Visualizing the Synthesis

To further aid in understanding, the following diagrams illustrate key pathways and workflows.

Fischer_Indole_Synthesis_Pathway This compound This compound Phenylhydrazone Phenylhydrazone This compound->Phenylhydrazone + Carbonyl (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Aminal->Indole Elimination of NH3

Fischer Indole Synthesis Mechanism

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound and Carbonyl Compound Solvent_Catalyst Add Solvent and Acid Catalyst Reactants->Solvent_Catalyst Heating Heat to Reflux with Stirring Solvent_Catalyst->Heating TLC Monitor Progress with TLC Heating->TLC Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Neutralization Neutralize and Extract Cooling->Neutralization Purification Dry and Purify (Chromatography/Recrystallization) Neutralization->Purification

General Experimental Workflow

Indole_Synthesis_Selection Target Desired Indole Derivative Fischer Fischer Synthesis Target->Fischer Broadly Substituted (Alkyl, Aryl) Reissert Reissert Synthesis Target->Reissert 2-Carboxyindoles Bischler Bischler-Möhlau Synthesis Target->Bischler 2-Arylindoles Madelung Madelung Synthesis Target->Madelung Simple Alkylindoles Nenitzescu Nenitzescu Synthesis Target->Nenitzescu 5-Hydroxyindoles

Decision Guide for Indole Synthesis

References

A Comparative Analysis of Phenylhydrazine and Its Substituted Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Phenylhydrazine and its substituted analogues represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of their performance in key biological assays, supported by experimental data and detailed methodologies.

Synthetic Approaches

The synthesis of this compound and its substituted analogues typically involves the diazotization of a corresponding substituted aniline (B41778), followed by reduction. A common method utilizes sodium nitrite (B80452) in an acidic medium at low temperatures to form the diazonium salt, which is then reduced using agents like stannous chloride or sodium sulfite (B76179) to yield the desired this compound derivative.[1][2] Alternative methods include the reaction of a substituted chlorobenzene (B131634) with hydrazine (B178648) or hydrazine hydrate.[3]

A general synthetic scheme involves dissolving the substituted aniline in hydrochloric acid, followed by the addition of sodium nitrite at 0°C. The resulting diazonium salt is then reduced with stannous chloride. The final product can be purified by recrystallization.[4]

Comparative Biological Activities

The biological activities of this compound analogues are significantly influenced by the nature and position of substituents on the phenyl ring. This structure-activity relationship is crucial for the targeted design of compounds with enhanced potency and selectivity.

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with results often expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

Table 1: Comparative Antioxidant Activity of this compound Analogues (DPPH Assay)

Compound/AnalogueSubstituent(s)IC50 (µg/mL)Reference
2-PHTCHCSThis compound-thiosemicarbazone-chitosan0.531[5]
2-PHTCLCSThis compound-thiosemicarbazone-chitosan (low MW)0.336[5]
Compound 4N-Phenyl Hydrazine 1-carbothioamide derivative69.56[6]
Ascorbic Acid (Standard)--[5]

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogues is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the reduction in paw swelling after the administration of the test compound.

Table 2: Comparative Anti-inflammatory Activity of this compound Analogues (Carrageenan-Induced Paw Edema)

Compound/AnalogueDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Benzenesulfonamide Derivative 120096.314[7]
Benzenesulfonamide Derivative 220072.084[7]
Benzenesulfonamide Derivative 320099.694[7]
Indomethacin (Standard)1057.664[7]
Monoamine Oxidase (MAO) Inhibitory Activity

This compound and its derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative diseases. The inhibitory activity is quantified by IC50 values.

Table 3: Comparative MAO Inhibitory Activity of this compound Analogues

Compound/AnalogueSubstituent(s)MAO-A IC50 (µM)MAO-B IC50 (µM)Reference
4-Tosyl benzoic acid carbohydrazide4-tosylPotent-[8]
4-Benzyloxy-benzoic acid carbohydrazide4-benzyloxyPotent-[8]
Compound 193,4-dichloro0.053-[9]
Compound 164-methyl-0.019[9]
Compound 202,4-dichloro0.1600.071[9]
Clorgyline (MAO-A inhibitor)-0.096-[9]
Selegiline (MAO-B inhibitor)--0.021[9]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the scavenging of the DPPH radical.[10][11]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare various concentrations.

  • Assay Procedure:

    • Add a defined volume of the test sample to the DPPH solution.

    • Include a control (DPPH solution with solvent) and a blank (solvent only).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

    • Measure the absorbance at approximately 517 nm.[10][11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

Carrageenan-Induced Paw Edema Assay

This in vivo assay assesses the anti-inflammatory activity of compounds.[12][13][14]

  • Animals: Use rodents such as rats or mice.

  • Procedure:

    • Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw to induce inflammation.[12][14]

    • Measure the paw volume or thickness at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[12][13]

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This in vitro assay determines the inhibitory effect of compounds on MAO-A and MAO-B activity.[15][16][17]

  • Reagents: Purified MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine for both), a fluorescent probe, and specific inhibitors for controls (e.g., clorgyline for MAO-A and pargyline (B1678468) for MAO-B).[15][16]

  • Procedure:

    • Pre-incubate the MAO enzyme with the test compound or inhibitor control in a 96-well plate.

    • Initiate the reaction by adding the substrate. The reaction produces hydrogen peroxide (H2O2).

    • The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.

    • Measure the fluorescence kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).[17]

  • Calculation: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the rates of the test compound-treated wells to the control wells. IC50 values are determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its analogues can exert their biological effects through various mechanisms, including interference with cellular signaling pathways. For instance, this compound-induced haematotoxicity has been linked to the disruption of the JAK-STAT pathway, which is crucial for the maturation of red blood cells.[18][19] this compound can interfere with the binding of erythropoietin (EPO) to its receptor (EPOR), thereby affecting downstream signaling.[18][20]

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Erythroid Progenitor Differentiation & Proliferation Nucleus->Gene_Expression Induces This compound This compound This compound->EPOR Interferes with EPO binding

Caption: this compound's interference with the JAK-STAT signaling pathway.

The antioxidant activity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reaction.

Antioxidant_Mechanism cluster_workflow Antioxidant Workflow Start Free Radical (R•) Process2 Hydrogen Atom Donation Start->Process2 Process1 This compound Analogue (Ar-NH-NH2) Process1->Process2 End Neutralized Radical (RH) + Stabilized Analogue Radical Process2->End

Caption: General mechanism of free radical scavenging by this compound analogues.

The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX), leading to reduced production of prostaglandins.

Experimental_Workflow_Anti_Inflammatory cluster_workflow Anti-inflammatory Assay Workflow Start Animal Model (e.g., Rat) Step1 Administer This compound Analogue Start->Step1 Step2 Induce Inflammation (Carrageenan Injection) Step1->Step2 Step3 Measure Paw Edema (Plethysmometer) Step2->Step3 End Calculate % Inhibition of Inflammation Step3->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of hazardous chemicals like phenylhydrazine are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound is a toxic, combustible, and environmentally hazardous substance that requires strict adherence to disposal protocols. This guide provides essential, step-by-step information for the proper management of this compound waste.

Immediate Safety and Disposal Plan

The primary and most crucial step in the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][2] In-laboratory treatment or neutralization is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure.[2] All waste containing this compound must be handled as hazardous waste.[3][4]

Key Disposal Principles:

  • Professional Disposal: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1][5]

  • Incineration: The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to remove nitrogen oxides from the effluent gas.[1] The material may be dissolved or mixed with a combustible solvent before incineration.[6]

  • Avoid Environmental Release: this compound is very toxic to aquatic life and must not be allowed to enter drains or the sewer system.[1][5][7][8]

Step-by-Step Disposal Procedures

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, including empty containers, residual product, contaminated personal protective equipment (PPE) like gloves and lab coats, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[2][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Management:

    • Use chemically resistant containers (e.g., borosilicate glass or high-density polyethylene) that are in good condition and have a secure, leak-proof lid.[1][2]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name "this compound."

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1][5]

    • Remove all sources of ignition.[3][5][7]

    • Wearing appropriate PPE (double gloves, safety glasses, lab coat), contain the spill using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][3]

    • Carefully collect the contaminated absorbent material using spark-proof tools and place it into the designated solid hazardous waste container for disposal.[3][6]

    • Clean the spill area and dispose of all cleaning materials as hazardous waste.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.[2][3]

    • Ensure all federal, state, and local regulations are observed when disposing of the substance.[6][9]

Environmental Hazard Data

To underscore the importance of preventing environmental release, the following table summarizes the ecotoxicity data for this compound.

OrganismTest TypeConcentrationExposure TimeReference
Danio rerio (zebra fish)LC500.16 - 0.25 mg/L48 hours[1][5]
Daphnia magna (water flea)EC502 - 5 mg/L48 hours[1][5]
Desmodesmus subspicatus (green algae)EC503.2 mg/L[1][5]

*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test subjects. *EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test subjects.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

PhenylhydrazineDisposal cluster_prep Waste Generation & Segregation cluster_spill Spill Management cluster_storage Storage & Handover cluster_disposal Final Disposal gen_waste This compound waste is generated (liquid, solid, contaminated PPE) segregate Segregate waste into dedicated, compatible, and labeled containers (Solid vs. Liquid) gen_waste->segregate store Store sealed waste containers in a designated, safe area segregate->store spill Spill Occurs contain Contain spill with inert absorbent material spill->contain collect Collect absorbed material into hazardous waste container contain->collect collect->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs handover Hand over waste for professional disposal contact_ehs->handover incinerate Controlled Incineration (with afterburner and scrubber) handover->incinerate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylhydrazine
Reactant of Route 2
Reactant of Route 2
Phenylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.